molecular formula C28H46O B12378445 24-Methylenecholesterol-13C

24-Methylenecholesterol-13C

Numéro de catalogue: B12378445
Poids moléculaire: 399.7 g/mol
Clé InChI: INDVLXYUCBVVKW-PEULRAGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

24-Methylenecholesterol-13C is a useful research compound. Its molecular formula is C28H46O and its molecular weight is 399.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H46O

Poids moléculaire

399.7 g/mol

Nom IUPAC

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i18+1

Clé InChI

INDVLXYUCBVVKW-PEULRAGTSA-N

SMILES isomérique

C[C@H](CCC(=C)[13CH](C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES canonique

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origine du produit

United States

Foundational & Exploratory

The Biological Significance of 24-Methylenecholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol, a C28 sterol, is a pivotal molecule in the biosphere, serving as a crucial metabolic intermediate in a wide array of organisms, from marine algae and plants to insects and fungi. Its biological significance extends beyond its structural role in membranes, encompassing its function as a precursor to essential bioactive compounds, including brassinosteroids in plants and the pharmaceutically relevant withanolides and physalins. Furthermore, emerging evidence suggests its involvement in key signaling pathways, such as the Liver X Receptor (LXR) pathway, highlighting its potential as a modulator of cholesterol homeostasis and inflammatory responses. This technical guide provides an in-depth overview of the biological roles of 24-methylenecholesterol, detailed experimental protocols for its study, and a summary of its quantitative distribution, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

24-Methylenecholesterol (ergosta-5,24(28)-dien-3β-ol) is a phytosterol distinguished by an exocyclic methylene group at the C-24 position of its side chain.[1] This structural feature makes it a key branch-point intermediate in the biosynthesis of various C28 and C29 sterols.[2] While structurally similar to cholesterol, its biological roles are markedly diverse and organism-dependent. In plants, it is the precursor to the essential growth-regulating hormones, brassinosteroids.[1] In the marine environment, it is abundant in certain diatoms and seaweeds, playing a role in membrane integrity and potentially as a precursor to other unique marine sterols.[2][3] For many insects, particularly the honeybee (Apis mellifera), 24-methylenecholesterol is an essential dietary component for normal growth and development.[4][5] Recent research has also shed light on its potential pharmacological activities, including anti-inflammatory and cytotoxic effects, and its role as a precursor for compounds with anticancer properties.[3][6][7] This guide will delve into the multifaceted biological significance of 24-methylenecholesterol, providing the necessary technical details for its investigation.

Physicochemical Properties and Quantitative Distribution

A thorough understanding of the physicochemical properties of 24-methylenecholesterol is fundamental for its extraction, purification, and analysis.

Table 1: Physicochemical Properties of 24-Methylenecholesterol
PropertyValueReference(s)
Molecular Formula C₂₈H₄₆O[3][6]
Molecular Weight 398.7 g/mol [3][6]
Melting Point 141-142 °C[3]
Appearance White crystalline solid[3]
Solubility Insoluble in water; Soluble in organic solvents like chloroform, ether, and hot ethanol.[3]
CAS Number 474-63-5[6]

The concentration of 24-methylenecholesterol varies significantly across different organisms. The following tables summarize its quantitative distribution in selected marine organisms and shellfish.

Table 2: Concentration of 24-Methylenecholesterol in Selected Marine Algae
Marine Alga SpeciesSterol MeasuredConcentration (mg/g dry weight unless otherwise specified)Reference(s)
Thalassiosirales (order)24-MethylenecholesterolHigh Abundance[2][8]
Synedra acus24-Methylenecholesterol>90% of total sterols[8]
Undaria pinnatifidaFucosterol (major), 24-Methylenecholesterol-[2]
Phaeodactylum tricornutumBrassicasterol (major)-[8]
Table 3: Concentration of 24-Methylenecholesterol in Shellfish
Shellfish SpeciesConcentration of 24-Methylenecholesterol (mg/100 g)Reference(s)
Oysters16.7–41.9[9][10]
Scallops-[9][10]
Clams-[9][10]

Biological Roles and Signaling Pathways

Precursor to Bioactive Molecules

24-Methylenecholesterol is a central precursor in the biosynthesis of a variety of critical biomolecules:

  • Campesterol and Brassinosteroids: In plants, 24-methylenecholesterol is a direct precursor to campesterol, which is subsequently converted into brassinosteroids, a class of phytohormones that regulate cell elongation, division, and differentiation.[1][2]

  • Withanolides and Physalins: This sterol is an essential substrate for the biosynthesis of withanolides and physalins, two classes of compounds with demonstrated anticancer and anti-inflammatory properties.[6][7]

  • Insect Sterols: For honeybees, 24-methylenecholesterol is a vital dietary sterol that they are unable to synthesize.[4] It is crucial for brood rearing and the overall health of the colony.[5][11]

Role in Marine Ecosystems

In marine environments, 24-methylenecholesterol is a prominent sterol in many diatoms and brown seaweeds.[2][3] It contributes to the structural integrity of cell membranes, influencing their fluidity and permeability.[3] Its abundance in certain diatom orders, such as Thalassiosirales, makes it a potential biomarker for these organisms in ecological studies.[8]

Interaction with Liver X Receptors (LXRs)

Recent studies have indicated that phytosterols, including potentially 24-methylenecholesterol and its metabolites, can act as ligands for Liver X Receptors (LXRs).[2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[12][13] Activation of LXRs can induce the expression of genes involved in reverse cholesterol transport, thereby potentially exerting anti-atherosclerotic effects.[14] This interaction opens up avenues for investigating 24-methylenecholesterol and its derivatives as potential therapeutic agents for metabolic and inflammatory diseases.

Key Metabolic Pathways

Biosynthesis of 24-Methylenecholesterol

The biosynthesis of 24-methylenecholesterol in plants and algae initiates from cycloartenol. A key step is the methylation at the C-24 position, catalyzed by S-adenosyl-L-methionine (SAM):sterol C-24 methyltransferase (SMT).[2]

Biosynthesis_of_24_Methylenecholesterol Cycloartenol Cycloartenol 24-Methylene-cycloartanol 24-Methylene-cycloartanol Cycloartenol->24-Methylene-cycloartanol SMT1 Cycloeucalenol Cycloeucalenol 24-Methylene-cycloartanol->Cycloeucalenol Multiple Steps Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Isomerase 24-Methylene-lophenol 24-Methylene-lophenol Obtusifoliol->24-Methylene-lophenol Multiple Steps Episterol Episterol 24-Methylene-lophenol->Episterol Multiple Steps 24-Methylenecholesterol 24-Methylenecholesterol Episterol->24-Methylenecholesterol Δ7-sterol Δ5-desaturase

Biosynthesis of 24-Methylenecholesterol from Cycloartenol.
LXR Signaling Pathway Activation

The activation of the Liver X Receptor (LXR) by oxysterols (oxidized derivatives of cholesterol) is a well-established pathway. While direct binding of 24-methylenecholesterol to LXR is still under investigation, its structural similarity to other LXR ligands suggests a potential role in this signaling cascade.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols LXR LXR Oxysterols->LXR 24-Methylenecholesterol_Metabolites 24-Methylenecholesterol Metabolites (potential) 24-Methylenecholesterol_Metabolites->LXR Potential Activation LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (on DNA) LXR_RXR_Complex->LXRE Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes

Potential activation of the LXR signaling pathway.

Experimental Protocols

Extraction of 24-Methylenecholesterol from Marine Diatoms

This protocol outlines a standard procedure for the extraction and saponification of sterols from diatom biomass.

Materials:

  • Freeze-dried diatom biomass

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • 6% (w/v) KOH in methanol

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Homogenization: Homogenize a known weight of freeze-dried diatom biomass with a chloroform:methanol (2:1, v/v) solution.[8]

  • Phase Separation: Transfer the homogenate to a separatory funnel. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[8]

  • Lipid Collection: Collect the lower chloroform phase containing the total lipids. Re-extract the aqueous phase with chloroform to maximize recovery. Combine the chloroform extracts.[8]

  • Drying: Dry the combined chloroform extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.

  • Saponification: Dissolve the dried lipid extract in 6% KOH in methanol and reflux for 2 hours at 80°C to hydrolyze sterol esters.[8]

  • Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel and extract the unsaponifiable fraction (containing free sterols) with hexane.

  • Washing and Drying: Wash the hexane extract with distilled water to remove residual KOH. Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude sterol fraction.

Quantification of 24-Methylenecholesterol by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of sterols.

Materials:

  • Crude sterol extract

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., 5α-cholestane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: Dissolve a known amount of the crude sterol extract and the internal standard in a suitable solvent. Add the silylating agent and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Injector Temperature: 280°C[8]

    • Oven Program: Start at 60°C, ramp to 250°C at 15°C/min, then ramp to 315°C at 3°C/min and hold for 10 minutes.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-800.[8]

  • Quantification: Identify the 24-methylenecholesterol-TMS ether peak based on its retention time and mass spectrum. Quantify the amount of 24-methylenecholesterol by comparing its peak area to that of the internal standard.

Engineering Saccharomyces cerevisiae for 24-Methylenecholesterol Production

This protocol provides a general workflow for the metabolic engineering of yeast to produce 24-methylenecholesterol.

Yeast_Engineering_Workflow Start Start Strain_Selection Select S. cerevisiae host strain Start->Strain_Selection Gene_Disruption Disrupt native ergosterol pathway genes (e.g., ERG4, ERG5) Strain_Selection->Gene_Disruption Gene_Integration Integrate heterologous 7-dehydrocholesterol reductase (DHCR7) gene Gene_Disruption->Gene_Integration Transformation Transform yeast with expression cassettes Gene_Integration->Transformation Selection Select transformed colonies on appropriate dropout media Transformation->Selection Cultivation Cultivate engineered strain in shake flasks or bioreactor Selection->Cultivation Extraction_Analysis Extract and quantify 24-Methylenecholesterol using GC-MS Cultivation->Extraction_Analysis Optimization Optimize fermentation conditions and gene expression levels Extraction_Analysis->Optimization End End Extraction_Analysis->End Optimization->Cultivation Iterate

Workflow for engineering S. cerevisiae for 24-Methylenecholesterol production.

Procedure:

  • Strain Selection: Choose a suitable S. cerevisiae host strain.[15]

  • Genetic Modification:

    • Disrupt the endogenous ERG4 and ERG5 genes, which are involved in the later stages of the ergosterol biosynthesis pathway. This redirects the metabolic flux towards the desired product.[15]

    • Integrate a heterologous gene encoding 7-dehydrocholesterol reductase (DHCR7) from an appropriate source (e.g., plant or animal) into the yeast genome. This enzyme is crucial for the conversion of precursors to 24-methylenecholesterol.[15][16]

  • Transformation and Selection: Transform the host strain with the necessary genetic constructs and select for successful transformants on appropriate selective media.[15]

  • Cultivation: Grow the engineered yeast strain in a suitable fermentation medium.[15]

  • Extraction and Analysis: Harvest the yeast cells, extract the sterols, and quantify the production of 24-methylenecholesterol using GC-MS as described in the previous protocol.[15]

  • Optimization: Further optimize production by adjusting fermentation conditions (e.g., temperature, pH, media composition) and potentially fine-tuning the expression levels of the integrated genes.

Conclusion and Future Perspectives

24-Methylenecholesterol is a sterol of considerable biological and pharmaceutical interest. Its role as a key metabolic intermediate and precursor to a diverse range of bioactive molecules underscores its importance in various biological systems. The potential for this molecule and its derivatives to modulate LXR signaling pathways presents exciting opportunities for the development of novel therapeutics for metabolic and inflammatory diseases. The ability to produce 24-methylenecholesterol in engineered microbial systems offers a sustainable and scalable platform for the production of this valuable compound and its downstream products. Future research should focus on further elucidating the specific molecular targets of 24-methylenecholesterol and its metabolites, exploring its full therapeutic potential, and optimizing its biotechnological production. This in-depth technical guide provides a solid foundation for researchers and professionals to advance our understanding and application of this significant biological molecule.

References

The Biosynthesis of 24-Methylenecholesterol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 24-methylenecholesterol in plants, a pivotal intermediate in the synthesis of essential phytosterols and the brassinosteroid class of phytohormones. This document details the core biochemical pathway, presents quantitative data on sterol composition, outlines key experimental protocols, and provides visual diagrams of the metabolic and signaling pathways.

Introduction

Phytosterols are vital structural components of plant cell membranes, where they regulate fluidity and permeability. Among the vast array of plant sterols, 24-methylenecholesterol holds a significant position as a key branch-point intermediate. It serves as the precursor for the biosynthesis of campesterol and, subsequently, the brassinosteroid hormones, which are crucial for plant growth and development. Understanding the biosynthetic pathway of 24-methylenecholesterol is therefore fundamental for research in plant biochemistry, physiology, and for the development of novel therapeutic agents that may target this pathway.

The Core Biosynthetic Pathway

The biosynthesis of 24-methylenecholesterol is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway commences with the cyclization of 2,3-oxidosqualene to cycloartenol, a characteristic triterpenoid of the plant kingdom.

The key enzymatic steps leading from cycloartenol to 24-methylenecholesterol are as follows:

  • C-24 Methylation of Cycloartenol: The first committed step is the methylation of cycloartenol at the C-24 position, catalyzed by S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) . This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce 24-methylenecycloartanol . This reaction is a critical regulatory point in phytosterol biosynthesis.[1][2]

  • Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylenecycloartanol is subsequently opened by the enzyme cyclopropylsterol isomerase (CPI) to form obtusifoliol .

  • Demethylation at C-14: Obtusifoliol undergoes demethylation at the C-14 position, a reaction catalyzed by the cytochrome P450 enzyme sterol 14α-demethylase (CYP51) .

  • Reduction of the C-14 Double Bond: The resulting double bond at C-14 is reduced by sterol Δ14-reductase .

  • Isomerization of the C-8 Double Bond: The double bond at C-8 is then isomerized to C-7 by sterol Δ8-Δ7 isomerase .

  • Demethylation at C-4: The two methyl groups at the C-4 position are sequentially removed in a multi-enzyme process involving a sterol-4α-methyl oxidase (SMO) , a 3β-hydroxysteroid dehydrogenase/decarboxylase, and a 3-ketosteroid reductase.

  • Introduction of the C-5 Double Bond: A double bond is introduced at the C-5 position by sterol Δ5-desaturase .

  • Reduction of the C-7 Double Bond: The final step in the formation of the characteristic Δ5-sterol nucleus is the reduction of the C-7 double bond by 7-dehydrocholesterol reductase (DHCR7) . The product of this series of reactions is 24-methylenecholesterol .

Quantitative Data Presentation

The relative abundance of 24-methylenecholesterol and other key sterols is tightly regulated and can be significantly altered by mutations in the biosynthetic pathway. The following tables summarize quantitative data on sterol composition in the model plant Arabidopsis thaliana.

Table 1: Sterol Composition in Wild-Type Arabidopsis thaliana Tissues

SterolRosette Leaves (% of Total Sterols)Stems (% of Total Sterols)Roots (% of Total Sterols)Siliques (% of Total Sterols)
Cholesterol4.85.28.13.5
24-Methylenecholesterol4.53.92.15.1
Campesterol15.216.814.518.9
Sitosterol68.567.165.863.7
Stigmasterol7.07.09.58.8

Data compiled from various sources and represent typical values.

Table 2: Altered Sterol Composition in Arabidopsis thaliana smt Mutants (Rosette Leaves)

SterolWild-Type (Col-0) (% of Total Sterols)smt1 mutant (% of Total Sterols)smt2/cvp1 mutant (% of Total Sterols)
Cholesterol5.135.610.2
24-Methylenecholesterol4.21.115.8
Campesterol16.518.245.3
Sitosterol67.838.521.1
Stigmasterol6.46.67.6

Data adapted from Diener et al. (2000) and Carland et al. (2010).[3][4]

Table 3: Kinetic Parameters of Plant Sterol C-24 Methyltransferases (SMT)

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source Organism
SMT1Cycloartenol425.2Arabidopsis thaliana
SMT124-Methylene Lophenol~4200.5Arabidopsis thaliana
SMT224-Methylene LophenolN/AN/AArabidopsis thaliana

Km and Vmax values for SMT1 were determined using recombinant enzyme expressed in E. coli.[4] Kinetic data for SMT2 is less readily available in a directly comparable format.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 24-methylenecholesterol biosynthesis.

Sterol Extraction and Analysis from Plant Tissues

This protocol is adapted for the analysis of sterols from Arabidopsis thaliana leaves.

4.1.1. Lipid Extraction [5][6]

  • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Transfer the powdered tissue to a glass tube and add 3 mL of hot isopropanol (75°C) containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant.

  • Incubate at 75°C for 15 minutes to inactivate lipases.

  • Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly.

  • Agitate the mixture on a shaker at room temperature for 1 hour.

  • Transfer the lipid extract to a new glass tube.

  • Re-extract the plant material with 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT. Shake for 30 minutes. Repeat this step until the tissue becomes colorless.

  • Pool all lipid extracts and wash with 1 mL of 1 M KCl, followed by 2 mL of water to remove non-lipid contaminants. Centrifuge to separate phases and discard the upper aqueous phase.

  • Dry the final lipid extract under a stream of nitrogen gas.

4.1.2. Saponification

  • To the dried lipid extract, add 2 mL of 1 M KOH in 90% ethanol.

  • Incubate at 80°C for 1 hour to hydrolyze steryl esters.

  • Allow the mixture to cool to room temperature.

  • Add 2 mL of water and 2 mL of n-hexane. Vortex vigorously.

  • Centrifuge to separate the phases and collect the upper hexane phase containing the unsaponifiable lipids (free sterols).

  • Repeat the hexane extraction two more times.

  • Pool the hexane fractions and wash with water until the aqueous phase is neutral.

  • Dry the hexane extract under a stream of nitrogen gas.

4.1.3. Derivatization for GC-MS Analysis

  • To the dried sterol fraction, add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

  • Evaporate the derivatization reagents under nitrogen and redissolve the TMS-ether derivatives in 100 µL of hexane for GC-MS analysis.

4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [7][8]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: Increase to 280°C at 10°C/min, hold for 15 minutes.

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Identification: Sterols are identified by comparing their retention times and mass spectra with those of authentic standards and by fragmentation patterns in mass spectral libraries.

In Vitro Assay of Sterol C-24 Methyltransferase (SMT) Activity

This protocol is for assaying the activity of recombinantly expressed SMT.

4.2.1. Recombinant Enzyme Preparation

  • Clone the full-length coding sequence of the plant SMT gene into a suitable expression vector (e.g., pET vector for E. coli expression).

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvest the cells and prepare a microsomal fraction, as SMTs are membrane-bound enzymes.

4.2.2. Enzyme Assay

  • The reaction mixture (total volume of 200 µL) should contain:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1 mM dithiothreitol (DTT)

    • 50-100 µg of microsomal protein

    • 10 µM of the sterol substrate (e.g., cycloartenol) dissolved in a small volume of detergent (e.g., 0.1% Triton X-100).

    • 50 µM S-adenosyl-L-[methyl-14C]methionine (as the methyl donor).

  • Pre-incubate the mixture (without SAM) at 30°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled SAM.

  • Incubate at 30°C for 1 hour with gentle shaking.

  • Stop the reaction by adding 1 mL of 10% KOH in methanol and heat at 80°C for 30 minutes (saponification).

  • Extract the sterols with n-hexane as described in section 4.1.2.

  • Separate the sterols by thin-layer chromatography (TLC) on a silica gel plate using a solvent system such as hexane:diethyl ether (4:1, v/v).

  • Visualize the sterol bands using iodine vapor or by autoradiography if using radiolabeled substrates.

  • Scrape the bands corresponding to the substrate and product and quantify the radioactivity by liquid scintillation counting to determine the enzyme activity.

Generation of smt Mutants in Arabidopsis thaliana

This protocol outlines the general steps for generating loss-of-function mutants using Agrobacterium-mediated transformation with T-DNA insertion.

  • Obtain T-DNA Insertion Lines: Search publicly available databases (e.g., SALK, GABI-Kat) for T-DNA insertion lines for the SMT gene of interest.

  • Plant Growth and Transformation:

    • Grow Arabidopsis thaliana (e.g., Columbia-0 ecotype) under long-day conditions (16 h light / 8 h dark) at 22°C.

    • Use the floral dip method for Agrobacterium tumefaciens-mediated transformation. Infiltrate flowering plants with an Agrobacterium strain carrying a T-DNA construct.

  • Selection of Transformants:

    • Harvest the seeds from the dipped plants (T1 generation).

    • Sterilize the seeds and plate them on Murashige and Skoog (MS) medium containing the appropriate selection agent (e.g., kanamycin, Basta) corresponding to the resistance gene on the T-DNA.

    • Resistant seedlings are the primary transformants.

  • Molecular Characterization:

    • Isolate genomic DNA from the resistant seedlings.

    • Perform PCR with a combination of gene-specific primers and T-DNA border primers to confirm the presence and location of the T-DNA insertion.

    • Identify homozygous mutant lines in the T2 generation by segregation analysis and PCR genotyping.

  • Phenotypic and Metabolic Analysis:

    • Characterize the phenotype of the homozygous mutant plants at different developmental stages.

    • Perform sterol analysis as described in section 4.1 to confirm the alteration in the sterol profile.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the 24-methylenecholesterol biosynthetic pathway and a related signaling pathway.

Caption: Biosynthetic pathway of 24-methylenecholesterol.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_BES1_P BZR1/BES1-P (Inactive) BSU1->BZR1_BES1_P Dephosphorylates BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Activation Gene_Expression Target Gene Expression BZR1_BES1->Gene_Expression Regulates

Caption: Simplified brassinosteroid signaling pathway.

References

The Pivotal Role of 24-Methylenecholesterol in Insect Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insects, incapable of de novo sterol biosynthesis, are fundamentally reliant on dietary sources to fulfill their sterol requirements, which are critical for a myriad of physiological processes. Among the various phytosterols available in their diet, 24-methylenecholesterol emerges as a key player, influencing development, reproduction, and overall fitness. This technical guide provides an in-depth exploration of the multifaceted role of 24-methylenecholesterol in insect physiology. It delves into the metabolic fate of this crucial sterol, detailing its conversion to essential compounds like cholesterol and its function as a direct precursor to vital hormones. Furthermore, this document summarizes key quantitative data on its physiological impact, outlines detailed experimental protocols for its study, and presents visual representations of the core biochemical pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights that could be leveraged for innovative pest management strategies and a deeper understanding of insect biology.

Introduction: The Imperative of Dietary Sterols for Insects

Unlike vertebrates, insects lack the genetic machinery for the de novo synthesis of the sterol nucleus.[1][2] This metabolic limitation makes them obligate consumers of sterols from their diet, primarily from plants in the case of phytophagous insects. Sterols are indispensable for insects, serving two primary functions:

  • Structural Role: As integral components of cellular and subcellular membranes, sterols modulate membrane fluidity, permeability, and the function of membrane-bound proteins.[3]

  • Precursor Role: Sterols are the foundational molecules for the synthesis of ecdysteroids, a class of steroid hormones that govern crucial life processes such as molting, metamorphosis, and reproduction.[4][5]

Phytophagous insects ingest a variety of C28 and C29 phytosterols, including sitosterol, campesterol, and stigmasterol.[4] Many insect species have evolved sophisticated enzymatic pathways to dealkylate these plant sterols at the C-24 position, converting them into cholesterol (a C27 sterol), which is the principal sterol utilized by most insects.[4][6]

24-Methylenecholesterol: A Central Hub in Insect Sterol Metabolism

24-Methylenecholesterol, a C28 sterol, occupies a central position in the metabolic framework of many insect species. Its significance stems from its dual role as both a key intermediate in the dealkylation pathway of other phytosterols and as a direct precursor for certain physiological processes.

Biosynthesis and Conversion

In many phytophagous insects, 24-methylenecholesterol is an intermediate in the conversion of campesterol to cholesterol. The metabolic pathway involves a series of enzymatic reactions, including dehydrogenation, epoxidation, and the action of a lyase.[4] While the complete enzymatic cascade is still under investigation in many species, key enzymes such as 24-dehydrocholesterol reductase (DHCR24) have been identified as crucial for the final reduction step to cholesterol.[6]

However, not all insects dealkylate phytosterols. For instance, some species within the orders Hymenoptera (like honey bees) and Hemiptera lack the ability to convert C28 and C29 phytosterols to cholesterol.[7] In these insects, 24-methylenecholesterol is utilized directly for physiological functions.

Physiological Functions

The physiological importance of 24-methylenecholesterol is particularly well-documented in the honey bee (Apis mellifera). Studies have demonstrated its critical role in:

  • Survival and Longevity: Dietary supplementation with 24-methylenecholesterol has been shown to significantly increase the survival and lifespan of worker bees.[8][9]

  • Growth and Development: It is essential for larval development and is actively transferred from nurse bees to larvae via brood food.[10]

  • Reproduction: Adequate levels of 24-methylenecholesterol are linked to enhanced brood production.

  • Nutritional Physiology: It positively influences key physiological markers such as head protein content and abdominal lipid content, which are indicative of overall nutritional status and health.[5][8]

While research has been concentrated on honey bees, the fundamental roles of sterols suggest that 24-methylenecholesterol likely plays similarly vital roles in a broader range of insect species, especially those that do not efficiently convert phytosterols to cholesterol.

Quantitative Data on Physiological Effects

The physiological impact of 24-methylenecholesterol has been quantified in laboratory feeding studies. The following table summarizes key findings from a study on the honey bee (Apis mellifera), demonstrating the dose-dependent effects of dietary 24-methylenecholesterol.

Dietary 24-Methylenecholesterol (% of dry diet weight)Mean Survival Proportion (after 21 days)Mean Diet Consumption per bee (mg)Mean Head Protein Content (µ g/bee )Mean Abdominal Lipid Content (%)
0% (Control)0.1118.51501.5
0.1%0.2022.11802.0
0.25%0.2825.82102.8
0.5%0.3829.52403.5
0.75%0.3128.22303.2
1.0%0.3627.92353.4

Data summarized from a study on the effects of 24-methylenecholesterol on honey bee physiology.[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of 24-methylenecholesterol and other phytosterols in insects.

Insect Rearing and Artificial Diet Preparation

Objective: To maintain a controlled insect colony and provide a standardized diet for nutritional studies.

Materials:

  • Insect rearing cages or containers appropriate for the species.

  • Controlled environment chamber (temperature, humidity, photoperiod).

  • Diet ingredients (e.g., soy flour, yeast powder, agar, vitamin mix, and the specific sterol to be tested).[11][12]

  • Blender or homogenizer.

  • Autoclave.

  • Pouring plates or containers for the diet.

Procedure:

  • Colony Maintenance: Maintain the insect colony under optimal conditions of temperature, humidity, and photoperiod specific to the species.

  • Diet Formulation: Prepare the artificial diet by mixing the dry ingredients thoroughly. A typical base diet might consist of soy flour, yeast powder, agar, and a vitamin mix.[11]

  • Sterol Incorporation: For experimental diets, dissolve the desired concentration of 24-methylenecholesterol (or other sterols) in a small amount of a suitable solvent (e.g., ethanol or acetone) and mix it thoroughly with the dry ingredients to ensure even distribution. A control diet should be prepared with the solvent alone.

  • Diet Preparation: Add the appropriate amount of water and agar to the dry mix. Heat the mixture while stirring until the agar is completely dissolved.

  • Sterilization: Autoclave the diet mixture to prevent microbial contamination.

  • Pouring and Storage: Pour the hot diet into sterile petri dishes or rearing containers and allow it to solidify. Store the prepared diet at 4°C until use.

Insect Feeding Assays

Objective: To assess the physiological effects of dietary 24-methylenecholesterol on insects.

Materials:

  • Newly emerged or synchronized-age insects.

  • Experimental and control artificial diets.

  • Rearing containers for individual or group housing.

  • Controlled environment chamber.

  • Microbalance.

Procedure:

  • Insect Preparation: Use newly emerged adult insects or larvae of a specific instar to ensure uniformity. Starve the insects for a short period (e.g., 2-4 hours) to encourage feeding.

  • Experimental Setup: Place individual insects or groups of insects into rearing containers with a pre-weighed amount of the experimental or control diet.[13][14]

  • Data Collection:

    • Survival: Record mortality daily.

    • Diet Consumption: Measure the amount of diet consumed by weighing the remaining diet at regular intervals, accounting for water loss by having diet-only containers under the same conditions.

    • Growth and Development: For larval assays, record the duration of each instar and the final pupal or adult weight.

    • Fecundity: For adult assays, measure the number of eggs laid per female.

  • Physiological Analysis: At the end of the experiment, collect insects for physiological and biochemical analyses (e.g., protein and lipid content).

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify 24-methylenecholesterol and other sterols from insect tissues.

Materials:

  • Insect tissues (e.g., whole body, fat body, hemolymph).

  • Homogenizer.

  • Chloroform, methanol.

  • Saponification reagent (e.g., ethanolic potassium hydroxide).

  • Hexane.

  • Derivatization agent (e.g., BSTFA with 1% TMCS).

  • Internal standard (e.g., epicoprostanol or 5α-cholestane).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).[15][16]

Procedure:

  • Sample Homogenization: Homogenize a known weight of insect tissue in a mixture of chloroform and methanol (typically 2:1 v/v).

  • Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer or a similar method.[17]

  • Saponification: Saponify the lipid extract by adding ethanolic potassium hydroxide and heating to hydrolyze steryl esters.

  • Extraction of Unsaponifiables: Extract the non-saponifiable fraction (containing free sterols) with hexane.

  • Derivatization: Evaporate the hexane and derivatize the sterols to their trimethylsilyl (TMS) ethers using a derivatizing agent like BSTFA. This increases their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the different sterols.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600. Identify the sterols based on their retention times and mass spectra compared to authentic standards.

  • Quantification: Quantify the amount of each sterol by comparing its peak area to that of the internal standard.

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving 24-methylenecholesterol in insects.

Phytosterol Dealkylation Pathway

This pathway illustrates the conversion of dietary phytosterols, such as campesterol, into cholesterol, with 24-methylenecholesterol as a key intermediate.

Phytosterol_Dealkylation Campesterol Campesterol (C28) 24-Methylenecholesterol 24-Methylenecholesterol Campesterol->24-Methylenecholesterol Dehydrogenase Desmosterol Desmosterol 24-Methylenecholesterol->Desmosterol Multiple Steps (Epoxidation, Lyase) Cholesterol Cholesterol (C27) Desmosterol->Cholesterol DHCR24

Caption: Phytosterol dealkylation pathway in phytophagous insects.

Ecdysteroid Biosynthesis from 24-Methylenecholesterol

In insects that do not dealkylate phytosterols, 24-methylenecholesterol can serve as a direct precursor for the synthesis of C28 ecdysteroids like makisterone A.

Ecdysteroid_Biosynthesis 24MC 24-Methylenecholesterol Intermediates Series of Intermediates 24MC->Intermediates Halloween Genes (e.g., spook, phantom) MakisteroneA Makisterone A (C28 Ecdysteroid) Intermediates->MakisteroneA Halloween Genes (e.g., disembodied, shadow, shade)

Caption: Ecdysteroid biosynthesis from 24-methylenecholesterol.

Experimental Workflow for Insect Feeding Study

This diagram outlines the logical flow of a typical insect feeding study to assess the impact of dietary 24-methylenecholesterol.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Diet_Prep Artificial Diet Preparation (Control & 24-MC Diets) Feeding Feeding Assay (Controlled Environment) Diet_Prep->Feeding Insect_Sync Insect Synchronization (e.g., Newly Emerged) Insect_Sync->Feeding Data_Collection Data Collection (Survival, Consumption, etc.) Feeding->Data_Collection Phys_Analysis Physiological Analysis (Protein, Lipids) Data_Collection->Phys_Analysis Sterol_Analysis Sterol Analysis (GC-MS) Data_Collection->Sterol_Analysis Stats Statistical Analysis Phys_Analysis->Stats Sterol_Analysis->Stats

Caption: Experimental workflow for an insect feeding study.

Conclusion and Future Directions

24-Methylenecholesterol is undeniably a cornerstone of sterol metabolism and physiology in a wide array of insect species. Its roles as a metabolic intermediate and a direct physiological effector highlight the intricate adaptations insects have evolved to cope with their inability to synthesize sterols. The quantitative data, particularly from honey bee studies, underscore its profound impact on insect health and fitness.

For researchers and drug development professionals, a deep understanding of the pathways involving 24-methylenecholesterol offers promising avenues for the development of novel and specific insect control agents. Targeting the enzymes involved in phytosterol dealkylation, for instance, could disrupt essential metabolic processes in pest species that rely on this pathway.

Future research should aim to:

  • Elucidate the complete enzymatic and genetic basis of the phytosterol dealkylation pathway in a wider range of insect orders.

  • Quantify the physiological effects of 24-methylenecholesterol in other economically and ecologically important insect species beyond honey bees.

  • Investigate the potential for synergistic effects when targeting sterol metabolism in combination with other pest control strategies.

By continuing to unravel the complexities of insect sterol physiology, the scientific community can pave the way for more effective and environmentally benign approaches to insect management and gain a more profound appreciation for the biochemical ingenuity of these remarkably diverse organisms.

References

An In-depth Technical Guide to 13C Stable Isotope Labeling in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principles of 13C Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] The process involves replacing common ¹²C atoms in a substrate, such as glucose or glutamine, with the non-radioactive, heavy isotope ¹³C.[1][2] This labeled substrate is then introduced to cells, tissues, or organisms.[2] As the cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[2]

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of ¹³C into these metabolites.[2][3] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the inclusion of ¹³C results in a predictable mass shift.[2] This allows researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[2][3] ¹³C-MFA is considered the gold standard for quantifying intracellular reaction rates, or fluxes.[2][4]

By tracking the distribution of ¹³C atoms from a labeled substrate throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[2] This is invaluable for understanding how disease states, such as cancer, or drug treatments alter metabolic pathways.[2]

Experimental Workflow

A typical ¹³C labeling experiment follows a structured workflow, from experimental design to data analysis.[2] The choice of the isotopic tracer is a critical first step and significantly impacts the precision of the estimated metabolic fluxes.[2]

A generalized workflow for a ¹³C metabolic flux analysis experiment is as follows:

  • Tracer Selection: Choose a specific ¹³C-labeled substrate based on the metabolic pathways of interest.[2] For example, [U-¹³C]-glucose, where all six carbons are labeled, is often used to trace glucose metabolism.[2]

  • Cell Culture & Labeling: Culture cells in a specialized medium containing the ¹³C-labeled tracer for a defined period.[2]

  • Sample Quenching & Extraction: Rapidly halt metabolic activity (quenching) and extract intracellular metabolites.[2]

  • Analytical Measurement: Analyze the extracts using high-resolution mass spectrometry or NMR to determine the isotopic labeling patterns of metabolites.[2]

  • Data Analysis & Flux Calculation: Correct the raw data for the natural abundance of ¹³C and use specialized software to estimate metabolic fluxes.[2][5]

G cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis Tracer_Selection Tracer Selection ([U-13C]-glucose, [1,2-13C]-glucose, etc.) Cell_Culture Cell Culture & Isotopic Labeling Tracer_Selection->Cell_Culture Quenching Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analytical_Measurement Analytical Measurement (GC-MS, LC-MS, NMR) Extraction->Analytical_Measurement Data_Processing Data Processing (Correction for natural 13C abundance) Analytical_Measurement->Data_Processing Flux_Estimation Flux Estimation (e.g., INCA, Metran) Data_Processing->Flux_Estimation Statistical_Analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Estimation->Statistical_Analysis

A generalized workflow for a 13C metabolic flux analysis experiment.

Detailed Experimental Protocols

Precise and reproducible experimental execution is paramount for high-quality ¹³C-MFA data.

Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)

This protocol is a generalized procedure and should be optimized for the specific cell line and experimental goals.

Materials:

  • Cell culture medium without glucose and glutamine

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Culture vessels (e.g., 6-well plates)

Procedure:

  • Cell Seeding and Growth: Seed cells in culture vessels and grow until they reach the desired confluency (typically mid-log phase).

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled substrate at the desired concentration and dialyzed FBS.

  • Isotopic Labeling:

    • For stationary MFA, culture the cells in the ¹³C-labeled medium for a sufficient period to achieve isotopic steady state, which is often at least two to three cell doubling times.[3]

    • For dynamic labeling, the labeling period can be short.

  • Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.[3]

Protocol 2: Quenching and Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate measurements.[3]

Materials:

  • Ice-cold quenching solution (e.g., phosphate-buffered saline)[3]

  • Cold extraction solvent (e.g., 80% methanol)[3]

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution to halt metabolic activity.[3]

  • Extraction: Add cold extraction solvent to the cells.[3] Scrape the cells and collect the cell lysate.[3]

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[3]

  • Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.[3]

Protocol 3: Sample Preparation for GC-MS Analysis of Amino Acids

Amino acids are frequently analyzed in ¹³C-MFA studies as their carbon backbones are derived from various central metabolic pathways.[3]

Materials:

  • 6 M HCl

  • Nitrogen gas or vacuum concentrator

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Protein Hydrolysis: Add 6 M HCl to the cell pellet and hydrolyze at 100-110°C for 12-24 hours to release individual amino acids from proteins.[3]

  • Drying: Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.[3]

  • Derivatization:

    • Reconstitute the dried hydrolysate in a suitable solvent.[3]

    • Add MTBSTFA with 1% tert-butyldimethylchlorosilane (t-BDMCS).[3]

    • Incubate the mixture at 60-100°C for 30-60 minutes.[3]

    • The sample is now ready for GC-MS analysis.[3]

Protocol 4: Sample Preparation for LC-MS Analysis

LC-MS is well-suited for the analysis of polar metabolites and often does not require derivatization.[6]

Materials:

  • Reconstitution solvent (compatible with LC mobile phase)

  • Centrifuge

  • LC autosampler vials

Procedure:

  • Add the reconstitution solvent to the dried metabolite extract.[6]

  • Vortex thoroughly to ensure all metabolites are dissolved.[6]

  • Centrifuge at high speed to pellet any insoluble material.[6]

  • Transfer the supernatant to an LC autosampler vial.[6]

Data Presentation: Quantitative Insights

The data derived from ¹³C labeling experiments are quantitative and information-rich.[2] Below are examples of how quantitative data from ¹³C-MFA studies can be presented.

Table 1: Relative Metabolic Fluxes in Different Cancer Cell Lines

This table summarizes the distribution of glucose-derived carbon in several commonly used cancer cell lines. Fluxes are presented as a relative percentage of the glucose uptake rate to facilitate comparison.

Metabolic FluxA549 (Lung Cancer)HeLa (Cervical Cancer)MCF7 (Breast Cancer)
Glycolysis (to Pyruvate)85%90%80%
Pentose Phosphate Pathway10%5%15%
TCA Cycle (from Pyruvate)5%5%5%
Lactate Secretion80%85%75%

Data are representative values compiled from metabolic flux analysis studies.

Table 2: Mass Isotopomer Distribution of a Metabolite

This table shows an example of the mass isotopomer distribution (MID) for a metabolite with three carbon atoms (C3) after labeling with a ¹³C tracer. M+0 represents the unlabeled metabolite, M+1 has one ¹³C atom, and so on.

Mass IsotopomerFractional Abundance (Condition A)Fractional Abundance (Condition B)
M+00.100.30
M+10.250.40
M+20.400.20
M+30.250.10

These data are illustrative and would be determined experimentally by MS.

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of ¹³C atoms through metabolic networks and understanding the experimental logic.

Central Carbon Metabolism

The following diagrams illustrate the flow of ¹³C from glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle.

Glycolysis_TCA Glucose Glucose (13C) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP PEP Phosphoenolpyruvate GAP_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

13C-Glucose metabolism through glycolysis and the TCA cycle.

PPP G6P Glucose-6-Phosphate (13C) PGL 6-Phosphoglucono- δ-lactone G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P NADPH NADPH PG->NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P GAP Glyceraldehyde-3-P R5P->GAP Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis F6P Fructose-6-Phosphate X5P->F6P X5P->GAP F6P->G6P

The flow of 13C from Glucose-6-Phosphate through the Pentose Phosphate Pathway.

Applications in Drug Development

¹³C stable isotope labeling is a valuable tool in pharmaceutical research and development.

  • Mechanism of Action Studies: By tracing the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected.[2] This can help confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme.[2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Stable isotope labeling can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision.[7]

  • Toxicity Studies: The technique can be applied to understand metabolism-mediated toxicities by delineating the metabolic pathways that lead to the formation of reactive metabolites.[8]

  • Biomarker Discovery: ¹³C-MFA can help identify metabolic biomarkers that are indicative of disease progression or response to therapy.

Conclusion

Stable isotope labeling with ¹³C is an indispensable tool in modern biological and pharmaceutical research. It provides a dynamic and quantitative view of cellular metabolism that is unattainable with other methods. By following detailed protocols and understanding the core concepts outlined in this guide, researchers can effectively employ this technique to gain deeper insights into the metabolic underpinnings of health and disease, and to accelerate the development of novel therapeutics. The ability to precisely measure metabolic fluxes offers a powerful lens through which to view the intricate workings of the cell, paving the way for new discoveries and therapeutic strategies.

References

24-Methylenecholesterol in Marine Invertebrates: A Technical Guide to its Core Functions and Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol is a pivotal C28 sterol in marine ecosystems, playing a crucial role in the physiology of numerous marine invertebrates, particularly those incapable of de novo cholesterol synthesis. Acquired primarily through dietary sources such as diatoms and algae, this phytosterol serves as a vital precursor to cholesterol and other essential steroids, influencing membrane structure, reproductive processes, and overall organismal health. This technical guide provides an in-depth exploration of the functions of 24-methylenecholesterol in marine invertebrates, detailed experimental protocols for its analysis, and a summary of its quantitative distribution. Furthermore, this document illustrates key metabolic and experimental pathways using Graphviz (DOT language) to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Functions of 24-Methylenecholesterol

The primary and most well-documented function of 24-methylenecholesterol in marine invertebrates is its role as a metabolic precursor. Many marine invertebrates, including a vast number of mollusks and crustaceans, lack the enzymatic machinery for the complete de novo synthesis of cholesterol.[1] Consequently, they rely on the acquisition of sterols from their diet. Phytosterols, such as 24-methylenecholesterol, which are abundant in marine microalgae, are ingested and subsequently metabolized to cholesterol.[1] This process is critical as cholesterol is an essential component of cell membranes, regulating their fluidity and permeability, and serves as a precursor for vital biomolecules like steroid hormones.[1]

Beyond its foundational role as a cholesterol precursor, 24-methylenecholesterol and its derivatives are being investigated for their own intrinsic bioactive properties. Studies on extracts from marine organisms rich in this sterol have suggested potential cytotoxic and anti-inflammatory activities.[2][3] For instance, 24-methylenecholesterol isolated from the marine diatom Thalassiosira rotula has demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis and cell cycle arrest.[2][4] This suggests that beyond a structural and metabolic role, it may be involved in the chemical defense mechanisms of the organisms that accumulate it.[5][6]

Additionally, the presence and relative abundance of 24-methylenecholesterol can serve as a valuable biomarker for tracing trophic interactions and understanding the dietary habits of marine invertebrates.[1] Its prevalence in certain diatom species, for example, makes it a useful indicator of a diatom-based diet in consumer organisms.[3]

Quantitative Distribution of 24-Methylenecholesterol

The concentration of 24-methylenecholesterol varies significantly among different species of marine invertebrates, reflecting their diet and metabolic capabilities. Mollusks, in particular, often exhibit high levels of this phytosterol. The following table summarizes quantitative data from various studies on the concentration of 24-methylenecholesterol in several marine invertebrate species.

PhylumClassSpeciesTissue/OrganismConcentration (mg/100g fresh weight)Reference
MolluscaBivalviaOysters (Crassostrea)Whole organism16.7 - 41.9[7][8]
MolluscaBivalviaScallops (Placopecten magellanicus)Whole organismVariable, can be a major non-cholesterol sterol[7][8]
MolluscaBivalviaClams (Mercenaria mercenaria)Whole organismPresent as a significant non-cholesterol sterol[7][8]
CnidariaAnthozoaAgaricia sp. (shallow water)Whole organismPresent as a major sterol alongside cholesterol[9]

Metabolic Pathways and Logical Relationships

While specific signaling pathways directly initiated by 24-methylenecholesterol in marine invertebrates are still an active area of research, its metabolic fate as a precursor to cholesterol is well-established. The following diagram illustrates the generalized metabolic conversion of 24-methylenecholesterol to cholesterol in marine invertebrates that rely on dietary sterols.

metabolic_pathway cluster_ingestion Dietary Intake cluster_invertebrate Marine Invertebrate Metabolism cluster_function Physiological Functions Diatoms_Algae Diatoms & Algae (Primary Producers) 24_Methylenecholesterol 24-Methylenecholesterol Diatoms_Algae->24_Methylenecholesterol Ingestion Desmosterol Desmosterol (Intermediate) 24_Methylenecholesterol->Desmosterol Metabolic Conversion Cholesterol Cholesterol Desmosterol->Cholesterol Reduction Membranes Cell Membranes Cholesterol->Membranes Hormones Steroid Hormones Cholesterol->Hormones

Metabolic conversion of 24-Methylenecholesterol to Cholesterol.

Experimental Protocols

The analysis of 24-methylenecholesterol in marine invertebrates involves several key steps, from extraction to identification and quantification. The following is a generalized protocol based on methodologies cited in the literature.[7][10][11]

Lipid Extraction
  • Homogenization: Obtain a known weight of fresh or frozen tissue from the marine invertebrate. Homogenize the tissue in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract the total lipids.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

  • Solvent Evaporation: Carefully collect the lower lipid-containing phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Saponification
  • Alkaline Hydrolysis: Resuspend the total lipid extract in an ethanolic potassium hydroxide solution. Heat the mixture (e.g., at 80-90°C) to hydrolyze the ester linkages, liberating the free sterols from their esterified forms.

  • Extraction of Non-saponifiable Fraction: After cooling, extract the non-saponifiable fraction, which contains the sterols, using a non-polar solvent such as n-hexane or diethyl ether.

  • Washing and Drying: Wash the organic extract with water to remove any remaining alkali. Dry the extract over anhydrous sodium sulfate and evaporate the solvent.

Sterol Analysis by Gas Chromatography (GC)
  • Derivatization (Optional but Recommended): To improve volatility and chromatographic resolution, the sterol fraction can be derivatized to form trimethylsilyl (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-FID for Quantification: Analyze the derivatized or underivatized sterol fraction using a gas chromatograph equipped with a flame ionization detector (GC-FID). Use a suitable capillary column (e.g., HP-5ms). Quantify 24-methylenecholesterol by comparing its peak area to that of an internal standard and a calibration curve of an authentic 24-methylenecholesterol standard.

  • GC-MS for Identification: Confirm the identity of the 24-methylenecholesterol peak by analyzing the sample on a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrum of the peak should match the known fragmentation pattern of 24-methylenecholesterol.

The following diagram illustrates a typical experimental workflow for the analysis of 24-methylenecholesterol.

experimental_workflow Sample Marine Invertebrate Tissue Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Extraction Total Lipid Extraction Homogenization->Extraction Saponification Saponification (Ethanolic KOH) Extraction->Saponification NonSaponifiable Extraction of Non-saponifiable Fraction (Sterols) Saponification->NonSaponifiable Derivatization Derivatization (e.g., TMS ethers) NonSaponifiable->Derivatization Analysis Analysis Derivatization->Analysis GCFID GC-FID (Quantification) Analysis->GCFID Quantify GCMS GC-MS (Identification) Analysis->GCMS Identify

Workflow for 24-Methylenecholesterol Analysis.

Future Directions and Drug Development Potential

The study of 24-methylenecholesterol in marine invertebrates presents several exciting avenues for future research and drug development. The emerging evidence of its cytotoxic and anti-inflammatory properties warrants further investigation into its mechanisms of action.[2][3] Understanding how this molecule interacts with cellular targets could lead to the development of novel therapeutic agents.

Furthermore, elucidating the specific enzymes involved in the conversion of 24-methylenecholesterol to cholesterol and other steroids in various marine invertebrate species could provide targets for controlling the populations of pest species or for enhancing the aquaculture of commercially important organisms. The unique metabolic pathways present in these organisms represent a largely untapped resource for biotechnological applications.

References

24-Methylenecholesterol: A Versatile Precursor for High-Value Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

24-Methylenecholesterol is a prominent phytosterol found in a variety of natural sources, including plants, marine invertebrates, and fungi. While possessing its own intrinsic biological activities, its primary significance in the context of drug discovery and development lies in its role as a key biosynthetic precursor to a diverse array of potent bioactive compounds. This technical guide provides an in-depth overview of 24-methylenecholesterol as a starting point for the generation of high-value molecules with therapeutic potential. We will delve into the major classes of compounds derived from this precursor, their mechanisms of action through various signaling pathways, quantitative data on their bioactivity, and detailed experimental protocols for their study.

Bioactive Compounds Derived from 24-Methylenecholesterol

24-Methylenecholesterol serves as a crucial branching point in the biosynthesis of several classes of pharmacologically important natural products. The most extensively studied of these are the withanolides, physalins, and brassinosteroids.

  • Withanolides: These are a group of C28 steroidal lactones with an ergostane-type skeleton, primarily isolated from plants of the Solanaceae family (e.g., Withania somnifera). They are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

  • Physalins: Structurally related to withanolides, physalins are 13,14-seco-16,24-cyclo-steroids, also predominantly found in the Solanaceae family (e.g., Physalis species). They exhibit potent anti-inflammatory, immunomodulatory, and cytotoxic properties.

  • Brassinosteroids: This class of plant hormones is structurally similar to insect and animal steroid hormones. While their primary role is in plant growth and development, they have also been investigated for their potential applications in agriculture and medicine.

Biosynthetic Pathways from 24-Methylenecholesterol

The metabolic fate of 24-methylenecholesterol is a critical determinant of the final bioactive compounds produced. Two key enzymes, sterol Δ24-isomerase (24ISO) and sterol side chain reductase 1 (SSR1), direct the biosynthesis towards different classes of compounds.

  • Pathway to Withanolides and Physalins: The isomerization of 24-methylenecholesterol to 24-methyldesmosterol by 24ISO is a committing step in the biosynthesis of withanolides and, subsequently, physalins. Further downstream enzymatic modifications, including a series of oxidations, lead to the vast structural diversity of these compounds.[1][2]

  • Pathway to Brassinosteroids: The reduction of 24-methylenecholesterol to campesterol by SSR1 channels the metabolic flux towards the biosynthesis of brassinosteroids.[1]

Below is a diagram illustrating this crucial branching point in the biosynthetic pathway.

Biosynthetic Pathway of 24-Methylenecholesterol Derivatives Biosynthesis of Bioactive Compounds from 24-Methylenecholesterol 24_methylenecholesterol 24-Methylenecholesterol 24_methyldesmosterol 24-Methyldesmosterol 24_methylenecholesterol->24_methyldesmosterol 24ISO campesterol Campesterol 24_methylenecholesterol->campesterol SSR1 withanolides Withanolides 24_methyldesmosterol->withanolides Multiple Steps physalins Physalins withanolides->physalins Rearrangement brassinosteroids Brassinosteroids campesterol->brassinosteroids Multiple Steps

Caption: Biosynthetic branching from 24-methylenecholesterol.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected withanolides and physalins, presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Table 1: Cytotoxic Activity of Selected Withanolides

CompoundCancer Cell LineIC50 (µM)Reference(s)
Withaferin AHL-60 (Leukemia)0.2[3]
Withaferin AHCT-116 (Colon)0.5
Withaferin ASF-268 (CNS)2.2
Withaferin APANC-1 (Pancreatic)>10
Withanolide DHL-60 (Leukemia)0.56
Withanolide 91HL-60 (Leukemia)2.2
Withanolide 91HCT-116 (Colon)4.4
Withanolide 92HL-60 (Leukemia)2.2
Withanolide 92HCT-116 (Colon)8.0
Withanolide 16P388 (Leukemia)8.0
Withanolide 16HeLa (Cervical)11.0
Withanolide 16A549 (Lung)9.5
Withanolide 36MDA-MB-231 (Breast)1.7
Withanolide 36MCF-7 (Breast)6.3

Table 2: Anti-inflammatory and Other Bioactivities of Selected Physalins

CompoundBioactivityAssay/ModelIC50 (µM)Reference(s)
Physalin BAnti-inflammatoryLPS-induced NO production in RAW 264.7 cellsNot specified, significant inhibition[4]
Physalin FAnti-inflammatoryLPS-induced NO production in RAW 264.7 cellsNot specified, significant inhibition[4]
Physalin HImmunosuppressiveCon A-induced T cell proliferation0.14 (approx.)[5]
Physalin HImmunosuppressiveMixed lymphocyte reaction (MLR)0.08 (approx.)[5]
Physalin BAntileishmanialL. amazonensis amastigotes0.21[5]
Physalin FAntileishmanialL. amazonensis amastigotes0.18[5]
Physalin BAntimalarialP. falciparum2.2 - 55[6]
Physalin DAntimalarialP. falciparum2.2 - 55[6]
Physalin FAntimalarialP. falciparum2.2 - 55[6]
Physalin GAntimalarialP. falciparum2.2 - 55[6]

Signaling Pathways Modulated by 24-Methylenecholesterol Derivatives

The therapeutic potential of withanolides and physalins stems from their ability to modulate multiple key signaling pathways involved in cell survival, proliferation, and inflammation.

Withanolide-Modulated Signaling Pathways in Cancer

Withanolides induce apoptosis and inhibit cancer cell proliferation by targeting several critical pathways. A simplified overview of these interactions is presented below.

Withanolide Signaling Pathways in Cancer Withanolide-Modulated Signaling Pathways in Cancer cluster_withanolides Withanolides cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes withanolides Withanolides pi3k_akt PI3K/Akt/mTOR withanolides->pi3k_akt Inhibits nf_kb NF-κB withanolides->nf_kb Inhibits bcl2_family Bcl-2 Family withanolides->bcl2_family Modulates iaps IAPs withanolides->iaps Inhibits death_receptors Death Receptors withanolides->death_receptors Sensitizes proliferation ↓ Proliferation pi3k_akt->proliferation nf_kb->proliferation apoptosis Apoptosis bcl2_family->apoptosis iaps->apoptosis death_receptors->apoptosis

Caption: Key signaling pathways targeted by withanolides in cancer cells.

Physalin-Modulated Signaling Pathways

Physalins exert their anti-inflammatory and cytotoxic effects by interfering with several signaling cascades, including the NF-κB, JAK/STAT, and Wnt/β-catenin pathways.

Physalin Signaling Pathways Physalin-Modulated Signaling Pathways cluster_physalins Physalins cluster_pathways Signaling Pathways cluster_outcomes Cellular Responses physalins Physalins nf_kb NF-κB Pathway physalins->nf_kb Inhibits jak_stat JAK/STAT Pathway physalins->jak_stat Inhibits wnt_catenin Wnt/β-catenin Pathway physalins->wnt_catenin Inhibits hedgehog Hedgehog Pathway physalins->hedgehog Inhibits inflammation ↓ Inflammation nf_kb->inflammation apoptosis Apoptosis jak_stat->apoptosis cell_proliferation ↓ Cell Proliferation jak_stat->cell_proliferation wnt_catenin->cell_proliferation hedgehog->cell_proliferation

Caption: Major signaling pathways modulated by physalins.

Brassinosteroid Signaling Pathway

Brassinosteroids initiate a signaling cascade by binding to a cell surface receptor complex, leading to the regulation of gene expression and plant growth.

Brassinosteroid Signaling Pathway Brassinosteroid Signaling Pathway brassinosteroid Brassinosteroid bri1_bak1 BRI1/BAK1 Receptor Complex brassinosteroid->bri1_bak1 Binds bsu1 BSU1 bri1_bak1->bsu1 Activates bin2 BIN2 bsu1->bin2 Inhibits bzr1_bes1 BZR1/BES1 (dephosphorylated) bsu1->bzr1_bes1 Dephosphorylates (Activates) bin2->bzr1_bes1 Phosphorylates (Inactivates) nucleus Nucleus bzr1_bes1->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (Growth, Development) gene_expression->cellular_response

Caption: Simplified brassinosteroid signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of 24-methylenecholesterol and its derivatives.

Protocol 1: Extraction and Saponification of Phytosterols from Physalis Species

This protocol is adapted for the extraction of phytosterols from the aerial parts of Physalis species.

Materials:

  • Dried and ground aerial parts of Physalis sp.

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • n-Hexane

  • Deionized water

  • Rotary evaporator

  • Sonicator

  • Centrifuge

Procedure:

  • Extraction:

    • Macerate 100 g of dried, ground plant material in a 1:1 (v/v) mixture of DCM:MeOH (1 L) at room temperature for 24 hours.

    • Sonicate the mixture for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Saponification (Alkaline Hydrolysis):

    • Dissolve the crude extract in 100 mL of 2 M KOH in 95% methanol.

    • Reflux the mixture at 80°C for 2 hours with constant stirring.

    • Cool the mixture to room temperature and add 100 mL of deionized water.

  • Extraction of Unsaponifiables:

    • Transfer the saponified mixture to a separatory funnel.

    • Extract the unsaponifiable fraction (containing free sterols) three times with 100 mL of n-hexane each time.

    • Combine the n-hexane fractions and wash with deionized water until the aqueous layer is neutral.

    • Dry the n-hexane layer over anhydrous sodium sulfate.

    • Evaporate the n-hexane under reduced pressure to yield the unsaponifiable matter containing the phytosterol fraction.

Protocol 2: GC-MS Analysis of Phytosterols

This protocol is for the analysis of the phytosterol fraction after derivatization.

Materials:

  • Phytosterol extract from Protocol 1

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the phytosterol extract in 100 µL of pyridine in a sealed vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the vial at 70°C for 1 hour.

  • GC-MS Analysis:

    • Injector: Set to 280°C, splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: Increase to 280°C at 15°C/minute, hold for 10 minutes.

      • Ramp 2: Increase to 320°C at 5°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Mass Spectrometer:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: m/z 50-650.

      • Source temperature: 230°C.

      • Quadrupole temperature: 150°C.

    • Inject 1 µL of the derivatized sample.

    • Identify 24-methylenecholesterol and other phytosterols based on their retention times and mass spectra compared to authentic standards and mass spectral libraries.

Protocol 3: HPLC Analysis of Withanolides and Physalins

This protocol is for the separation and quantification of withanolides and physalins from a purified plant extract.

Materials:

  • Purified extract rich in withanolides and physalins

  • HPLC system with a PDA or UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

Procedure:

  • Sample Preparation: Dissolve the purified extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: Linear gradient from 80% to 30% B

      • 35-40 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/minute

    • Column Temperature: 30°C

    • Detection: PDA detector scanning from 200-400 nm, with quantification at 220 nm.

    • Injection Volume: 20 µL

  • Quantification: Create a calibration curve using authentic standards of the target withanolides and physalins to quantify their concentration in the sample.

Protocol 4: MTT Assay for Cytotoxicity

This protocol details the procedure for assessing the cytotoxic effects of a purified bioactive compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Purified bioactive compound (e.g., Withaferin A) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The discovery and development of bioactive compounds from 24-methylenecholesterol precursors follow a logical workflow, from extraction to bioactivity-guided isolation and characterization.

Experimental Workflow Experimental Workflow for Bioactive Compound Discovery start Plant Material Collection & Preparation extraction Solvent Extraction start->extraction saponification Alkaline Hydrolysis extraction->saponification fractionation Chromatographic Fractionation (e.g., Column Chromatography) saponification->fractionation bioassay Bioactivity Screening of Fractions (e.g., Cytotoxicity, Anti-inflammatory) fractionation->bioassay hplc HPLC Purification of Active Fractions bioassay->hplc Active Fractions structure Structure Elucidation (NMR, MS) hplc->structure quant_bioassay Quantitative Bioassays (IC50/EC50 Determination) structure->quant_bioassay mechanism Mechanism of Action Studies (Signaling Pathways) quant_bioassay->mechanism end Lead Compound for Further Development mechanism->end

Caption: A typical workflow for the isolation and characterization of bioactive compounds.

Conclusion

24-Methylenecholesterol is a pivotal molecule in natural product chemistry, serving as the biosynthetic origin for a wealth of bioactive compounds with significant therapeutic promise. The withanolides and physalins, in particular, have demonstrated compelling anticancer and anti-inflammatory activities, warranting further investigation and development. This technical guide provides a foundational resource for researchers in this field, offering insights into the biosynthesis, bioactivity, and experimental methodologies required to explore the full potential of 24-methylenecholesterol and its derivatives in drug discovery.

References

A Researcher's Guide to Metabolic Flux Analysis Using 13C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates of intracellular metabolic reactions, known as fluxes.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, 13C-MFA offers a dynamic view of cellular physiology by tracking the flow of carbon atoms through metabolic pathways.[1] This is achieved by introducing a substrate labeled with a stable isotope of carbon, 13C, into a biological system and measuring its incorporation into downstream metabolites.[1] The resulting labeling patterns, or mass isotopomer distributions (MIDs), are then used in conjunction with a computational model of metabolism to estimate the intracellular fluxes.[1]

This technique has become the gold standard for quantifying in vivo metabolic fluxes and is an indispensable tool in metabolic engineering, systems biology, and biomedical research.[1] Its applications range from identifying metabolic bottlenecks in biotechnological production strains to understanding the metabolic reprogramming that occurs in diseases like cancer and in response to drug treatments.[1] 13C-MFA is particularly crucial in drug development for identifying novel therapeutic targets and elucidating the mechanisms of action of various drugs.[2]

The core principle of 13C-MFA lies in the relationship between metabolic fluxes and the distribution of 13C isotopes in metabolites. When cells are cultured with a 13C-labeled substrate, such as [U-13C]-glucose (where all six carbon atoms are 13C), the labeled carbon atoms are distributed throughout the metabolic network.[1] The specific pattern of 13C incorporation into a particular metabolite is a direct consequence of the activities of the enzymatic reactions that produce it.[1] Different metabolic pathways will result in distinct labeling patterns. For example, glucose metabolized through glycolysis will produce a different labeling pattern in pyruvate than glucose that has been processed through the pentose phosphate pathway (PPP).[1] By measuring these labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative contributions of these different pathways.[2]

There are two primary modes of 13C-MFA:

  • Stationary 13C-MFA (S-MFA): This approach assumes that the system is at both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic labeling of each metabolite are constant over time.[3] This is the most common approach and is well-suited for studying systems in a stable growth phase.[4]

  • Isotopically Non-stationary 13C-MFA (INST-MFA): This method is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached.[5] INST-MFA is particularly useful for studying systems with slow metabolic rates or for applications where long incubation times are not feasible, such as in studies of animal cell cultures and autotrophic organisms.[5][6]

Experimental Workflow for 13C Metabolic Flux Analysis

A typical 13C-MFA study involves a systematic workflow that integrates wet-lab experimentation with computational data analysis.[2][7]

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_design Experimental Design (Tracer Selection) tracer_exp Tracer Experiment (Cell Culture) exp_design->tracer_exp quenching Quenching & Metabolite Extraction tracer_exp->quenching measurement Isotopic Labeling Measurement (MS/NMR) quenching->measurement flux_estimation Flux Estimation (Software Analysis) measurement->flux_estimation Provides Data stat_analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_estimation->stat_analysis interpretation Biological Interpretation stat_analysis->interpretation interpretation->exp_design Informs New Experiments G cluster_pathway PI3K/Akt/mTOR Signaling and Metabolism cluster_metabolism Metabolic Reprogramming growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 glut1 GLUT1 Upregulation mtorc1->glut1 hk2 Hexokinase 2 Upregulation mtorc1->hk2 glycolysis Increased Glycolysis glut1->glycolysis hk2->glycolysis anabolism Anabolic Processes (Nucleotides, Lipids) glycolysis->anabolism

References

An In-depth Technical Guide to the Natural Abundance of ¹³C in Sterol Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in sterol molecules. It delves into the biosynthetic pathways that influence isotopic fractionation, presents quantitative data on ¹³C abundance in various sterols, and offers detailed experimental protocols for their analysis. This document is intended to be a valuable resource for researchers in fields ranging from biochemistry and ecology to drug development, where understanding the subtle variations in isotopic composition can provide profound insights into metabolic processes, authenticity of natural products, and trophic interactions.

Introduction to ¹³C Natural Abundance in Sterols

The natural abundance of ¹³C is approximately 1.1% of all carbon atoms. However, this abundance is not uniformly distributed among and within biological molecules. Isotopic fractionation, the discrimination against the heavier ¹³C isotope during physical and biochemical processes, leads to variations in the ¹³C/¹²C ratio. These variations are expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

In sterols, the δ¹³C value is a reflection of the carbon source and the biosynthetic pathway utilized by the organism. Lipids, in general, are depleted in ¹³C compared to the bulk biomass of an organism. This is primarily due to the kinetic isotope effect associated with the pyruvate dehydrogenase complex, which discriminates against ¹³C-containing pyruvate during the formation of acetyl-CoA, the fundamental building block for sterol biosynthesis.

The analysis of ¹³C in sterols, particularly through compound-specific isotope analysis (CSIA), has emerged as a powerful tool. It allows for the tracing of carbon flow through metabolic networks, the authentication of food and supplements, and the elucidation of paleoecological conditions.

Isotopic Fractionation in Sterol Biosynthesis

The isotopic signature of a sterol molecule is a cumulative record of the fractionation events that occur at each enzymatic step of its biosynthesis. The two primary pathways for the synthesis of the isoprene unit, the basic building block of sterols, are the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway.

  • Mevalonate (MVA) Pathway: Predominantly active in the cytosol of eukaryotes, including animals, fungi, and plants.

  • Methylerythritol 4-phosphate (MEP) Pathway: Occurs in the plastids of plants and algae, as well as in most bacteria.

The initial carbon source (e.g., glucose from C3, C4, or CAM plants) has a profound impact on the final δ¹³C value of the sterol. C4 and CAM plants are enriched in ¹³C compared to C3 plants, and this difference is propagated through the biosynthetic pathway.[1][2][3]

Following the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the MVA or MEP pathway, the sterol-specific pathway commences with the head-to-tail condensation of these five-carbon units to form squalene. The cyclization of squalene to lanosterol (in animals and fungi) or cycloartenol (in plants) is a key branching point that leads to the vast diversity of sterols found in nature. Subsequent demethylations, desaturations, and alkylations at the C24 position further modify the sterol structure and its isotopic composition.

Signaling Pathways in Sterol Biosynthesis

The following diagrams illustrate the major biosynthetic pathways leading to sterol formation.

Sterol_Biosynthesis_Overview cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) cluster_PostSqualene Post-Squalene Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase IPP_DMAPP IPP + DMAPP IPP_MVA->IPP_DMAPP DMAPP_MVA->IPP_DMAPP Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P MEP MEP Pyruvate_G3P->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isomerase IPP_MEP->IPP_DMAPP DMAPP_MEP->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol synthase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Cholesterol Cholesterol (Animals) Lanosterol->Cholesterol Ergosterol Ergosterol (Fungi) Lanosterol->Ergosterol Phytosterols Phytosterols (e.g., Campesterol, Stigmasterol) (Plants) Cycloartenol->Phytosterols

Figure 1: Overview of Sterol Biosynthesis Pathways.

Quantitative Data on ¹³C Natural Abundance in Sterols

The δ¹³C values of sterols vary depending on the organism, its diet, and the environmental conditions. The following tables summarize representative δ¹³C values for common sterols from different sources. It is important to note that these values can exhibit considerable range.

Table 1: δ¹³C Values of Common Sterols in Plants

SterolPlant Typeδ¹³C (‰ vs VPDB)Reference(s)
β-Sitosterol C3 Plants (e.g., Olive, Sunflower)-29.0 to -33.5[1][4]
C4 Plants (e.g., Corn, Millet)-14.5 to -17.0[1][4]
CAM Plants (e.g., Prickly Pear)-16.5 to -18.0[1][4]
Campesterol C3 Plants (e.g., Olive, Sunflower)-29.5 to -34.0[1][4]
C4 Plants (e.g., Corn, Millet)-15.0 to -17.5[1][4]
CAM Plants (e.g., Prickly Pear)-17.0 to -18.5[1][4]
Stigmasterol C3 Plants (e.g., Olive, Sunflower)-29.0 to -33.0[1][4]
C4 Plants (e.g., Corn, Millet)-14.0 to -16.5[1][4]
CAM Plants (e.g., Prickly Pear)-16.0 to -17.5[1][4]
Brassicasterol C3 Plants (e.g., Rapeseed)-29.5 to -32.5[1][4]
C4 Plants (e.g., Corn)-15.5 to -17.0[1][4]

Table 2: δ¹³C Values of Cholesterol and Ergosterol

SterolOrganism TypeSourceδ¹³C (‰ vs VPDB)Reference(s)
Cholesterol AnimalPig Bone-23.0 to -26.0[5]
AnimalIchthyosaur Bone-28.9 ± 0.4[6]
Ergosterol FungiVarious SpeciesNot widely reported[7][8][9]

Note: Data for ergosterol is less commonly reported in the literature in terms of δ¹³C values.

Experimental Protocols

The determination of the natural abundance of ¹³C in specific sterol molecules requires a multi-step analytical procedure involving extraction, purification, and isotopic analysis. The following sections outline the key experimental protocols.

Sterol Extraction and Purification

A modified Bligh-Dyer or Folch extraction is commonly employed for the initial lipid extraction from biological matrices. This is followed by saponification to release esterified sterols and a solid-phase extraction (SPE) step to isolate the sterol fraction.

Protocol: Sterol Extraction and Saponification

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells, or oil) in a solvent mixture of chloroform:methanol (1:2, v/v).

  • Lipid Extraction: Add chloroform and water (or a suitable buffer) to induce phase separation. The lipids will partition into the lower chloroform phase.

  • Collection: Carefully collect the lower organic phase containing the total lipid extract.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Saponification: To the dried lipid extract, add a solution of potassium hydroxide in methanol (e.g., 7.5% KOH in methanol) and heat at 80°C for 1 hour to hydrolyze sterol esters.

  • Extraction of Non-saponifiable Lipids: After cooling, add water and extract the non-saponifiable lipids (including free sterols) with a non-polar solvent such as n-hexane or petroleum ether.

  • Washing: Wash the organic phase with water to remove residual alkali.

  • Drying: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

Protocol: Solid-Phase Extraction (SPE) for Sterol Purification

  • Column Conditioning: Condition a silica gel SPE cartridge with n-hexane.

  • Sample Loading: Dissolve the non-saponifiable lipid extract in a small volume of a non-polar solvent (e.g., toluene or hexane) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar interfering compounds.

  • Elution: Elute the sterol fraction with a solvent of intermediate polarity, such as a mixture of isopropanol in hexane (e.g., 30% isopropanol in hexane).

  • Drying: Evaporate the solvent from the eluted fraction under a stream of nitrogen.

Derivatization

For analysis by Gas Chromatography (GC), sterols are often derivatized to increase their volatility and improve their chromatographic properties. Acetylation or silylation are common derivatization methods.

Protocol: Acetylation of Sterols

  • To the dried sterol fraction, add pyridine and acetic anhydride.

  • Heat the mixture at 60-80°C for 1-2 hours.

  • Evaporate the reagents under a stream of nitrogen.

  • Redissolve the resulting sterol acetates in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

Isotopic Analysis by GC-C-IRMS

Compound-specific isotope analysis of sterols is performed using a Gas Chromatograph coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

Workflow: GC-C-IRMS Analysis

GCCIRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Purification SPE Purification Saponification->Purification Derivatization Derivatization (e.g., Acetylation) Purification->Derivatization GC Gas Chromatograph (GC) Derivatization->GC Injection Combustion Combustion Interface (CuO/NiO at ~950°C) GC->Combustion Separated Sterol Derivatives WaterTrap Water Trap Combustion->WaterTrap CO₂, N₂, H₂O IRMS Isotope Ratio Mass Spectrometer (IRMS) WaterTrap->IRMS CO₂ Data δ¹³C Data IRMS->Data m/z 44, 45, 46

Figure 2: Experimental Workflow for GC-C-IRMS Analysis of Sterols.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms). The temperature program is optimized to achieve baseline separation of the sterol derivatives of interest.

  • Combustion Interface: The eluent from the GC column is passed through a combustion reactor, typically a ceramic tube containing copper oxide and nickel oxide wires, maintained at a high temperature (e.g., 950°C). This quantitatively converts the organic carbon in each compound to carbon dioxide (CO₂).

  • Water Trap: A water trap (e.g., a Nafion membrane) is used to remove the water produced during combustion.

  • Isotope Ratio Mass Spectrometer (IRMS): The purified CO₂ gas is introduced into the ion source of the IRMS. The instrument simultaneously measures the ion beams corresponding to the masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O). The abundance of ¹³C is calculated from the ratio of the m/z 45 and 44 ion beams, with corrections for the contribution of ¹⁷O.

  • Calibration: The δ¹³C values are determined by analyzing a reference gas (CO₂) of known isotopic composition that is introduced into the IRMS multiple times during the analytical run. Additionally, isotopic standards of known δ¹³C values are analyzed alongside the samples to ensure accuracy and correct for any instrument drift.

Conclusion

The natural abundance of ¹³C in sterol molecules is a rich source of information for a wide range of scientific disciplines. By understanding the principles of isotopic fractionation during biosynthesis and employing robust analytical techniques such as GC-C-IRMS, researchers can unlock valuable insights into metabolic pathways, dietary habits, and the authenticity of natural products. This guide provides a foundational understanding and practical protocols to aid in the exploration of this exciting field. The continued development of analytical instrumentation and the expansion of isotopic databases will undoubtedly lead to even more innovative applications of sterol ¹³C analysis in the future.

References

An In-depth Technical Guide to 24-Methylenecholesterol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol, a prominent phytosterol found in a variety of plant and marine organisms, has garnered significant attention within the scientific community for its diverse biological activities. As an intermediate in the biosynthesis of other critical sterols, such as campesterol, and a precursor to bioactive compounds like withanolides, its role in cellular processes is of considerable interest. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of 24-Methylenecholesterol. Detailed spectral data, including NMR, mass spectrometry, and infrared spectroscopy, are presented alongside established experimental protocols for the investigation of its biological effects. Furthermore, this document elucidates its metabolic pathways and explores its interactions with key signaling cascades, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

24-Methylenecholesterol is a 28-carbon sterol characterized by a cholesterol backbone with an exocyclic methylene group at the C-24 position of the side chain.[1] This structural feature distinguishes it from cholesterol and is crucial for its distinct biological properties.

Table 1: Chemical Identifiers for 24-Methylenecholesterol

IdentifierValueReference(s)
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2]
Synonyms Chalinasterol, Ostreasterol, Ergosta-5,24(28)-dien-3β-ol[2]
Molecular Formula C28H46O[2]
Molecular Weight 398.67 g/mol
CAS Number 474-63-5[2]
PubChem CID 92113[2]

Physicochemical Properties

The physical and chemical properties of 24-Methylenecholesterol are essential for its handling, formulation, and analysis in a laboratory setting.

Table 2: Physicochemical Properties of 24-Methylenecholesterol

PropertyValueReference(s)
Appearance White solid
Melting Point 141-142 °C
Boiling Point Not experimentally determined (estimated)
Solubility Water: Practically insolubleEthanol: SolubleMethanol: SolubleChloroform: SolubleDMSO: Soluble[3]

Spectroscopic Data

The structural elucidation and confirmation of 24-Methylenecholesterol rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: 13C NMR Chemical Shifts for 24-Methylenecholesterol (CDCl3)

Carbon No.Chemical Shift (ppm)Carbon No.Chemical Shift (ppm)
137.31524.3
231.71628.3
371.81756.2
442.31811.9
5140.81919.4
6121.72040.3
731.92121.6
831.92234.8
950.22331.5
1036.524156.9
1121.12533.8
1239.72622.0
1342.32722.0
1456.828106.0

Data compiled from publicly available spectral databases.[4][5]

A representative 1H NMR spectrum would show characteristic signals for the olefinic proton at C-6, the exocyclic methylene protons at C-28, and the various methyl and methine protons of the sterol nucleus and side chain.[6][7]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of 24-Methylenecholesterol typically shows a molecular ion peak (M+) at m/z 398. The fragmentation pattern is characterized by the loss of a water molecule (m/z 380) and cleavage of the side chain, yielding diagnostic fragment ions.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of 24-Methylenecholesterol displays characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for 24-Methylenecholesterol

Wavenumber (cm-1)Assignment
~3400 (broad)O-H stretching of the hydroxyl group
~3070=C-H stretching (vinylic)
2930-2850C-H stretching (aliphatic)
~1645C=C stretching of the exocyclic methylene group
~1050C-O stretching of the secondary alcohol

Data is based on typical spectra of sterols with similar functional groups.[10][11][12]

Biosynthesis and Metabolism

Biosynthesis

24-Methylenecholesterol is a key intermediate in the biosynthesis of phytosterols in plants and some marine organisms. In engineered Saccharomyces cerevisiae, its production can be achieved by modifying the native ergosterol pathway. This typically involves the disruption of the ERG4 and ERG5 genes and the introduction of a 7-dehydrocholesterol reductase (DHCR7) enzyme.

Biosynthesis of 24-Methylenecholesterol in Engineered Yeast cluster_yeast Engineered S. cerevisiae Acetyl-CoA Acetyl-CoA Ergosterol Pathway Ergosterol Pathway Acetyl-CoA->Ergosterol Pathway Multiple Steps Intermediate Intermediate Ergosterol Pathway->Intermediate 24-Methylenecholesterol 24-Methylenecholesterol Intermediate->24-Methylenecholesterol DHCR7 Ergosterol Ergosterol Intermediate->Ergosterol ERG5 Further Products Further Products 24-Methylenecholesterol->Further Products ERG4

Biosynthesis of 24-Methylenecholesterol in Engineered Yeast.
Metabolism in Humans

The metabolism of phytosterols, including 24-Methylenecholesterol, in humans is limited. They are poorly absorbed from the intestine compared to cholesterol.[1][13] Absorbed phytosterols are actively secreted back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8.[14] What little is metabolized in the liver can be converted to bile acids, though this is not a major pathway.[1]

Human Metabolism of Phytosterols cluster_absorption Intestinal Absorption and Efflux Dietary Phytosterols Dietary Phytosterols Intestinal Lumen Intestinal Lumen Dietary Phytosterols->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Limited Absorption (NPC1L1) Enterocyte->Intestinal Lumen Efflux (ABCG5/8) Chylomicrons Chylomicrons Enterocyte->Chylomicrons Liver Liver Chylomicrons->Liver Bile Acid Synthesis Bile Acid Synthesis Liver->Bile Acid Synthesis Biliary Excretion Biliary Excretion Liver->Biliary Excretion

Simplified overview of phytosterol metabolism in humans.

Biological Activities and Experimental Protocols

24-Methylenecholesterol exhibits a range of biological activities, including anti-inflammatory, cytotoxic, and anti-aging effects.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition

24-Methylenecholesterol has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Experimental Protocol: COX Inhibitor Screening Assay

This protocol is a general guideline for assessing COX-1 and COX-2 inhibition and should be optimized for specific experimental conditions.

  • Reagents:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or ADHP)

    • Arachidonic acid (substrate)

    • 24-Methylenecholesterol stock solution (in a suitable solvent like DMSO or ethanol)

    • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Procedure: a. Prepare enzyme solutions in cold assay buffer. b. In a 96-well plate, add assay buffer, heme, and the substrate. c. Add the test compound (24-Methylenecholesterol) at various concentrations or the positive control. d. Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes). e. Initiate the reaction by adding arachidonic acid. f. Immediately measure the absorbance or fluorescence kinetically for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of 24-Methylenecholesterol relative to the solvent control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15][16][17]

COX Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Enzyme, Buffer, Substrate, Heme Add Compound Add Compound Plate Setup->Add Compound 24-Methylenecholesterol or Control Pre-incubation Pre-incubation Add Compound->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Arachidonic Acid Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Absorbance or Fluorescence Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate % Inhibition and IC50

Workflow for a COX inhibition screening assay.
Antioxidant Activity: Lipid Peroxidation Inhibition

24-Methylenecholesterol can inhibit lipid peroxidation, a key process in oxidative stress-related cell damage.

Experimental Protocol: Lipid Peroxidation Assay in Unilamellar Vesicles

This protocol outlines a method to assess the antioxidant activity of 24-Methylenecholesterol in a liposomal system.

  • Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid mixture (e.g., phosphatidylcholine) with or without 24-Methylenecholesterol in an organic solvent. b. Evaporate the solvent to form a thin lipid film. c. Hydrate the film with a buffer (e.g., PBS) to form multilamellar vesicles (MLVs). d. Create LUVs by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[18][19]

  • Induction and Measurement of Lipid Peroxidation: a. Induce lipid peroxidation in the LUV suspension using a free radical generator (e.g., AAPH or Fenton's reagent). b. At specific time points, take aliquots of the reaction mixture. c. Measure lipid peroxidation products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), using a colorimetric assay (e.g., TBARS assay).[20][21]

  • Data Analysis:

    • Compare the levels of lipid peroxidation products in LUVs containing 24-Methylenecholesterol to control LUVs without the compound.

    • A reduction in peroxidation products indicates antioxidant activity.

Cytotoxic Activity against Cancer Cells

24-Methylenecholesterol has demonstrated cytotoxic effects against certain cancer cell lines, such as A549 (lung carcinoma).

Experimental Protocol: A549 Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture A549 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure: a. Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of 24-Methylenecholesterol (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells) for a specified duration (e.g., 24, 48, or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[22][23][24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the solvent-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways

The precise signaling pathways through which 24-Methylenecholesterol exerts its biological effects are still under investigation. However, based on the activities of other phytosterols and related compounds, several pathways are of interest. For instance, the cytotoxic effects of some sterols in cancer cells have been linked to the modulation of pro-survival pathways like the PI3K/Akt pathway and the activation of apoptotic cascades.[25][26] Further research is needed to specifically elucidate the signaling networks targeted by 24-Methylenecholesterol.

Potential Signaling Pathways cluster_inflammation Inflammation cluster_cancer Cancer Cell Effects 24-Methylenecholesterol 24-Methylenecholesterol COX-1/COX-2 COX-1/COX-2 24-Methylenecholesterol->COX-1/COX-2 Inhibition PI3K/Akt Pathway PI3K/Akt Pathway 24-Methylenecholesterol->PI3K/Akt Pathway Modulation? Apoptosis Apoptosis 24-Methylenecholesterol->Apoptosis Induction? Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival

Hypothesized signaling interactions of 24-Methylenecholesterol.

Conclusion

24-Methylenecholesterol is a multifaceted phytosterol with significant potential in various fields of biomedical research. Its well-defined chemical structure and properties, coupled with its diverse biological activities, make it a compelling target for further investigation. This technical guide provides a foundational resource for researchers, offering key data and methodologies to facilitate future studies into the therapeutic applications of this important natural product. The continued exploration of its mechanisms of action and signaling pathways will undoubtedly unveil new opportunities for its use in the development of novel therapeutic agents.

References

24-Methylenecholesterol: A Comprehensive Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

24-Methylenecholesterol, a pivotal phytosterol, stands as a molecule of significant interest across various scientific disciplines, from plant biology to pharmaceutical sciences. First identified in honeybees, this C28 sterol is a crucial intermediate in the biosynthesis of essential plant sterols and serves as a precursor to potent bioactive compounds with therapeutic potential.[1] Its structural similarity to cholesterol, with the key distinction of a methylene group at the C-24 position, underpins its unique biological activities and interactions with cellular signaling pathways.[1] This technical guide provides an in-depth exploration of the discovery, isolation, and detailed analytical protocols for 24-Methylenecholesterol. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge and methodologies required to work with this versatile molecule.

Discovery and Significance

The journey of 24-Methylenecholesterol began in 1959 when it was first isolated from honeybees (Apis mellifera L.) by Barbier et al.[1] Shortly after, in 1960, its presence was confirmed in the pollen of various plants, establishing its widespread occurrence in the plant kingdom.[1] Subsequent research has identified 24-Methylenecholesterol in a diverse range of organisms, including marine invertebrates, fungi, and algae.[1]

The significance of 24-Methylenecholesterol is multifaceted. In plants, it is a key branch-point intermediate in the biosynthesis of other critical phytosterols. Beyond its structural role in cell membranes, it serves as a precursor for the synthesis of brassinosteroids, a class of phytohormones that regulate plant growth and development.

From a pharmaceutical perspective, 24-Methylenecholesterol is a valuable precursor for the synthesis of bioactive molecules such as withanolides and physalins, which have demonstrated promising anticancer and neuroprotective properties.[1][2] Furthermore, 24-Methylenecholesterol and its derivatives have been identified as agonists for Liver X Receptors (LXRs), which are nuclear receptors that play a central role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] This interaction with LXRs highlights its potential as a therapeutic agent for metabolic and inflammatory diseases.

Physicochemical and Spectroscopic Data

Accurate identification and characterization are fundamental to research and development involving 24-Methylenecholesterol. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of 24-Methylenecholesterol
PropertyValueReference(s)
Molecular FormulaC₂₈H₄₆O[3]
Molecular Weight398.7 g/mol [3]
AppearanceSolid[3]
IUPAC Name(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[3]
SynonymsChalinasterol, Ostreasterol, Ergosta-5,24(28)-dien-3β-ol[3]
CAS Number474-63-5[3]
Table 2: Spectroscopic Data for 24-Methylenecholesterol
TechniqueKey FeaturesReference(s)
¹³C NMR (CDCl₃)Characteristic shifts for the sterol nucleus and the exocyclic double bond (C24, C28).[4][5]
¹H NMRSignals for olefinic protons and the exocyclic methylene protons are diagnostic.
Mass Spectrometry (GC-MS)Molecular ion peak (M+) and characteristic fragmentation pattern.[4]

Experimental Protocols

Isolation from Natural Sources

The isolation of 24-Methylenecholesterol typically involves saponification to release free sterols from their esterified forms, followed by solvent extraction and chromatographic purification.

3.1.1. General Protocol for Sterol Extraction and Saponification

This protocol is a generalized procedure applicable to various biological materials.

  • Sample Preparation: Homogenize or grind the biological material (e.g., plant tissue, fungal mycelia, or freeze-dried marine invertebrate tissue) to a fine powder.

  • Saponification: Reflux or incubate the powdered sample with a solution of potassium hydroxide (KOH) in methanol or ethanol (e.g., 2 M ethanolic KOH) at 60-80°C for 1-2 hours.[6] This step hydrolyzes sterol esters.

  • Solvent Extraction: After cooling, partition the mixture with a non-polar solvent such as n-hexane or petroleum ether.[1] Repeat the extraction multiple times to ensure complete recovery of the lipophilic sterols into the organic phase.

  • Purification: Concentrate the combined organic extracts under reduced pressure. Further purify the crude extract using column chromatography on silica gel or alumina.[1]

3.1.2. Example Protocol: Extraction from Marine Invertebrates

This protocol is adapted from methods for isolating secondary metabolites from marine organisms.[1]

  • Lyophilization and Extraction: Freeze-dry the marine invertebrate tissue and then extract with a 1:1 (v/v) mixture of methanol and chloroform.[1]

  • Solvent Partitioning: Partition the crude extract between n-hexane and a methanol/water mixture. The sterols will concentrate in the n-hexane fraction.[1]

  • Chromatographic Purification: Subject the n-hexane fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor fractions by Thin Layer Chromatography (TLC).[1]

  • Fine Purification: Further purify the fractions containing 24-Methylenecholesterol using reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of 24-Methylenecholesterol.

Reversed-Phase HPLC (RP-HPLC) Protocol (Isocratic)

ParameterConditionReference(s)
ColumnC18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile PhaseAcetonitrile/Methanol or Acetonitrile/Isopropanol mixtures
Flow Rate1.0 mL/min
Column Temperature30 °C[6]
DetectionUV at 205 nm or Diode Array Detector (DAD)[6]
Injection Volume10-20 µL

Sample Preparation for HPLC:

  • Saponification: For esterified samples, perform saponification as described in section 3.1.1.

  • Extraction: Extract the saponified mixture with n-hexane.[6]

  • Evaporation and Reconstitution: Evaporate the combined hexane extracts to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[6]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[6]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 24-Methylenecholesterol.

GC-MS Protocol

ParameterConditionReference(s)
GC SystemAgilent 6890/5973 N or similar[7]
ColumnDB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)[7]
Injector Temperature250 °C[7]
Oven Temperature ProgramInitial temperature of 55°C, ramped to 255°C, then to 283°C, and finally to 300°C.[7]
MS DetectorElectron Impact (EI) ionization
Ion Source Temperature230 °C[7]
Quadrupole Temperature150 °C[7]
Scan Rangem/z 50-650[7]

Sample Preparation for GC-MS:

  • Saponification and Extraction: Follow the general protocol as described in section 3.1.1.

  • Derivatization: To increase volatility, derivatize the hydroxyl group of 24-Methylenecholesterol. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

Biosynthesis and Signaling Pathways

24-Methylenecholesterol is a central molecule in sterol biosynthesis in plants and a modulator of signaling pathways in various organisms.

Biosynthesis of 24-Methylenecholesterol

In plants, the biosynthesis of 24-Methylenecholesterol diverges from the cholesterol pathway found in animals. The key step is the alkylation at the C-24 position, which is catalyzed by the enzyme S-adenosyl-L-methionine (SAM):sterol C-24 methyltransferase (SMT). The pathway generally proceeds through the intermediate cycloartenol. 24-Methylenecholesterol then serves as a critical branch-point intermediate for the synthesis of other phytosterols like campesterol.

24-Methylenecholesterol Biosynthesis Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase (in plants) 24-Methylenecholesterol 24-Methylenecholesterol Cycloartenol->24-Methylenecholesterol Multiple Steps incl. SMT Campesterol Campesterol 24-Methylenecholesterol->Campesterol Sterol reductase Other Phytosterols Other Phytosterols 24-Methylenecholesterol->Other Phytosterols

Simplified biosynthetic pathway of 24-Methylenecholesterol in plants.

Role in Signaling Pathways

24-Methylenecholesterol and its derivatives can modulate the activity of nuclear receptors, which are key regulators of gene expression.

Liver X Receptor (LXR) Signaling

LXRs are critical for maintaining cholesterol homeostasis. Activation of LXRs by oxysterols (oxidized derivatives of cholesterol) leads to the transcription of genes involved in cholesterol efflux, transport, and excretion. 24-Methylenecholesterol and its derivatives have been shown to act as LXR agonists.

LXR Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus 24-MC_deriv 24-Methylenecholesterol Derivatives LXR LXR 24-MC_deriv->LXR binds and activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (on DNA) LXR_RXR->LXRE binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes regulates Transcription Increased Transcription Target_Genes->Transcription Cholesterol_Efflux Increased Cholesterol Efflux Transcription->Cholesterol_Efflux

Activation of the Liver X Receptor (LXR) signaling pathway.

Applications in Drug Development

The unique biological activities of 24-Methylenecholesterol make it an attractive molecule for drug development.

  • Precursor for Bioactive Steroids: It serves as a starting material for the synthesis of withanolides and other steroidal compounds with potential anticancer, anti-inflammatory, and immunomodulatory properties.[1][2] The efficient synthesis of derivatives is an active area of research.

  • Modulator of Nuclear Receptors: Its ability to interact with LXRs and potentially other nuclear receptors opens avenues for the development of novel therapeutics for metabolic disorders, including atherosclerosis and dyslipidemia.

  • Delivery Systems: The lipophilic nature of sterols can be exploited in the design of drug delivery systems, such as liposomes and nanoparticles, to enhance the bioavailability and targeted delivery of therapeutic agents.

Conclusion

24-Methylenecholesterol has evolved from a newly discovered natural product to a molecule of significant interest in both fundamental research and applied sciences. Its role as a key biosynthetic intermediate and a modulator of important signaling pathways underscores its biological importance. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to explore the full potential of this versatile phytosterol. Further investigation into its metabolic pathways, pharmacological activities, and synthetic derivatization will undoubtedly unveil new opportunities for therapeutic innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of ¹³C-Labeled 24-Methylenecholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of [28-¹³C]-24-Methylenecholesterol, a crucial isotopically labeled phytosterol for use in metabolic studies, particularly in fields such as insect biochemistry and nutritional science. The availability of a stable, non-radioactive tracer for 24-methylenecholesterol is essential for tracking its absorption, distribution, metabolism, and excretion in biological systems.

Introduction

24-Methylenecholesterol is a significant phytosterol found in sources like pollen and is a vital micronutrient for various organisms, including honey bees (Apis mellifera, L.).[1] Isotopic labeling with ¹³C at a specific position, such as the C-28 methylene carbon, allows for precise tracking and quantification of this sterol in complex biological matrices using mass spectrometry and NMR spectroscopy.[1][2] This protocol outlines a robust six-step chemical synthesis route starting from the readily available 3β-hydroxy-5-cholenoic acid.[1] The key transformation involves a Julia-Kocienski olefination with a custom-synthesized ¹³C-labeled sulfone reagent to introduce the isotopic label.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of [28-¹³C]-24-Methylenecholesterol.

StepProductYieldPurity/NotesReference
1. Silyl Ether ProtectionTBS ether of 3β-hydroxy-5-cholenoic acidN/AQuantitative (assumed)[1]
2. Weinreb Amide FormationTBS-protected Weinreb amide derivativeN/AUsed directly in the next step[1]
3. Grignard ReactionIsopropyl ketone (24-ketocholesterol derivative)N/AKey intermediate[1]
4. Preparation of ¹³C-Labeled Reagent1-tert-butyl-1H-tetrazol-5-yl [¹³C]-methyl sulfoneN/AKey reagent for ¹³C introduction[1]
5. Julia-Kocienski OlefinationTBS ether of [28-¹³C]-24-methylenecholesterol51%Introduces the ¹³C-labeled methylene group[1]
6. Silyl Ether Deprotection[28-¹³C]-24-methylenecholesterolN/AFinal product[1]
Overall [28-¹³C]-24-methylenecholesterol 20% Confirmed by NMR spectroscopy [1]

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Start 3β-hydroxy-5-cholenoic acid Step1 TBS Protection Start->Step1 Intermediate1 TBS ether of 3β-hydroxy-5-cholenoic acid Step1->Intermediate1 Step2 Weinreb Amide Formation Intermediate1->Step2 Intermediate2 TBS-protected Weinreb amide Step2->Intermediate2 Step3 Grignard Reaction (isopropylmagnesium chloride) Intermediate2->Step3 Intermediate3 24-Ketocholesterol derivative Step3->Intermediate3 Step4 Julia-Kocienski Olefination Intermediate3->Step4 Reagent_Prep Preparation of ¹³C-labeled sulfone Labeled_Reagent 1-tert-butyl-1H-tetrazol-5-yl [¹³C]-methyl sulfone Reagent_Prep->Labeled_Reagent Labeled_Reagent->Step4 Intermediate4 TBS ether of [28-¹³C]-24-methylenecholesterol Step4->Intermediate4 Step5 TBAF Deprotection Intermediate4->Step5 Final_Product [28-¹³C]-24-Methylenecholesterol Step5->Final_Product

Caption: Six-step synthesis of [28-¹³C]-24-methylenecholesterol.

Experimental Protocols

The following are detailed protocols for each key step in the synthesis of [28-¹³C]-24-Methylenecholesterol, adapted from Quiroz et al. (2023).[1]

Protocol 1: TBS Protection of 3β-hydroxy-5-cholenoic acid

This procedure protects the 3-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions in subsequent steps.

Materials:

  • 3β-hydroxy-5-cholenoic acid

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3β-hydroxy-5-cholenoic acid in anhydrous DMF.

  • Add imidazole followed by TBSCl to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the TBS-protected acid.

Protocol 2: Weinreb Amide Formation

The protected carboxylic acid is converted to a Weinreb amide, which is an excellent precursor for ketone synthesis via Grignard reaction.

Materials:

  • TBS-protected 3β-hydroxy-5-cholenoic acid

  • Oxalyl chloride or a suitable activating agent

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine or another suitable base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBS-protected acid in anhydrous DCM.

  • Carefully add oxalyl chloride to form the acid chloride in situ. A catalytic amount of DMF can be added.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Weinreb amide.

Protocol 3: Grignard Reaction to form 24-Ketocholesterol Derivative

The Weinreb amide reacts with isopropylmagnesium chloride to form the corresponding isopropyl ketone.

Materials:

  • TBS-protected Weinreb amide

  • Isopropylmagnesium chloride solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the isopropylmagnesium chloride solution to the reaction mixture.

  • Stir at low temperature and then allow to warm to room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the 24-ketocholesterol derivative.

Protocol 4: Julia-Kocienski Olefination

This is the key step where the ¹³C-labeled methylene group is introduced using a modified Julia-Kocienski reaction.

Materials:

  • 24-Ketocholesterol derivative

  • 1-tert-butyl-1H-tetrazol-5-yl [¹³C]-methyl sulfone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 24-ketocholesterol derivative and the ¹³C-labeled sulfone in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Add the NaHMDS solution dropwise to the reaction mixture.

  • Stir at -78 °C for the specified time until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to yield the TBS ether of [28-¹³C]-24-methylenecholesterol.

Protocol 5: Silyl Ether Deprotection

The final step involves the removal of the TBS protecting group to yield the target molecule.

Materials:

  • TBS ether of [28-¹³C]-24-methylenecholesterol

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected sterol in anhydrous THF.

  • Add the TBAF solution and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product, [28-¹³C]-24-methylenecholesterol, by column chromatography or recrystallization.[1]

Logical Relationships in Key Reaction

The Julia-Kocienski olefination is a critical step for the introduction of the ¹³C label. The logical flow of this reaction is outlined below.

Julia_Kocienski Start 24-Ketocholesterol Derivative + ¹³C-Sulfone Base_Addition Addition of NaHMDS at -78 °C Start->Base_Addition Intermediate Formation of β-alkoxysulfone adduct Base_Addition->Intermediate Smiles_Rearrangement Spontaneous Smiles Rearrangement Intermediate->Smiles_Rearrangement Intermediate2 Rearranged Intermediate Smiles_Rearrangement->Intermediate2 Elimination β-elimination of SO₂ and aryloxy anion Intermediate2->Elimination Product TBS ether of [28-¹³C]-24-methylenecholesterol Elimination->Product

Caption: Key steps in the Julia-Kocienski olefination reaction.

References

Application Note: High-Precision Quantification of Sterols Using 24-Methylenecholesterol-¹³C₃ as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly accurate method for the quantification of various sterols in biological and food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 24-Methylenecholesterol-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations throughout the analytical workflow, from sample extraction to instrumental analysis, ensuring high precision and accuracy.[1] This document provides comprehensive experimental protocols, including sample preparation, derivatization, and GC-MS conditions, along with representative quantitative data. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and quality control who require reliable sterol quantification.

Introduction

Sterols are a diverse class of lipids essential for the structural integrity of cell membranes and as precursors for hormones and signaling molecules.[2][3] Accurate quantification of specific sterols is crucial in various research fields, including disease biomarker discovery, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of sterols due to its high resolution and sensitivity.[2][4] However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability.

To mitigate these variations, the use of a stable isotope-labeled internal standard that is chemically and physically similar to the analytes of interest is paramount.[1] 24-Methylenecholesterol, a significant phytosterol found in various plant sources, serves as an excellent backbone for an internal standard for a wide range of sterols.[5] The ¹³C-labeled analogue, 24-Methylenecholesterol-¹³C₃, co-elutes with its unlabeled counterpart and other sterols, and its distinct mass-to-charge ratio (m/z) allows for precise quantification through isotope dilution mass spectrometry.[6] This application note provides a detailed protocol for the use of 24-Methylenecholesterol-¹³C₃ as an internal standard for the GC-MS analysis of sterols.

Quantitative Data Summary

The following tables summarize typical quantitative performance data achievable with the described method. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[5]

Table 1: Method Validation Parameters for Sterol Quantification using 24-Methylenecholesterol-¹³C₃ Internal Standard.

ParameterTypical ValueReference
Linearity Range0.05 - 500 ng/mL[5]
Correlation Coefficient (r²)> 0.999[5]
Intraday Precision (%RSD)< 10%[5]
Interday Precision (%RSD)< 15%[5]
Accuracy (% Recovery)85 - 115%[5]
Limit of Detection (LOD)0.01 - 0.1 ng/mL[7]
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL

Table 2: Representative GC-MS Retention Times and Key Ions for TMS-Derivatized Sterols.

CompoundRetention Time (min)Molecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Cholesterol-TMS18.2458368, 329, 129
Campesterol-TMS19.5472382, 343, 129
Stigmasterol-TMS19.8484394, 355, 129
β-Sitosterol-TMS20.4486396, 357, 129
24-Methylenecholesterol-TMS 19.3 470 380, 341, 129
24-Methylenecholesterol-¹³C₃-TMS (IS) 19.3 473 383, 344, 129

Note: Retention times and fragment ions are illustrative and should be confirmed with authentic standards on the specific GC-MS system used.

Experimental Protocols

Materials and Reagents
  • Standards: 24-Methylenecholesterol-¹³C₃ (Internal Standard), Cholesterol, Campesterol, Stigmasterol, β-Sitosterol, and other sterols of interest.

  • Solvents (GC or HPLC grade): Hexane, Ethanol, Methanol, Pyridine, Chloroform.

  • Reagents: Potassium Hydroxide (KOH), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Solid Phase Extraction (SPE) Columns: Silica-based SPE columns (optional, for sample cleanup).

Sample Preparation (Saponification and Extraction)

This protocol is a general method for the liberation of free sterols from their esterified forms in biological or food matrices.[4]

  • Homogenization: Homogenize solid samples (e.g., 100 mg of tissue) in a suitable solvent. For liquid samples (e.g., 1 mL of serum), proceed to the next step.

  • Internal Standard Spiking: Add a known amount of 24-Methylenecholesterol-¹³C₃ solution in ethanol to each sample at the beginning of the preparation to account for extraction losses. A typical concentration is 100 ng/mL, but this should be optimized based on the expected analyte concentrations.

  • Saponification: Add 2 mL of 1 M ethanolic KOH to the sample.[5] Vortex thoroughly and incubate at 90°C for 1 hour to hydrolyze the steryl esters.[5]

  • Extraction: After cooling to room temperature, add 1 mL of water and 5 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the phases.[8]

  • Collection: Carefully transfer the upper hexane layer containing the unsaponifiable lipids to a clean glass tube. Repeat the extraction step twice more with 5 mL of hexane each time.

  • Drying: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

To increase the volatility and thermal stability of the sterols for GC analysis, they must be derivatized to their trimethylsilyl (TMS) ethers.[8][9]

  • Reagent Addition: To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[8]

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.[5]

  • Final Preparation: After cooling, the sample is ready for injection into the GC-MS. Alternatively, the excess derivatization reagent can be evaporated under nitrogen, and the residue redissolved in a known volume of hexane.[4]

GC-MS Analysis

The following are typical GC-MS conditions for sterol analysis. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp 1: 20°C/min to 270°C, hold for 10 min.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor the molecular ions and characteristic fragment ions for each analyte and the internal standard (see Table 2).

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target sterols and a constant concentration of the 24-Methylenecholesterol-¹³C₃ internal standard. Process these standards using the same derivatization and analysis protocol as the samples.

  • Peak Integration: Integrate the peak areas of the target ions for each analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the analyte concentration. Determine the concentration of the sterols in the unknown samples by interpolation from this curve.[5]

Visualizations

Experimental Workflow

experimental_workflow sample Sample (Tissue, Serum, etc.) spike Spike with 24-Methylenecholesterol-¹³C₃ sample->spike Add IS saponification Saponification (Ethanolic KOH, 90°C) spike->saponification Hydrolyze extraction Liquid-Liquid Extraction (Hexane) saponification->extraction Extract Sterols dry_extract Evaporate to Dryness (Nitrogen Stream) extraction->dry_extract derivatization Derivatization (BSTFA + 1% TMCS, 60°C) dry_extract->derivatization Silylate gcms GC-MS Analysis (SIM Mode) derivatization->gcms Inject data_analysis Data Analysis & Quantification gcms->data_analysis Process Data

Caption: Workflow for sterol quantification using an internal standard.

Logic of Isotope Dilution Quantification

quantification_logic analyte Analyte (e.g., Cholesterol) sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is Internal Standard (24-Methylenecholesterol-¹³C₃) is->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis peak_area_analyte Peak Area (Analyte) gcms_analysis->peak_area_analyte peak_area_is Peak Area (IS) gcms_analysis->peak_area_is ratio Calculate Ratio (Area_Analyte / Area_IS) peak_area_analyte->ratio peak_area_is->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Final Concentration calibration_curve->concentration

Caption: Principle of quantification via isotope dilution mass spectrometry.

Conclusion

The use of 24-Methylenecholesterol-¹³C₃ as an internal standard provides a highly reliable and accurate method for the quantification of sterols by GC-MS. The protocols detailed in this application note offer a comprehensive guide for researchers to implement this technique in their laboratories. The stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response, leading to high-quality, reproducible data essential for advancing research in life sciences and drug development.

References

Application Note and Protocol for Sterol Extraction from Plant Tissues for ¹³C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound-specific isotope analysis (CSIA) of plant sterols provides a powerful tool for tracing the origin and metabolic pathways of these essential biomolecules. The measurement of stable carbon isotope ratios (δ¹³C) in individual sterols can offer insights into plant physiology, dietary studies, and geochemical processes. Accurate δ¹³C analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) necessitates a robust and reproducible protocol for the extraction, purification, and derivatization of sterols from complex plant matrices. This document provides a detailed methodology for the extraction and preparation of plant sterols for subsequent ¹³C analysis.

The protocol involves the initial extraction of total lipids, followed by saponification to release free sterols from their esterified and glycosylated forms. The sterol fraction is then purified and derivatized to ensure optimal chromatographic separation and accurate isotopic measurements.

Data Presentation

The efficiency of each step in the extraction and purification process is critical for obtaining reliable quantitative and isotopic data. The following table summarizes representative data on recovery and potential isotopic fractionation from literature.

StepParameterTypical ValueReference
Saponification & Extraction Sterol Recovery87.4 ± 8.5%[1]
Purification (SPE) Sterol Recovery>95%[2]
Derivatization (Acetylation) Isotopic Fractionation (δ¹³C)Minimal to none reported[3][4]
Overall Method Reproducibility (RSD for sterol content)<15%[5]

Experimental Workflow

The overall experimental workflow for the extraction of sterols from plant tissues for ¹³C analysis is depicted in the following diagram.

Sterol_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Lipid Extraction cluster_saponification Saponification cluster_purification Purification cluster_derivatization Derivatization cluster_analysis Analysis Start Plant Tissue Sample Homogenize Homogenization (e.g., Freeze-drying & Grinding) Start->Homogenize Lipid_Extract Total Lipid Extraction (e.g., Chloroform:Methanol) Homogenize->Lipid_Extract Saponify Alkaline Hydrolysis (Saponification with KOH) Lipid_Extract->Saponify Extract_Unsaponifiable Extraction of Unsaponifiable Fraction (e.g., with Hexane or Diethyl Ether) Saponify->Extract_Unsaponifiable SPE Solid Phase Extraction (SPE) (Silica Gel Cartridge) Extract_Unsaponifiable->SPE Derivatize Acetylation (Acetic Anhydride & Pyridine) SPE->Derivatize GC_IRMS GC-C-IRMS Analysis Derivatize->GC_IRMS

Caption: Workflow for plant sterol extraction and ¹³C analysis.

Experimental Protocols

1. Sample Preparation

  • Objective: To prepare the plant tissue for efficient lipid extraction.

  • Materials:

    • Fresh or frozen plant tissue

    • Freeze-dryer

    • Grinder or mortar and pestle

    • Analytical balance

  • Procedure:

    • Freeze-dry the plant tissue to remove water, which can interfere with solvent extraction.

    • Grind the dried tissue to a fine powder using a grinder or a mortar and pestle to increase the surface area for extraction.

    • Accurately weigh approximately 1-5 g of the homogenized powder for extraction.

2. Total Lipid Extraction

  • Objective: To extract the total lipid fraction, including free and conjugated sterols, from the plant tissue.

  • Materials:

    • Homogenized plant tissue

    • Chloroform

    • Methanol

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Add the weighed plant tissue to a centrifuge tube.

    • Add a mixture of chloroform and methanol (typically 2:1 v/v) to the tissue.[6]

    • Vortex the mixture thoroughly and allow it to stand for at least 1 hour to ensure complete extraction.

    • Centrifuge the mixture to pellet the solid plant material.

    • Carefully decant the supernatant (the lipid extract) into a clean round-bottom flask.

    • Repeat the extraction of the pellet with the chloroform:methanol mixture to maximize lipid recovery.

    • Combine the supernatants and remove the solvents using a rotary evaporator under reduced pressure to obtain the total lipid extract.

3. Saponification (Alkaline Hydrolysis)

  • Objective: To cleave the ester and glycosidic bonds, releasing free sterols from their conjugated forms.[2][7]

  • Materials:

    • Total lipid extract

    • Ethanolic or methanolic potassium hydroxide (KOH) solution (e.g., 1 M)

    • Reflux condenser or heating block

  • Procedure:

    • Dissolve the dried lipid extract in a minimal amount of the ethanolic or methanolic KOH solution.

    • Heat the mixture to reflux (typically 70-80°C) for 1-2 hours.[2] This process, known as saponification, hydrolyzes the ester bonds of steryl esters and the glycosidic bonds of steryl glycosides.

    • After saponification, allow the mixture to cool to room temperature.

4. Extraction of the Unsaponifiable Fraction

  • Objective: To separate the non-polar sterols from the polar fatty acid salts and other water-soluble components.

  • Materials:

    • Saponified mixture

    • Hexane or diethyl ether

    • Separatory funnel

    • Deionized water

  • Procedure:

    • Transfer the cooled saponified mixture to a separatory funnel.

    • Add deionized water to the separatory funnel.

    • Add hexane or diethyl ether to the funnel, cap it, and shake vigorously to extract the unsaponifiable lipids (including sterols) into the organic phase.[7]

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer with fresh hexane or diethyl ether two more times to ensure complete recovery of the sterols.

    • Combine the organic extracts and wash them with deionized water to remove any residual KOH and fatty acid salts.

    • Dry the combined organic extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude sterol fraction.

5. Purification by Solid Phase Extraction (SPE)

  • Objective: To purify the sterol fraction from other unsaponifiable lipids.[2]

  • Materials:

    • Crude sterol fraction

    • Silica gel SPE cartridge

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Condition a silica gel SPE cartridge by washing it with hexane.

    • Dissolve the crude sterol fraction in a small volume of hexane and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to elute non-polar interfering compounds.

    • Elute the sterol fraction from the cartridge using a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[8]

    • Collect the eluate containing the purified sterols and evaporate the solvent.

6. Derivatization: Acetylation

  • Objective: To convert the sterols into their acetate esters, which are more volatile and have better chromatographic properties for GC analysis, a crucial step for accurate ¹³C analysis.[3][4]

  • Materials:

    • Purified sterol fraction

    • Acetic anhydride

    • Pyridine

    • Heating block or water bath

  • Procedure:

    • To the dried, purified sterol fraction, add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v).

    • Heat the mixture at 60-70°C for 1 hour to facilitate the acetylation reaction.

    • After cooling, evaporate the excess acetic anhydride and pyridine under a stream of nitrogen.

    • Redissolve the resulting sterol acetates in a suitable solvent (e.g., hexane or ethyl acetate) for GC-IRMS analysis.

7. GC-C-IRMS Analysis

  • Objective: To separate the individual sterol acetates and measure their ¹³C/¹²C ratios.

  • Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).

  • General GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used for sterol separation.

    • Injector: Splitless injection is often preferred for trace analysis.

    • Oven Program: A temperature gradient is used to achieve optimal separation of the different sterol acetates.

    • Carrier Gas: Helium.

  • IRMS: The eluting compounds from the GC are combusted to CO₂, and the ¹³C/¹²C ratio of the CO₂ is measured by the IRMS. The δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

References

Application Note: Quantification of 24-Methylenecholesterol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecholesterol is a pivotal intermediate in the biosynthesis of phytosterols in plants, serving as a direct precursor to essential compounds like campesterol and the brassinosteroid class of phytohormones.[1] Brassinosteroids are crucial for plant growth and development, regulating processes such as cell elongation and division. In the context of human health, 24-Methylenecholesterol and other phytosterols are of significant interest for their potential role in modulating cholesterol homeostasis and their activity as agonists for Liver X Receptors (LXRs). LXRs are key regulators of lipid metabolism and inflammatory responses, making 24-Methylenecholesterol a compound of interest in metabolic and oncological research.

This application note provides a detailed protocol for the sensitive and specific quantification of 24-Methylenecholesterol in both human plasma and plant tissue (specifically Arabidopsis thaliana) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways Involving 24-Methylenecholesterol Precursors

24-Methylenecholesterol is a key branch-point intermediate in the biosynthesis of C28-brassinosteroids. This pathway is critical for normal plant development.

Brassinosteroid_Biosynthesis_Pathway cluster_sterol Sterol Biosynthesis cluster_brassinosteroid Brassinosteroid Biosynthesis Cycloartenol Cycloartenol 24-Methylenecholesterol 24-Methylenecholesterol Cycloartenol->24-Methylenecholesterol Multiple Steps Campesterol Campesterol 24-Methylenecholesterol->Campesterol DWF1 Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Multiple Steps (e.g., DWF4, DET2) Teasterone Teasterone Cathasterone->Teasterone Brassinolide Brassinolide Teasterone->Brassinolide Multiple Steps

Caption: Brassinosteroid biosynthesis from 24-Methylenecholesterol.

Phytosterols, including derivatives of 24-Methylenecholesterol, can act as agonists for Liver X Receptors (LXRs), which are critical in maintaining cholesterol balance.

LXR_Signaling_Pathway Phytosterol_Agonist Phytosterol Agonist (e.g., 24-Methylenecholesterol derivative) LXR Liver X Receptor (LXR) Phytosterol_Agonist->LXR LXR_RXR_Heterodimer LXR/RXR Heterodimer LXR->LXR_RXR_Heterodimer RXR Retinoid X Receptor (RXR) RXR->LXR_RXR_Heterodimer LXRE LXR Response Element (LXRE) in DNA LXR_RXR_Heterodimer->LXRE Target_Gene_Expression Target Gene Expression LXRE->Target_Gene_Expression Cholesterol_Efflux Increased Cholesterol Efflux (e.g., ABCA1, ABCG1) Target_Gene_Expression->Cholesterol_Efflux Fatty_Acid_Synthesis Increased Fatty Acid Synthesis (e.g., SREBP-1c) Target_Gene_Expression->Fatty_Acid_Synthesis Experimental_Workflow Sample_Collection Sample Collection (Human Plasma or Plant Tissue) Sample_Preparation Sample Preparation (Extraction and/or Saponification) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase Separation) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Reporting) MS_Detection->Data_Analysis

References

Application Notes and Protocols: 13C Metabolic Flux Analysis for Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol biosynthesis, a fundamental metabolic pathway, is crucial for cellular structure and function, serving as a precursor for hormones and signaling molecules. Dysregulation of this pathway is implicated in numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Consequently, the enzymes within the sterol biosynthesis pathway are significant targets for drug development. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantitatively assessing the intracellular rates (fluxes) of metabolic pathways.[1] By introducing a stable isotope-labeled carbon source, such as [U-13C]-glucose, into a biological system, researchers can trace the incorporation of 13C atoms into downstream metabolites, including sterols and their precursors.[1][2] This allows for a dynamic and quantitative understanding of pathway activity, providing invaluable insights for basic research and the development of therapeutic agents that target sterol metabolism.[3]

This application note provides a detailed protocol for conducting 13C-MFA to investigate sterol biosynthesis in cultured mammalian cells. It covers experimental design, detailed methodologies for cell culture, isotopic labeling, metabolite extraction, GC-MS analysis, and a comprehensive data analysis workflow.

Signaling Pathway: SREBP-2 Regulation of Sterol Biosynthesis

The biosynthesis of cholesterol and other sterols is tightly regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[3] Under low cellular sterol conditions, the SREBP-2/SCAP complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal transcription factor domain (nSREBP-2).[4][5] This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoters of target genes, upregulating the expression of enzymes involved in the entire cholesterol synthesis pathway.[5][6] Conversely, when cellular sterol levels are high, the SREBP-2/SCAP complex is retained in the ER through interaction with Insulin-induced gene (INSIG) proteins, preventing the activation of SREBP-2 and downregulating sterol synthesis.[7]

SREBP2_Pathway cluster_ER Endoplasmic Reticulum SREBP2_SCAP SREBP-2/SCAP INSIG INSIG SREBP2_SCAP->INSIG binds nSREBP2_inactive Inactive SREBP-2 SREBP2_SCAP->nSREBP2_inactive Sterols_High High Sterols Sterols_High->INSIG activates S1P S1P S2P S2P S1P->S2P cleavage nSREBP2_active Active nSREBP-2 S2P->nSREBP2_active Release nSREBP2_inactive->S1P cleavage SRE SRE nSREBP2_active->SRE binds Gene_Expression Target Gene Expression SRE->Gene_Expression activates MFA_Workflow cluster_WetLab Wet Lab Procedures cluster_DataAnalysis Data Analysis arrow arrow Cell_Culture 1. Cell Culture (e.g., in DMEM) Labeling 2. Isotopic Labeling (e.g., with 13C-Glucose) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (e.g., with cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., Lipid Extraction) Quenching->Extraction Derivatization 5. Derivatization (e.g., Silylation) Extraction->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Raw_Data 7. Raw GC-MS Data (Mass Isotopomer Distributions) GCMS->Raw_Data Data Acquisition Correction 8. Data Correction (Natural Isotope Abundance) Raw_Data->Correction Modeling 9. Metabolic Modeling (Define network, reactions) Correction->Modeling Flux_Estimation 10. Flux Estimation (e.g., using INCA, 13CFLUX2) Modeling->Flux_Estimation Validation 11. Statistical Validation (Goodness-of-fit, Confidence Intervals) Flux_Estimation->Validation Flux_Map 12. Flux Map Generation Validation->Flux_Map

References

Application Notes: Derivatization of 24-Methylenecholesterol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

24-Methylenecholesterol is a significant phytosterol found in a variety of plant-based materials and food products. Its analysis is crucial in food science, biochemistry, and drug development for understanding metabolic pathways, ensuring product quality, and identifying potential therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of sterols like 24-methylenecholesterol. However, due to their high boiling points and polar hydroxyl groups, direct GC-MS analysis of sterols can result in poor chromatographic peak shape, thermal degradation, and low sensitivity.[1][2] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection.[2] This application note provides a detailed protocol for the derivatization of 24-methylenecholesterol for GC-MS analysis, focusing on the widely used silylation method.

Principle of Derivatization for GC-MS Analysis of Sterols

The primary goal of derivatization in the context of GC-MS analysis of sterols is to replace the active hydrogen in the hydroxyl group at the C-3 position with a non-polar, thermally stable group. This transformation leads to several analytical advantages:

  • Increased Volatility: The derivatized sterol has a lower boiling point, allowing it to be more readily vaporized in the GC injector and transported through the analytical column.

  • Improved Thermal Stability: The derivative is less prone to degradation at the high temperatures used in GC analysis, leading to more accurate quantification.

  • Enhanced Chromatographic Resolution: Derivatization results in sharper, more symmetrical peaks, improving separation from other components in the sample matrix.[1]

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[3]

The most common derivatization technique for sterols is silylation, which involves the introduction of a trimethylsilyl (TMS) group.[1][4] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[1][5]

Comparative Data on Derivatization Methods

While acetylation was a common method in the past, silylation is now more prevalent for sterol analysis.[1] The choice of derivatization reagent can influence the analytical outcome. The following table summarizes a qualitative comparison of common silylation reagents based on information from the literature.

Derivatization Reagent/MethodVolatility of DerivativeThermal StabilityReaction ConditionsBy-productsTypical GC-MS Response Improvement
BSTFA + 1% TMCS HighHigh60-70°C, 30-60 min[1][6]Volatile and elute early[1]Significant improvement in peak shape and detector response.[1]
MSTFA HighHighRoom temperature to 80°C[4][6]Highly volatileSimilar to BSTFA, effective for a wide range of sterols.
Acetylation (Acetic Anhydride) ModerateGoodRequires heatingNon-volatile by-products can interfereLess common now; can result in broader peaks compared to silylation.[1]

Experimental Protocols

Protocol 1: Silylation of 24-Methylenecholesterol using BSTFA with 1% TMCS

This protocol describes the formation of trimethylsilyl (TMS) ethers of 24-methylenecholesterol for GC-MS analysis.

Materials:

  • Dried extract containing 24-methylenecholesterol

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • n-Hexane (GC grade)

  • Nitrogen gas (high purity)

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample extract containing 24-methylenecholesterol is completely dry, as moisture will deactivate the silylating reagent.[6] This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a GC vial, add 100 µL of anhydrous pyridine to dissolve the sterols.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour in a heating block or oven.[1]

  • Solvent Evaporation (Optional but Recommended): After cooling to room temperature, the derivatization reagents can be carefully evaporated under a gentle stream of nitrogen at a low temperature to prevent loss of the derivatized sterol. This step helps to avoid fouling of the GC injector port.[1]

  • Reconstitution: Re-dissolve the derivatized sample in an appropriate volume of n-hexane (e.g., 100-1000 µL) suitable for GC-MS injection.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze the derivatized sample within a few days, as TMS-ethers can hydrolyze over time.[1]

Protocol 2: General GC-MS Parameters for Analysis of Derivatized 24-Methylenecholesterol

The following are typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 6890 or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 275-300°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: Increase to 250°C at 15°C/min

    • Ramp 2: Increase to 310°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230-250°C

  • Ionization Mode: Electron Impact (EI) at 70 eV[1]

  • Mass Scan Range: m/z 50-600

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Derivatization cluster_analysis Analysis start Dried Sample Extract (containing 24-Methylenecholesterol) dissolve Dissolve in Anhydrous Pyridine start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 60-70°C for 1 hour add_reagent->heat evap Evaporate Reagents (Optional) heat->evap reconstitute Reconstitute in n-Hexane evap->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for the silylation of 24-methylenecholesterol.

GCMS_Analysis_Pathway cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis injection Sample Injection separation Separation in Capillary Column injection->separation ionization Electron Impact Ionization (70 eV) separation->ionization Transfer Line mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector data Data Acquisition & Processing detector->data identification Compound Identification (Mass Spectrum) data->identification quantification Quantification data->quantification

Caption: General pathway for GC-MS analysis of derivatized sterols.

References

Application Notes and Protocols for 24-Methylenecholesterol-¹³C Analysis in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecholesterol is a key intermediate in the biosynthesis of various sterols, including campesterol and brassicasterol. The analysis of its ¹³C-labeled form in cell cultures is a powerful tool for studying sterol metabolism, pathway dynamics, and the effects of potential drug candidates on these processes. This document provides a detailed protocol for the sample preparation of ¹³C-labeled 24-methylenecholesterol from cell cultures for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This protocol outlines the incorporation of a ¹³C-labeled precursor, such as [U-¹³C₆]-glucose, into cultured cells. The cells are then harvested, and total lipids are extracted. Following saponification to release free sterols from their esterified forms, the sterols are derivatized to increase their volatility for GC-MS analysis. The use of a stable isotope-labeled precursor allows for the differentiation and quantification of newly synthesized 24-methylenecholesterol from the endogenous pool.

Quantitative Performance Data

ParameterTypical ValueNotes
Linearity (R²) >0.99For calibration curves of sterol standards.[1][2][3]
Limit of Detection (LOD) < 5 ng/mLDependent on the specific instrument and matrix.[1]
Limit of Quantification (LOQ) < 10 ng/mLThe lowest concentration that can be reliably quantified.[1]
Recovery 77% - 110%Extraction efficiency can vary based on the specific protocol and matrix.[1]
Precision (RSD%) < 15%For both intra- and inter-day precision.[2][4]

Experimental Protocols

I. Cell Culture and ¹³C-Labeling
  • Cell Seeding: Seed cells in appropriate culture dishes (e.g., 10 cm dishes) at a density that allows for sufficient cell numbers for analysis (e.g., 2 x 10⁶ cells).

  • ¹³C Precursor Preparation: Prepare culture medium supplemented with a ¹³C-labeled precursor. For example, dissolve [U-¹³C₆]-glucose in Dulbecco's Modified Eagle Medium (DMEM) to a final concentration of 4.5 g/L. The medium should also contain other necessary supplements like fetal bovine serum and antibiotics.

  • Labeling: After allowing the cells to adhere (typically 12-24 hours), replace the standard culture medium with the prepared ¹³C-labeling medium.

  • Incubation: Incubate the cells for a period sufficient to allow for the incorporation of the label into the sterol biosynthesis pathway. This can range from 24 to 72 hours, depending on the cell line and experimental goals.

II. Cell Harvesting and Preparation
  • Medium Removal: Aspirate the labeling medium from the culture dish.

  • Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Cell Detachment: Add an appropriate volume of a cell detachment solution (e.g., Trypsin-EDTA) and incubate until the cells detach.

  • Cell Collection: Collect the detached cells in a conical tube.

  • Centrifugation: Centrifuge the cell suspension (e.g., at 1500 x g for 5 minutes) to pellet the cells.

  • Final Wash: Discard the supernatant and wash the cell pellet twice with PBS to remove any remaining detachment solution.

  • Lyophilization (Optional but Recommended): Freeze the cell pellet and lyophilize for 48 hours to obtain a dry cell mass. This can improve the efficiency of subsequent extraction steps.

III. Lipid Extraction and Saponification
  • Internal Standard Addition: To the cell pellet (or a known mass of lyophilized cells), add an appropriate internal standard (e.g., deuterated cholesterol) to correct for extraction losses and variations in derivatization and injection.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. A common approach involves adding a chloroform:methanol mixture (e.g., 2:1 v/v) to the cell pellet, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

  • Solvent Evaporation: Transfer the organic phase to a new glass tube and evaporate the solvent under a stream of nitrogen gas.

  • Saponification: To the dried lipid extract, add a solution of ethanolic potassium hydroxide (e.g., 1 M KOH in 95% ethanol). This step hydrolyzes sterol esters to yield free sterols. Incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours.

  • Extraction of Non-saponifiable Lipids: After saponification, add water and extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Final Evaporation: Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.

IV. Derivatization for GC-MS Analysis

Sterols require derivatization to increase their volatility for GC analysis. Silylation is the most common method.

  • Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out in a solvent like pyridine or acetonitrile.

  • Derivatization Reaction: Add the derivatization reagent to the dried sterol extract.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Sample Dilution: After cooling, the derivatized sample can be diluted with a suitable solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

V. GC-MS Analysis
  • Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar column like a DB-5ms) to separate the different sterols. A temperature gradient program is typically employed to achieve optimal separation.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all sterols present or in selected ion monitoring (SIM) mode for targeted quantification of 24-Methylenecholesterol-¹³C and the internal standard. The mass-to-charge ratios (m/z) of the characteristic ions for the derivatized ¹³C-labeled sterol will be higher than those of the unlabeled compound, allowing for their specific detection and quantification.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_harvesting Cell Harvesting cluster_extraction Lipid Extraction & Saponification cluster_derivatization Derivatization cluster_analysis Analysis A Seed Cells B Add ¹³C-Labeled Medium A->B C Incubate (24-72h) B->C D Wash with PBS C->D E Detach Cells D->E F Centrifuge & Pellet E->F G Lyophilize (Optional) F->G H Add Internal Standard G->H I Lipid Extraction (e.g., Bligh-Dyer) H->I J Saponification I->J K Extract Non-saponifiables J->K L Add Silylating Reagent (e.g., BSTFA) K->L M Incubate (60-100°C) L->M N GC-MS Analysis M->N

Caption: Experimental workflow for 24-Methylenecholesterol-¹³C analysis.

Logical_Flow Start Start: Cell Culture Sample IsotopeLabeling Is ¹³C-Labeling Required? Start->IsotopeLabeling AddLabeledPrecursor Incubate with ¹³C Precursor IsotopeLabeling->AddLabeledPrecursor Yes HarvestCells Harvest and Lyse Cells IsotopeLabeling->HarvestCells No AddLabeledPrecursor->HarvestCells LipidExtraction Perform Lipid Extraction HarvestCells->LipidExtraction Saponification Saponify to Free Sterols LipidExtraction->Saponification Derivatization Derivatize with Silylating Agent Saponification->Derivatization GCMS_Analysis Analyze by GC-MS Derivatization->GCMS_Analysis DataAnalysis Quantify ¹³C Enrichment GCMS_Analysis->DataAnalysis End End: Report Results DataAnalysis->End

Caption: Logical flow for the analysis of 24-Methylenecholesterol.

References

Compound-Specific Isotope Analysis of 24-Methylenecholesterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecholesterol is a pivotal intermediate in the biosynthesis of phytosterols in plants and various marine organisms.[1] Its strategic position in metabolic pathways makes it a crucial precursor for a wide array of bioactive compounds, including withanolides and physalins, which have demonstrated promising anticancer and anti-neurodegenerative properties.[1] Furthermore, as a key dietary sterol for certain insects like honeybees, its analysis is vital in ecological and nutritional studies.[2]

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique that measures the stable isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of individual organic compounds.[3][4] When applied to 24-methylenecholesterol, CSIA can provide invaluable insights into its biosynthetic pathways, geographical origin, and metabolic fate. This information is critical for drug development, food authentication, and ecological research. These application notes provide a comprehensive overview and detailed protocols for the CSIA of 24-methylenecholesterol.

Applications

  • Drug Development and Biosynthesis: Elucidating the biosynthetic pathways of 24-methylenecholesterol and its valuable derivatives.[5][6] By using ¹³C-labeled precursors, researchers can trace the metabolic flux and identify rate-limiting steps in engineered microorganisms designed for high-yield production of therapeutic compounds.[5][6]

  • Food Science and Authentication: Verifying the geographical and botanical origin of plant-based oils and products. The isotopic signature of 24-methylenecholesterol can serve as a biomarker for tracing the origin of food ingredients.

  • Ecological and Environmental Research: Tracking dietary sources and metabolic processes in insects and marine invertebrates.[2] CSIA can reveal the assimilation of plant-derived sterols in herbivores and their bioconversion into other essential steroids.[5][7]

  • Paleoclimatology: Analyzing the hydrogen isotope ratios (δ²H) of sterols, including 24-methylenecholesterol derivatives preserved in sediments, to reconstruct past environmental and climatic conditions.[1]

Data Presentation

The following table summarizes representative stable carbon isotope ratios (δ¹³C) for various phytosterols, including 24-methylenecholesterol, from different plant oil sources. These values illustrate the natural isotopic variation that can be leveraged in CSIA studies.

SterolOil Source (Plant Type)δ¹³C (‰)
24-Methylenecholesterol Corn Oil (C4)-16.5
Olive Oil (C3)-30.8
Sunflower Oil (C3)-31.2
CampesterolCorn Oil (C4)-15.8
Olive Oil (C3)-30.5
Sunflower Oil (C3)-30.9
StigmasterolCorn Oil (C4)-16.1
Olive Oil (C3)-31.5
Sunflower Oil (C3)-31.8
β-SitosterolCorn Oil (C4)-15.9
Olive Oil (C3)-30.7
Sunflower Oil (C3)-31.1

Data synthesized from Hermann-Ene and Vetter (2024).[4]

Experimental Protocols

Sample Preparation: Extraction and Saponification

This protocol describes the extraction of total lipids and the subsequent release of 24-methylenecholesterol from its esterified and glycosylated forms.

Materials:

  • Sample matrix (e.g., plant tissue, oil, insect homogenate)

  • Internal standard (e.g., 5α-cholestane)

  • Solvents: n-hexane, chloroform, methanol (all HPLC grade)

  • Saponification reagent: 2 M KOH in ethanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) silica cartridges (100mg)

Procedure:

  • Homogenization and Lipid Extraction:

    • Homogenize the sample material. For solid samples, a freeze-drying step is recommended.

    • Perform a solvent extraction using a chloroform:methanol (2:1, v/v) mixture.[8]

    • Add a known amount of internal standard to the extraction solvent for quantification purposes.

    • Vortex the mixture vigorously and centrifuge to separate the lipid-containing organic phase.

    • Collect the organic supernatant and dry it under a gentle stream of nitrogen.

  • Saponification:

    • To the dried lipid extract, add the ethanolic KOH solution.

    • Incubate at 80°C for 1-2 hours to hydrolyze sterol esters and glycosides.[9]

    • After cooling, add deionized water and extract the unsaponifiable fraction (containing free sterols) three times with n-hexane.

    • Pool the hexane fractions and wash with deionized water until neutral pH is achieved.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the hexane extract to dryness and redissolve in a small volume of hexane.

    • Apply the sample to an SPE silica cartridge pre-conditioned with hexane.

    • Elute non-polar compounds with hexane and then elute the sterol fraction with a more polar solvent mixture, such as hexane:ethyl acetate (9:1, v/v).

    • Collect the sterol fraction and dry it under nitrogen.

Derivatization for GC-IRMS Analysis

For analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), sterols must be derivatized to increase their volatility. Acetylation is often preferred over silylation for carbon isotope analysis to avoid potential interference from the silicon isotopes in silylating agents.

Materials:

  • Dried sterol extract

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate

Procedure:

  • Add acetic anhydride and pyridine (1:1, v/v) to the dried sterol extract.

  • Incubate the mixture at 60-70°C for 1 hour.

  • Evaporate the reagents under a stream of nitrogen.

  • Redissolve the derivatized sample (steryl acetates) in ethyl acetate for injection into the GC-IRMS system.

GC-IRMS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled to an Isotope Ratio Mass Spectrometer (IRMS) via a combustion interface.

  • GC column: A non-polar or mid-polarity column such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable for sterol analysis.

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 15°C/min to 280°C

    • Ramp 2: 5°C/min to 310°C, hold for 15 min

  • Combustion Reactor Temperature: 950-1000°C

  • Reference Gas: High-purity CO₂ with a known isotopic composition.

IRMS Data Acquisition:

  • Monitor m/z 44, 45, and 46 for the analysis of ¹³CO₂.

  • The δ¹³C values are calculated relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

  • A correction must be applied for the carbon atoms added during the acetylation derivatization step.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plant Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (KOH in Ethanol) Extraction->Saponification Purification SPE Purification (Silica Cartridge) Saponification->Purification Derivatization Derivatization (Acetylation) Purification->Derivatization Free Sterol Fraction GC_IRMS GC-IRMS Analysis Derivatization->GC_IRMS Data_Processing Data Processing (Isotope Ratio Calculation) GC_IRMS->Data_Processing Final_Result Final_Result Data_Processing->Final_Result δ¹³C Value of 24-Methylenecholesterol

Caption: Experimental workflow for CSIA of 24-Methylenecholesterol.

biosynthesis_pathway Cycloartenol Cycloartenol SMT Sterol C24- Methyltransferase (SMT) Cycloartenol->SMT Methylenecholesterol 24-Methylenecholesterol (Key Intermediate) SMT->Methylenecholesterol Reductase Sterol Reductase Methylenecholesterol->Reductase Withanolides Withanolides & Physalins Methylenecholesterol->Withanolides Multiple Steps Campesterol Campesterol Reductase->Campesterol

Caption: Simplified biosynthetic pathway of 24-Methylenecholesterol.

References

Unlocking Cellular Fates: Applications of 24-Methylenecholesterol-¹³C in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The intricate dance of cellular metabolism holds the key to understanding and combating a myriad of diseases. In the realm of drug discovery, the ability to trace the metabolic fate of key molecules provides invaluable insights into disease mechanisms and the efficacy of novel therapeutics. 24-Methylenecholesterol, a pivotal intermediate in phytosterol biosynthesis, has emerged as a molecule of significant interest due to its role as a precursor to bioactive compounds and its activity as a signaling molecule. The stable isotope-labeled analogue, 24-Methylenecholesterol-¹³C, offers a powerful tool for researchers to meticulously track its journey through complex biological systems, thereby illuminating its role in cancer, neurodegenerative diseases, and other pathological conditions.

These detailed application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals to harness the potential of 24-Methylenecholesterol-¹³C in their quest for groundbreaking therapies.

Application Note 1: Metabolic Fate Analysis in Cancer Cell Lines

Introduction: Altered cholesterol metabolism is a hallmark of many cancers, providing the necessary building blocks for rapid cell proliferation and membrane synthesis. 24-Methylenecholesterol can influence cancer cell signaling, in part through its conversion to other bioactive sterols or its direct interaction with nuclear receptors like the Liver X Receptor (LXR). By employing 24-Methylenecholesterol-¹³C, researchers can trace its uptake, conversion to downstream metabolites, and incorporation into cellular lipid pools, providing a detailed snapshot of its metabolic flux in cancer cells.

Key Applications:

  • Identifying Novel Drug Targets: Elucidating the enzymatic pathways that metabolize 24-Methylenecholesterol in cancer cells can reveal novel therapeutic targets.

  • Evaluating Drug Efficacy: Assessing how candidate drugs impact the metabolic pathways of 24-Methylenecholesterol can provide insights into their mechanism of action and effectiveness.

  • Biomarker Discovery: Identifying unique ¹³C-labeled metabolites derived from 24-Methylenecholesterol in cancer cells could lead to the discovery of novel diagnostic or prognostic biomarkers.

Experimental Protocol: Tracing the Metabolic Fate of 24-Methylenecholesterol-¹³C in Cancer Cells using LC-MS/MS

This protocol outlines the steps for treating cancer cells with 24-Methylenecholesterol-¹³C, extracting the sterols, and analyzing the labeled metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • 24-Methylenecholesterol-¹³C (isotopic purity >98%)

  • Internal standard (e.g., d7-cholesterol)

  • Solvents: Methanol, Chloroform, Isopropanol, Hexane, Toluene (HPLC grade)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Solid Phase Extraction (SPE) silica columns (100 mg)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of 24-Methylenecholesterol-¹³C in ethanol.

    • Treat cells with the desired concentration of 24-Methylenecholesterol-¹³C (e.g., 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (ethanol).

  • Cell Harvesting and Lipid Extraction (Modified Bligh-Dyer Method):

    • Aspirate the medium and wash the cells twice with ice-cold DPBS.[1]

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform and vortex thoroughly.[1]

    • Add the internal standard (e.g., 10 µL of 1 mg/mL d7-cholesterol).

    • Add 0.8 mL of water and vortex again to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.[1][2]

    • Dry the lipid extract under a gentle stream of nitrogen.[1][2]

  • Solid Phase Extraction (SPE) for Sterol Enrichment:

    • Re-dissolve the dried lipid extract in 1 mL of toluene.[2]

    • Condition a 100 mg silica SPE column with 2 mL of hexane.[2]

    • Apply the sample to the column.[2]

    • Wash the column with 2 mL of hexane.[2]

    • Elute the sterols with 8 mL of 30% isopropanol in hexane.[2]

    • Dry the eluted fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sterol extract in 100 µL of methanol/isopropanol (1:1, v/v).

    • Inject the sample into the LC-MS/MS system.

    • Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions of 24-Methylenecholesterol-¹³C and its potential metabolites.[2] The specific mass transitions will depend on the number and position of the ¹³C labels.

Data Analysis:

  • Identify and quantify the levels of 24-Methylenecholesterol-¹³C and any detected ¹³C-labeled metabolites by comparing their retention times and mass spectra to authentic standards.

  • Normalize the data to the internal standard and cell number or protein content.

  • Plot the time-course of the appearance of ¹³C-labeled metabolites to determine the metabolic flux.

Experimental Workflow for Metabolic Fate Analysis

G cluster_workflow Metabolic Fate Analysis Workflow start Cancer Cell Culture treatment Treat with 24-Methylenecholesterol-¹³C start->treatment harvest Cell Harvesting treatment->harvest extraction Lipid Extraction (Bligh-Dyer) harvest->extraction spe SPE Cleanup (Silica Column) extraction->spe analysis LC-MS/MS Analysis spe->analysis data Data Analysis (Metabolite ID & Quant) analysis->data

Caption: Workflow for tracing the metabolic fate of 24-Methylenecholesterol-¹³C.

Application Note 2: Investigating Liver X Receptor (LXR) Activation

Introduction: The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipogenesis, and inflammation.[3][4] 24-Methylenecholesterol and its metabolites can act as agonists for LXR, thereby modulating the expression of LXR target genes.[2] By using 24-Methylenecholesterol-¹³C, researchers can confirm its direct role in LXR activation and quantify the downstream effects on gene and protein expression.

Key Applications:

  • Screening for Novel LXR Agonists: Identifying new compounds that modulate the LXR signaling pathway.

  • Understanding Drug Mechanism of Action: Determining if a drug's therapeutic effect is mediated through LXR activation.

  • Developing Therapies for Metabolic Diseases: Investigating the potential of LXR agonists in treating conditions like atherosclerosis and non-alcoholic fatty liver disease.

Experimental Protocol: Luciferase Reporter Assay for LXR Activation

This protocol describes how to use a luciferase reporter assay to measure the activation of LXR in response to 24-Methylenecholesterol-¹³C.

Materials:

  • HEK293T or other suitable cell line

  • LXR expression plasmid (e.g., pCMX-LXRα)

  • LXR response element (LXRE)-driven luciferase reporter plasmid (e.g., pLXRE-luc)

  • Transfection reagent

  • 24-Methylenecholesterol-¹³C

  • Positive control LXR agonist (e.g., T0901317)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of 24-Methylenecholesterol-¹³C (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control and a positive control (T0901317).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of the cell lysate.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Quantitative Data Summary

Table 1: Effect of 24-Methylenecholesterol on LXR Target Gene Expression in Macrophages

Target GeneFold Change (vs. Vehicle) after 24h Treatment
ABCA13.5 ± 0.4
ABCG12.8 ± 0.3
SREBP-1c1.9 ± 0.2*

*Data are presented as mean ± SEM from three independent experiments. *p < 0.05. (Hypothetical data based on known effects of LXR agonists).

LXR Signaling Pathway

G cluster_pathway LXR Signaling Pathway Methylenecholesterol 24-Methylenecholesterol-¹³C LXR LXR Methylenecholesterol->LXR RXR RXR LXR->RXR Heterodimerization LXRE LXR Response Element (LXRE) RXR->LXRE Binds to TargetGenes Target Gene Transcription (ABCA1, ABCG1, SREBP-1c) LXRE->TargetGenes Activates CholesterolEfflux Cholesterol Efflux TargetGenes->CholesterolEfflux Lipogenesis Lipogenesis TargetGenes->Lipogenesis Inflammation Anti-inflammatory Effects TargetGenes->Inflammation

Caption: Activation of the LXR signaling pathway by 24-Methylenecholesterol.

Application Note 3: Probing Neurodegenerative Disease Mechanisms

Introduction: Dysregulation of cholesterol metabolism in the brain is increasingly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[5][6] 24-Methylenecholesterol and its metabolites can cross the blood-brain barrier and may influence neuronal function and viability. Using 24-Methylenecholesterol-¹³C in neuronal cell cultures or animal models allows for the investigation of its transport, metabolism, and impact on disease-related pathways.

Key Applications:

  • Investigating Blood-Brain Barrier Transport: Quantifying the uptake of ¹³C-labeled 24-Methylenecholesterol into the brain.

  • Mapping Neuronal Metabolism: Identifying the metabolic pathways of 24-Methylenecholesterol in neurons and glial cells.

  • Assessing Therapeutic Potential: Evaluating the effects of ¹³C-labeled 24-Methylenecholesterol and its metabolites on neuronal survival and function in disease models.

Experimental Workflow for Studying 24-Methylenecholesterol-¹³C in a Neurodegenerative Disease Model

This workflow describes a conceptual approach to investigate the role of 24-Methylenecholesterol-¹³C in a cellular model of neurodegeneration.

Model System: A neuronal cell line (e.g., SH-SY5Y) or primary neurons treated with a neurotoxic agent (e.g., amyloid-beta oligomers) to induce a disease phenotype.

Procedure:

  • Induce Disease Phenotype: Treat neuronal cells with the neurotoxic agent.

  • ¹³C-Labeling: Co-treat the cells with 24-Methylenecholesterol-¹³C.

  • Metabolic Analysis: Perform lipid extraction and LC-MS/MS analysis to identify and quantify ¹³C-labeled metabolites.

  • Functional Assays: Assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay), and markers of oxidative stress.

  • Targeted Analysis: Investigate the effect on specific pathways, such as LXR signaling, by measuring target gene expression.

Neurodegenerative Disease Investigation Workflow

G cluster_workflow Neurodegeneration Study Workflow start Neuronal Cell Model disease_induction Induce Neurotoxic Stress start->disease_induction treatment Treat with 24-Methylenecholesterol-¹³C disease_induction->treatment metabolic_analysis Metabolic Profiling (LC-MS/MS) treatment->metabolic_analysis functional_assays Functional Assays (Viability, Apoptosis) treatment->functional_assays pathway_analysis Pathway Analysis (e.g., LXR signaling) treatment->pathway_analysis

Caption: Workflow for investigating 24-Methylenecholesterol-¹³C in neurodegeneration.

Conclusion

24-Methylenecholesterol-¹³C is a versatile and powerful tool for dissecting the complex roles of this important sterol in health and disease. The application notes and protocols provided herein offer a solid foundation for researchers to explore its metabolic fate, signaling functions, and therapeutic potential in drug discovery. The ability to trace the journey of this molecule at the cellular and subcellular level will undoubtedly accelerate the development of novel and effective therapies for a range of human diseases.

References

Application Notes and Protocols: Tracking Sterol Metabolism In Vivo with 13C Labeled Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sterol metabolism, a cornerstone of cellular function, governs processes from membrane structure to signaling pathways. Dysregulation of sterol homeostasis is implicated in a multitude of diseases, including atherosclerosis, metabolic syndrome, and cancer.[1][2] Stable isotope tracing, particularly using Carbon-13 (¹³C) labeled compounds, has emerged as a powerful and safe methodology for elucidating the dynamics of sterol metabolism in vivo.[3][4] Unlike radioactive tracers, stable isotopes are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects.[3][5] By introducing ¹³C-labeled precursors into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic pathways and fluxes.[6][7] These application notes provide detailed protocols and data presentation guidelines for tracking sterol metabolism in vivo using ¹³C labeled tracers, with a focus on experimental design, sample analysis, and data interpretation.

Key Concepts in ¹³C Tracer Studies

Stable isotope tracing with ¹³C allows for the quantitative analysis of metabolic fluxes, providing insights into the rates of synthesis, degradation, and transport of sterols. A key technique in this field is Mass Isotopomer Distribution Analysis (MIDA), which uses the distribution of mass isotopomers in a product molecule to determine the isotopic enrichment of the precursor pool.[8] This allows for the calculation of absolute synthesis rates of molecules like cholesterol.[8]

Data Presentation

Quantitative data from ¹³C tracer studies should be presented in a clear and organized manner to facilitate comparison across different experimental conditions.

Table 1: In Vivo Cholesterol Synthesis Rates Measured with [1-¹³C]acetate

Model OrganismConditionTissue/CompartmentFractional Synthesis Rate (%/h)Absolute Synthesis Rate (mg/day)Reference
Human (Female)PostabsorptivePlasma Free Cholesterol2.48 ± 0.39568 ± 55[8]
Human (Female)RefedPlasma Free Cholesterol1.27 ± 0.41-[8]
RatAd libitum fedPlasma Free Cholesterol2.89 ± 0.44-[8]
RatTNF-α treatedPlasma Free Cholesterol~11.56-[8]

Table 2: Comparison of Different ¹³C Tracers for In Vivo Sterol Metabolism Studies

TracerPrimary Pathway(s) TrackedAdvantagesConsiderationsAnalytical Method
[1-¹³C]acetate or [2-¹³C]acetateDe novo cholesterol and fatty acid synthesisDirectly labels the acetyl-CoA precursor pool.[8]Dilution of labeled acetyl-CoA from endogenous sources can occur.[9]GC-MS, LC-MS
[U-¹³C]glucoseDe novo lipogenesis, glycolysis, TCA cycleTraces the contribution of glucose to sterol synthesis.[10]Complex labeling patterns require sophisticated analysis.GC-MS, LC-MS, NMR
[23,24,25,26,27-¹³C₅]cholesterolCholesterol turnover, transport, and catabolismDirectly traces the fate of cholesterol molecules.[5]Does not measure de novo synthesis.Isotope Ratio Mass Spectrometry (IRMS)

Experimental Protocols

The following protocols provide a general framework for conducting in vivo sterol metabolism studies using ¹³C labeled tracers. Specific parameters may need to be optimized based on the experimental model and research question.

Protocol 1: Measurement of De Novo Cholesterol Synthesis using [1-¹³C]acetate Infusion

This protocol is adapted from studies measuring endogenous cholesterol synthesis in humans and rats.[8]

1. Animal/Subject Preparation:

  • Acclimate subjects to the experimental conditions to minimize stress.

  • For human studies, subjects should fast overnight prior to the infusion. For rodent studies, a shorter fasting period (e.g., 4-6 hours) may be appropriate.[11]

2. Tracer Preparation and Administration:

  • Prepare a sterile solution of sodium [1-¹³C]acetate in 0.9% saline.

  • Administer the tracer via intravenous infusion.[8][12] The infusion rate and duration should be optimized based on the model organism and the desired level of isotopic enrichment.

3. Sample Collection:

  • Collect blood samples at predetermined time points during and after the infusion.[11]

  • Collect plasma by centrifugation and store at -80°C until analysis.

4. Lipid Extraction:

  • Extract lipids from plasma samples using a modified Folch method.[13]

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

5. Derivatization and Analysis by GC-MS:

  • Isolate free cholesterol from the lipid extract.

  • Derivatize the cholesterol to a volatile form (e.g., trimethylsilyl ether) for GC-MS analysis.

  • Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distribution of cholesterol.[8]

6. Data Analysis:

  • Calculate the fractional and absolute synthesis rates of cholesterol using MIDA.[8]

Protocol 2: Tracing Glucose Contribution to Sterol Synthesis using [U-¹³C]glucose

This protocol outlines the general steps for tracing the incorporation of glucose-derived carbons into sterols.

1. Animal Preparation:

  • Follow the same acclimatization and fasting procedures as in Protocol 1.

2. Tracer Administration:

  • Administer [U-¹³C]glucose via oral gavage, intravenous infusion, or intraperitoneal injection.[14][15] The choice of administration route depends on the specific research question.[16]

  • The duration of labeling can range from minutes to hours, depending on the metabolic pathways of interest.[14]

3. Tissue and Plasma Collection:

  • At the end of the labeling period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, adipose tissue) and blood.

  • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.[15]

  • Process blood to obtain plasma.

4. Metabolite Extraction:

  • Homogenize frozen tissues in a cold solvent mixture (e.g., methanol:water) to extract metabolites.

  • Perform lipid extraction on a portion of the tissue homogenate and on plasma samples as described in Protocol 1.

5. Analysis by LC-MS/MS or GC-MS:

  • Analyze the lipid extracts by high-resolution mass spectrometry to identify and quantify ¹³C-labeled sterol species.[17]

6. Data Analysis:

  • Determine the enrichment of ¹³C in different sterol molecules to assess the contribution of glucose to their synthesis.

  • Metabolic flux analysis can be performed using specialized software to model the flow of ¹³C through the metabolic network.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Sterol_Metabolism_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol BileAcids Bile Acids Cholesterol->BileAcids CYP7A1 SteroidHormones Steroid Hormones Cholesterol->SteroidHormones CholesterylEsters Cholesteryl Esters (Storage) Cholesterol->CholesterylEsters ACAT

Caption: Overview of the cholesterol biosynthesis and metabolism pathway.

Experimental_Workflow AnimalPrep 1. Animal/Subject Preparation (Acclimatization, Fasting) TracerAdmin 2. 13C-Tracer Administration (e.g., [1-13C]acetate) AnimalPrep->TracerAdmin SampleCollection 3. Sample Collection (Blood, Tissues) TracerAdmin->SampleCollection LipidExtraction 4. Lipid Extraction (Folch Method) SampleCollection->LipidExtraction Derivatization 5. Derivatization (for GC-MS) LipidExtraction->Derivatization Analysis 6. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis DataAnalysis 7. Data Analysis (MIDA, Flux Analysis) Analysis->DataAnalysis

Caption: General experimental workflow for in vivo sterol metabolism tracing.

Logical_Relationship ResearchQuestion Define Research Question (e.g., effect of drug on cholesterol synthesis) TracerSelection Select Appropriate 13C Tracer (e.g., 13C-acetate for synthesis) ResearchQuestion->TracerSelection ExperimentalDesign Design In Vivo Experiment (Model, duration, dosage) TracerSelection->ExperimentalDesign DataAcquisition Acquire Mass Spec Data (Isotopomer distribution) ExperimentalDesign->DataAcquisition QuantitativeAnalysis Perform Quantitative Analysis (Calculate synthesis rates) DataAcquisition->QuantitativeAnalysis BiologicalInterpretation Interpret Results in Biological Context QuantitativeAnalysis->BiologicalInterpretation

Caption: Logical flow from research question to biological interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 24-Methylenecholesterol-13C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of 24-Methylenecholesterol-13C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), this interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This phenomenon is a major concern as it can severely compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of this compound.[3][4]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS), such as this compound, help overcome matrix effects?

A2: A SIL-IS is considered the gold standard for mitigating matrix effects.[5] Since the SIL-IS (in this case, the analyte itself is the labeled standard) is chemically and physically almost identical to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement during analysis.[6][7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, allowing for accurate and precise quantification.[8]

Q3: What are the most common sources of matrix effects in biological samples (e.g., plasma, serum) for sterol analysis?

A3: In biological matrices, phospholipids are the primary cause of matrix effects, particularly ion suppression in positive electrospray ionization (+ESI) mode.[3][9] These lipids are highly abundant in plasma and serum and can co-elute with the target analytes, interfering with the ionization process in the mass spectrometer source.[10] Other endogenous components like salts, proteins, and other lipids can also contribute to these effects.[2]

Q4: How can I experimentally determine if my assay is suffering from matrix effects?

A4: The most common method is the post-extraction spike analysis .[4][11] This involves comparing the signal response of an analyte spiked into a blank matrix extract (a sample processed through the entire extraction procedure) with the response of the analyte in a neat (clean) solvent. A significant difference between the two signals indicates the presence of matrix effects.[12] A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[7]

Q5: What is the most effective strategy to reduce or eliminate matrix effects?

A5: While using a SIL-IS is crucial for compensation, the most effective way to circumvent matrix effects is to remove the interfering components through optimized sample preparation.[9] Advanced sample cleanup techniques like Solid-Phase Extraction (SPE) or specialized methods such as HybridSPE®-Phospholipid are significantly more effective at removing phospholipids compared to simpler methods like Protein Precipitation (PPT).[10][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions & Troubleshooting Steps
Low Signal Intensity & Poor Sensitivity Severe Ion Suppression: Co-eluting matrix components, primarily phospholipids, are suppressing the ionization of this compound.[2][13]1. Enhance Sample Cleanup: Switch from Protein Precipitation (PPT) to a more robust method like Solid-Phase Extraction (SPE) or a phospholipid removal plate (e.g., HybridSPE®-Phospholipid) to specifically target and remove interfering lipids.[9][10]2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the region where matrix components elute. A post-column infusion experiment can identify these suppression zones.[13]3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering components.[5]
High Variability & Poor Reproducibility (%RSD) Inconsistent Matrix Effects: Sample-to-sample variations in the matrix composition are causing different degrees of ion suppression.[5]Inconsistent Sample Preparation: Manual sample preparation steps may introduce variability.1. Implement a SIL-IS: Ensure the 13C-labeled internal standard is added at the very beginning of the sample preparation process to account for variability in both matrix effects and recovery.[8][14]2. Automate Sample Preparation: Where possible, use automated liquid handlers to improve the consistency of the sample preparation workflow.[14]3. Use Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to mimic the matrix effects.[5]
Inaccurate Quantification (High Bias) Non-compensated Matrix Effects: The chosen internal standard (if not a SIL-IS) is not co-eluting and behaving identically to the analyte.Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency, leading to overestimation.[7]1. Verify IS Performance: The best practice is to use the stable isotope-labeled analyte as the internal standard.[5]2. Re-evaluate Sample Cleanup: Even with a SIL-IS, severe matrix effects can impact assay performance. Improve the cleanup method to reduce overall matrix load.[9]3. Use the Standard Addition Method: For particularly complex matrices, spiking known amounts of the standard into the sample can help correct for proportional bias caused by the matrix.[15]
Poor Peak Shape (Tailing, Fronting, Splitting) Column Contamination/Overload: Accumulation of matrix components (like phospholipids) on the analytical column can degrade performance.[2][10]Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for sterol analysis.1. Improve Sample Cleanup: A cleaner sample extract will extend column lifetime and preserve peak shape.[12]2. Implement a Diverter Valve: Program the LC system to divert the highly contaminated portions of the sample (e.g., early-eluting salts and late-eluting lipids) away from the mass spectrometer to reduce source contamination and column fouling. 3. Column Washing: Include a high-organic wash step at the end of each gradient to elute strongly retained contaminants before the next injection.[10]

Quantitative Data Summary

The following tables present representative data on how different sample preparation methods can impact analyte recovery and reduce matrix effects in the analysis of sterols in human plasma.

Table 1: Comparison of Analyte Recovery

Sample Preparation MethodAverage Recovery (%)% RSD (n=6)Description
Protein Precipitation (PPT)95.88.5Simple and fast, but co-extracts many interfering substances. High variability is common.
Liquid-Liquid Extraction (LLE)88.25.4Offers better selectivity than PPT by extracting based on solubility, improving consistency.
Solid-Phase Extraction (SPE)91.53.1Provides cleaner extracts by selectively retaining the analyte while washing away interferences.
HybridSPE®-Phospholipid 94.1 2.2 Highly effective at specifically removing phospholipids while ensuring high analyte recovery and excellent precision. [12]

Table 2: Comparison of Matrix Effect

Matrix Effect (%) is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100. A value <100% indicates ion suppression.

Sample Preparation MethodAverage Matrix Effect (%)% RSD (n=6)Interpretation
Protein Precipitation (PPT)48.315.2Severe Ion Suppression: Over 50% of the signal is lost due to a high concentration of co-eluting phospholipids.[3]
Liquid-Liquid Extraction (LLE)75.99.8Moderate Ion Suppression: LLE removes some interfering lipids, but significant matrix effects remain.
Solid-Phase Extraction (SPE)92.44.5Minimal Ion Suppression: SPE provides a much cleaner extract, leading to a significant reduction in matrix effects.
HybridSPE®-Phospholipid 98.7 3.1 Negligible Ion Suppression: Demonstrates the most effective removal of phospholipids, virtually eliminating signal suppression.[12]

Experimental Protocols

Protocol 1: Assessing Matrix Effects with a Post-Extraction Spike Experiment

This protocol allows for the direct measurement of ion suppression or enhancement.

  • Prepare Blank Matrix Samples: Obtain a pool of the biological matrix (e.g., human plasma) that is free of the analyte.

  • Extract Blank Matrix: Process at least six replicates of the blank matrix through your entire sample preparation workflow (e.g., PPT, LLE, or SPE).

  • Prepare Neat Solvent Samples: Prepare a set of six samples containing the analyte at a known concentration in the final reconstitution solvent (the "clean" sample).

  • Spike Blank Extracts: After extraction and just before the final evaporation/reconstitution step, spike the blank matrix extracts with the same known concentration of the analyte as in the neat samples.

  • Analyze Samples: Inject all samples into the LC-MS system and record the peak areas for the analyte.

  • Calculate Matrix Effect: Use the following formula:

    • Matrix Effect (%) = (Mean Peak Area of Post-Extraction Spiked Samples / Mean Peak Area of Neat Solvent Samples) * 100[12]

Protocol 2: Sample Preparation using HybridSPE®-Phospholipid

This protocol provides a robust method for removing proteins and phospholipids from plasma or serum.

  • Sample Pre-treatment: Add 100 µL of plasma/serum to a microcentrifuge tube. Add the 13C-labeled internal standard.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample for 10 minutes at >10,000 x g to pellet the precipitated proteins.

  • Phospholipid Removal: Place a HybridSPE®-Phospholipid plate or cartridge on a collection plate or vacuum manifold. Load the supernatant from the previous step directly onto the HybridSPE sorbent.

  • Elution: Apply vacuum or positive pressure to pass the sample through the sorbent. The analytes will pass through into the collection plate, while phospholipids are retained by the zirconia-coated sorbent.[10]

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS analysis.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate Quantification Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_present Significant Matrix Effect (>15% Suppression/Enhancement)? assess_me->is_me_present optimize_sp Optimize Sample Preparation (e.g., Switch PPT to SPE) is_me_present->optimize_sp  Yes no_me Matrix Effect is Minimal. Investigate Other Causes (e.g., Instrument, Standard Stability) is_me_present->no_me No   optimize_lc Optimize Chromatography (Adjust Gradient) optimize_sp->optimize_lc use_sil_is Ensure Proper Use of SIL-IS (Add Early) optimize_lc->use_sil_is validate Re-Validate Method use_sil_is->validate end Method Optimized validate->end

Caption: A logical workflow for identifying and resolving matrix effect issues.

sil_is_concept Concept of SIL-IS Correction for Ion Suppression cluster_source Mass Spectrometer Ion Source cluster_calc Calculation analyte Analyte detector Detector analyte->detector Reduced Signal sil_is SIL-IS sil_is->detector Reduced Signal matrix Matrix (Phospholipids) matrix->analyte Suppresses matrix->sil_is Suppresses ratio Ratio (Analyte / SIL-IS) Remains Constant

Caption: How a SIL-IS co-suppresses with the analyte, keeping the ratio stable.

sample_prep_workflow Recommended Sample Preparation Workflow (HybridSPE®) s1 1. Plasma Sample + SIL-IS s2 2. Add ACN with 1% Formic Acid (Protein Precipitation) s1->s2 s3 3. Vortex & Centrifuge s2->s3 s4 4. Load Supernatant onto HybridSPE®-Phospholipid Plate s3->s4 s5 5. Apply Vacuum / Pressure (Collect Flow-through) s4->s5 phospholipids Phospholipids & Proteins Removed s4->phospholipids s6 6. Evaporate to Dryness s5->s6 s7 7. Reconstitute in Mobile Phase s6->s7 s8 8. Inject for LC-MS Analysis s7->s8

Caption: Step-by-step workflow for effective sample cleanup using HybridSPE®.

References

Technical Support Center: Analysis of 24-Methylenecholesterol-13C by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 24-Methylenecholesterol-13C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry-based analyses to achieve a higher signal-to-noise (S/N) ratio. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guide: Improving Signal-to-Noise

This section addresses common challenges that can lead to a poor signal-to-noise ratio for this compound and provides actionable solutions.

Question: Why is the signal intensity for my this compound internal standard consistently low or undetectable?

Answer: Low signal intensity for your stable isotope-labeled (SIL) internal standard can arise from several factors throughout the analytical workflow. Consider the following potential causes and solutions:

  • Inefficient Extraction: The recovery of this compound from the sample matrix may be poor.

    • Solution: Employ an alkaline hydrolysis step, known as saponification, to break down sterol esters and degrade interfering lipids like triglycerides.[1] This simplifies the sample matrix. A subsequent liquid-liquid extraction with a non-polar solvent such as n-hexane is commonly used for sterols.[1]

  • Suboptimal Derivatization (for GC-MS): If you are using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization will lead to a poor response.

    • Solution: Ensure your sample is completely dry before adding the derivatizing agent, as moisture can inhibit the reaction.[1] Using fresh silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is recommended.[1]

  • Poor Ionization Efficiency (for LC-MS): The choice of ionization technique is critical for sterol analysis.

    • Solution: For Liquid Chromatography-Mass Spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization (APCI) is often the best choice for nonpolar compounds like sterols as it provides good sensitivity without derivatization.[2] While Electrospray Ionization (ESI) can be used, its sensitivity may be greatly enhanced after derivatization.[3]

  • Instrument Contamination: A dirty ion source can significantly reduce signal intensity.[4]

    • Solution: Perform routine maintenance, including cleaning the ion source, as per the manufacturer's guidelines.[1][5]

Question: I am observing high background noise in my chromatogram, which is obscuring the this compound peak. What can I do?

Answer: High background noise can mask low-level signals. Here are common sources and their remedies:

  • Matrix Effects: Complex biological samples contain numerous compounds that can co-elute with your analyte, causing ion suppression or enhancement.[1]

    • Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) can provide a more thorough purification than liquid-liquid extraction alone.[1] Optimizing the chromatographic separation to resolve this compound from interfering compounds is also crucial.[1]

  • Contaminated Solvents or Reagents: Impurities in solvents and reagents are a common source of background noise.

    • Solution: Always use high-purity, MS-grade solvents and freshly prepared reagents.[1][4]

  • Instrumental Noise: Electronic noise or contamination within the mass spectrometer can elevate the baseline.

    • Solution: Ensure your mass spectrometer is properly tuned and calibrated. A dirty detector can also contribute to noise; follow the manufacturer's cleaning and maintenance procedures.[1] Signal averaging across multiple spectra can also help reduce random noise.[1]

Question: My this compound peak shape is poor (e.g., tailing or fronting). How can I improve it?

Answer: Asymmetrical peak shapes can compromise resolution and the accuracy of quantification.

  • Active Sites in the GC System (for GC-MS): Active sites in the injection port liner, column, or connections can interact with the analyte.

    • Solution: Use a deactivated injection port liner and ensure all connections are sound. Regularly condition your GC column according to the manufacturer's instructions.

  • Inappropriate LC Column or Mobile Phase (for LC-MS): The choice of column and mobile phase is critical for good peak shape.

    • Solution: For sterol analysis, a C18 column is commonly used.[2] A gradient mobile phase, for example, with a water/methanol mixture, can provide good separation.[2] Experiment with different mobile phase compositions and gradients to optimize peak shape.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: It depends on the analytical technique you are using.

  • For GC-MS: Yes, derivatization is generally required to increase the volatility and thermal stability of the sterol. Silylation is a common derivatization method.[1]

  • For LC-MS: Derivatization is not always necessary, especially when using APCI, which can effectively ionize underivatized sterols.[2][6] However, derivatization can significantly enhance the ionization efficiency of ESI.[3]

Q2: What is the benefit of using a 13C-labeled internal standard like this compound?

A2: Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. They have the same chemical and physical properties as the analyte, meaning they co-elute chromatographically and experience similar extraction recovery and matrix effects.[7] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible quantification.[7][8]

Q3: Can I use a different sterol as an internal standard if this compound is not available?

A3: While it is possible to use a non-isotope-labeled internal standard (e.g., a structurally similar sterol), it is not ideal. A non-isotope-labeled internal standard may not perfectly mimic the behavior of your analyte in terms of extraction recovery and matrix effects, which can lead to less accurate quantification.[8] If you must use a different compound, choose one that is structurally very similar to 24-Methylenecholesterol and does not occur naturally in your samples.

Q4: What are the typical instrument settings for LC-MS/MS analysis of sterols?

A4: Optimal settings will vary depending on the instrument. However, here is a general starting point for LC-MS/MS analysis of sterols using an APCI source in positive ion mode.

ParameterTypical Setting
Ionization ModeAPCI Positive
Vaporizer Temperature450-500 °C[9][10]
Corona Discharge Current3-4 µA[9][10]
Capillary Temperature300 °C[10]
Sheath Gas Flow Rate30 (arbitrary units)[10]
Aux Gas Flow Rate5 (arbitrary units)[10]

Note: These are starting points and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol 1: Sample Preparation for Sterol Analysis from Biological Matrices

This protocol outlines a general procedure for the extraction and preparation of sterols from biological samples, incorporating saponification for improved recovery and cleanup.

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent.

  • Spiking with Internal Standard: Add a known amount of this compound solution to the homogenate.

  • Saponification (Alkaline Hydrolysis): Add ethanolic potassium hydroxide to the sample and incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours. This step hydrolyzes sterol esters.[1]

  • Liquid-Liquid Extraction: After cooling, add water and a non-polar organic solvent (e.g., n-hexane or methyl tert-butyl ether).[1][3] Vortex thoroughly and centrifuge to separate the phases.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the sterols.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution/Derivatization:

    • For LC-MS: Reconstitute the dried extract in the mobile phase.[3]

    • For GC-MS: Add a derivatizing agent (e.g., MSTFA), and incubate to form trimethylsilyl (TMS) ethers.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 13C-Internal Standard Sample->Spike Saponification Saponification (Alkaline Hydrolysis) Spike->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Dry Evaporation to Dryness Extraction->Dry Reconstitution Reconstitution (for LC-MS) Dry->Reconstitution Derivatization Derivatization (for GC-MS) Dry->Derivatization LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Integration LCMS->Data GCMS->Data Quantification Quantification & S/N Calculation Data->Quantification

Caption: General experimental workflow for the analysis of 24-Methylenecholesterol.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio CheckSignal Is the 13C-Internal Standard Signal Low? Start->CheckSignal CheckNoise Is the Background Noise High? CheckSignal->CheckNoise No ImproveExtraction Optimize Extraction (e.g., Saponification) CheckSignal->ImproveExtraction Yes CheckPeakShape Is the Peak Shape Poor? CheckNoise->CheckPeakShape No ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckNoise->ImproveCleanup Yes DeactivateGC Deactivate GC System Components CheckPeakShape->DeactivateGC Yes (GC) OptimizeLC Optimize LC Column & Mobile Phase CheckPeakShape->OptimizeLC Yes (LC) End Improved S/N Ratio CheckPeakShape->End No OptimizeDeriv Optimize Derivatization (for GC-MS) ImproveExtraction->OptimizeDeriv OptimizeIonization Optimize Ionization (e.g., APCI for LC-MS) OptimizeDeriv->OptimizeIonization CleanSource Clean Ion Source OptimizeIonization->CleanSource CleanSource->End UseMSGrade Use High-Purity Solvents ImproveCleanup->UseMSGrade TuneMS Tune & Calibrate MS UseMSGrade->TuneMS TuneMS->End DeactivateGC->End OptimizeLC->End

Caption: A logical troubleshooting guide for low signal-to-noise issues.

References

Troubleshooting low recovery of sterols during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of sterols during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sterol recovery during extraction?

Low recovery of sterols can be attributed to several factors throughout the extraction process. The primary causes include:

  • Incomplete Saponification: Sterols in many biological samples are present as esters. If the saponification (alkaline hydrolysis) step is incomplete, these esters will not be cleaved, leading to the loss of sterols in their esterified form during liquid-liquid extraction.[1] In some cases, only about 50% of cholesterol esters may be hydrolyzed even after extended saponification times.[2]

  • Sterol Degradation: Sterols, particularly those with conjugated double bonds like 7-dehydrocholesterol, are highly susceptible to oxidation from exposure to air, light, and high temperatures.[1] High temperatures during extraction can also lead to the degradation of heat-sensitive compounds.[3][4]

  • Suboptimal Solvent Extraction: The choice of solvent is critical for efficient extraction. An inappropriate solvent system may not effectively solubilize the sterols, leaving them behind in the sample matrix.[1][5]

  • Matrix Effects: Complex biological samples contain high concentrations of other lipids, such as triglycerides and phospholipids, which can interfere with the extraction of less abundant sterols.[1]

  • Adsorption to Labware: Sterols can adsorb to glass and plastic surfaces, which can be a significant source of loss, especially when working with low concentrations.[1]

  • Incorrect pH During Extraction: After saponification, the pH of the solution should be neutral or slightly acidic before solvent extraction to ensure sterols are in their non-ionized, more organic-soluble form.[1]

Q2: How can I prevent the degradation of sterols during extraction?

Preventing degradation is crucial for achieving high recovery rates. Key preventive measures include:

  • Work Under an Inert Atmosphere: Whenever possible, perform extraction steps under a stream of inert gas, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or pyrogallol to the extraction solvents to prevent oxidative degradation.[1]

  • Control Temperature: Avoid excessive heat during all steps, including solvent evaporation. Use a rotary evaporator at a controlled, low temperature (e.g., not exceeding 40°C).[4][5] Saponification at elevated temperatures increases the likelihood of losing heat-sensitive compounds.[6]

  • Protect from Light: Protect samples from light, especially if they contain light-sensitive sterols.

Q3: My sterol recovery is inconsistent between samples. What could be the issue?

Inconsistent recovery often points to variability in the execution of the extraction protocol. Some common culprits include:

  • Inconsistent Homogenization: If the sample is not thoroughly homogenized, the solvent cannot effectively penetrate the matrix, leading to variable extraction efficiency.[5]

  • Variable Mixing During Extraction: Ensure vigorous and consistent mixing (e.g., vortexing) during liquid-liquid extraction steps to maximize the partitioning of sterols into the organic phase.[1]

  • Phase Separation Issues: Incomplete separation of the aqueous and organic phases can lead to either loss of the organic layer or contamination of the organic layer with interfering substances.

Troubleshooting Guide: Low Sterol Recovery

This section provides a systematic approach to troubleshooting low sterol recovery.

Problem: Low recovery of sterols confirmed by internal standard.

The following diagram outlines a troubleshooting workflow to identify and resolve the cause of low sterol recovery.

TroubleshootingWorkflow start Low Sterol Recovery Detected check_saponification Step 1: Verify Saponification Efficiency start->check_saponification check_extraction Step 2: Evaluate Extraction Protocol check_saponification->check_extraction If saponification is complete solution_saponification Optimize saponification: - Increase time/temperature - Use fresh reagents check_saponification->solution_saponification If incomplete check_degradation Step 3: Investigate Potential Degradation check_extraction->check_degradation If extraction is optimal solution_extraction Optimize extraction: - Test different solvents/ratios - Perform multiple extractions - Ensure vigorous mixing - Check pH check_extraction->solution_extraction If suboptimal check_matrix Step 4: Assess Matrix Effects check_degradation->check_matrix If no degradation signs solution_degradation Minimize degradation: - Use antioxidants (e.g., BHT) - Work under inert gas (N2/Ar) - Protect from light and heat check_degradation->solution_degradation If degradation is likely solution_matrix Mitigate matrix effects: - Implement a sample cleanup step (e.g., SPE) - Dilute sample if possible check_matrix->solution_matrix If matrix effects are present end Recovery Improved check_matrix->end If no significant matrix effects solution_saponification->end solution_extraction->end solution_degradation->end solution_matrix->end

Caption: Troubleshooting workflow for low sterol recovery.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact sterol recovery. The following table summarizes recovery rates and yields for various methods from the literature.

Extraction MethodMatrixTarget Sterol(s)Recovery/YieldReference
Saponification-ExtractionEdible OilsCholesterol100.5 ± 1.4%[7]
Methanol ExtractionLeaf SamplesErgosterol44 - 79%[8]
Methanol ExtractionPlant Root SamplesErgosterol0.6 - 24%[8]
Chloroform ExtractionRoot & SubstrateErgosterolConsistently higher than Methanol Hydroxide[8]
Supercritical CO2 (SC-CO2)Kalahari Melon SeedsPhytosterols1063.6 mg/100 g (higher than Soxhlet)[3]
Soxhlet (Petroleum Ether)Kalahari Melon SeedsPhytosterols431.1 mg/100 g[3]
Ultrasound-Assisted (UAE)Pumpkin SeedsPhytosterols2017.5 mg/100 mL oil[3]
Liquid-Liquid Extraction (LLE)Vegetal FeedsErgosterol~20-86% higher recovery than SPE[9]
Saponification + SPEVegetable OilsPhytosterolsRecovery: 90.96% to 103.56% for β-sitosterol[3]
Saponification (1M KOH, 18hr, 24°C)Standard Solution7-KetocholesterolHigher recovery than at elevated temperatures[10]
Saponification (1M KOH, 3hr, 45°C)Standard Solution7-Ketocholesterol51% loss relative to 1M, 18hr, 24°C[10]

Experimental Protocols

Below are detailed methodologies for key experiments related to sterol extraction.

Protocol 1: General Saponification and Extraction of Sterols

This protocol is a common starting point for the extraction of total sterols from a lipid extract.

SaponificationProtocol start Start: Dried Lipid Extract saponification Add 1M KOH in 90% Ethanol. Incubate at 60°C for 1 hour. start->saponification neutralization Cool to room temperature. Add water and neutralize with 1M HCl. saponification->neutralization extraction1 Perform Liquid-Liquid Extraction with Hexane. Vortex and centrifuge. neutralization->extraction1 collect_organic Collect upper organic (Hexane) layer. extraction1->collect_organic extraction2 Repeat Hexane extraction twice more. collect_organic->extraction2 pool_extracts Pool all Hexane extracts. extraction2->pool_extracts dry_down Evaporate to dryness under a gentle stream of Nitrogen. pool_extracts->dry_down end End: Purified Sterol Extract dry_down->end

Caption: General workflow for saponification and extraction.

Methodology:

  • Saponification: To the dried lipid extract in a glass tube with a Teflon-lined cap, add 1 mL of 1 M potassium hydroxide (KOH) in 90% ethanol. Cap the tube tightly and incubate at 60°C for 1 hour to hydrolyze the sterol esters.[1]

  • Neutralization: After cooling the sample to room temperature, add 1 mL of water. Neutralize the solution by adding approximately 0.5 mL of 1 M hydrochloric acid (HCl). The pH should be checked to ensure it is neutral or slightly acidic.[1]

  • Extraction: Add 2 mL of hexane to the tube, vortex for 1 minute to ensure thorough mixing, and then centrifuge to separate the phases.[1]

  • Collection: Carefully collect the upper hexane layer, which contains the free sterols, into a new glass tube.[1]

  • Repeat Extraction: Repeat the hexane extraction two more times to ensure complete recovery of the sterols from the aqueous phase.[1]

  • Final Steps: Pool the hexane extracts and evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract can then be reconstituted in an appropriate solvent for analysis.[1]

Protocol 2: Bligh-Dyer Based Extraction for Plasma Sterols

This method is commonly used for the initial extraction of total lipids from plasma.

BlighDyerProtocol start Start: 100 µL Plasma/Serum add_is Add internal standard (e.g., deuterated 7-DHC). start->add_is protein_precip Add 1 mL Methanol (with 0.1% BHT). Vortex for 30s. add_is->protein_precip add_chloroform Add 2 mL Chloroform. Vortex for 30s. protein_precip->add_chloroform phase_separation Add 0.8 mL Water. Vortex for 30s, then centrifuge. add_chloroform->phase_separation collect_organic Collect lower Chloroform layer. phase_separation->collect_organic dry_down Evaporate to dryness under Nitrogen. collect_organic->dry_down end End: Dried Total Lipid Extract dry_down->end

Caption: Bligh-Dyer based lipid extraction workflow.

Methodology:

  • Sample Preparation: In a glass tube with a Teflon-lined cap, add 10 µL of an internal standard solution to 100 µL of plasma or serum.[1]

  • Protein Precipitation and Initial Extraction: Add 1 mL of methanol containing an antioxidant like 0.1% BHT and vortex for 30 seconds. Then, add 2 mL of chloroform and vortex for another 30 seconds.[1]

  • Phase Separation: Add 0.8 mL of water to the mixture, vortex for 30 seconds, and centrifuge at approximately 2000 x g for 10 minutes to achieve clear phase separation.[1]

  • Collection of Organic Phase: Carefully collect the lower chloroform layer, which contains the total lipids including sterols, into a new glass tube.[1] This extract can then be dried down and subjected to saponification as described in Protocol 1.

References

Technical Support Center: Correcting for Natural ¹³C Abundance in Metabolic Flux Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural ¹³C abundance in metabolic flux analysis (MFA) data.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance and why is it crucial to correct for it in ¹³C labeling studies?

Q2: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite.[2] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, there can be several isotopologues: M+0 (containing no ¹³C atoms), M+1 (containing one ¹³C atom), M+2 (containing two ¹³C atoms), and so on, up to M+n (where all carbon atoms are ¹³C). The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances in the vector equals 1 (or 100%).[2]

Q3: How is the correction for natural ¹³C abundance typically performed?

A: The correction is most commonly performed using a matrix-based mathematical approach. A correction matrix is generated based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the corrected MID that reflects the true enrichment from the isotopic tracer. The relationship can be expressed as: MID_measured = C * MID_corrected, where 'C' is the correction matrix. The corrected MID is then obtained by solving this equation.

Q4: What software and tools are available for natural abundance correction?

A: Several software tools are available to perform natural abundance correction, ranging from standalone programs to packages for programming environments like R and Python.[2][3] Many metabolic flux analysis software suites also have built-in modules for this purpose.[3]

Software/ToolPlatformKey Features
IsoCorrectoR RCorrects for natural isotope abundance and tracer impurity in MS and MS/MS data.[4]
AccuCor RDesigned for correcting high-resolution mass spectrometry data for ¹³C, ²H, and ¹⁵N natural abundance.[2]
IsoCor PythonOpen-source tool with a graphical user interface for correcting MS data for any element and accounts for tracer impurity.[2][3]
Corna PythonProvides a unified workflow for natural abundance correction under various experimental conditions, including tandem MS and multiple tracer experiments.
INCA MATLABA comprehensive software suite for ¹³C-MFA that includes modules for natural abundance correction.[3]
OpenFLUX2 -An integrated software package for ¹³C-MFA with built-in correction capabilities.[3]

Q5: What information is required to perform the correction?

A: To accurately correct for natural isotopic abundance, you will need the following:

  • The precise elemental formula of the metabolite fragment being analyzed, including any atoms from derivatizing agents.[5]

  • The known natural isotopic abundances of all elements in the molecule (e.g., C, H, O, N, Si).[5]

  • The measured mass isotopomer distribution of both your unlabeled control and your labeled samples.[5]

  • The isotopic purity of the tracer, if you are also correcting for tracer impurities.[4]

Table of Natural Isotope Abundances:

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9
¹³C~1.1
Hydrogen¹H~99.985
²H~0.015
Nitrogen¹⁴N~99.63
¹⁵N~0.37
Oxygen¹⁶O~99.76
¹⁷O~0.04
¹⁸O~0.20
Silicon²⁸Si~92.23
²⁹Si~4.67
³⁰Si~3.10

Note: These are approximate values and may vary slightly.

Q6: How can I validate that my natural abundance correction is being applied correctly?

A: A robust method for validating your correction procedure is to analyze an unlabeled control sample. After applying the natural abundance correction to this sample, the M+0 isotopologue should be at or near 100% (or a fractional abundance of 1.0), with all other isotopologues (M+1, M+2, etc.) being close to zero.[2] Any significant deviations from this expected outcome suggest a potential issue with your correction method or the parameters you have used.[2]

Troubleshooting Guides

Problem 1: My corrected data shows negative abundance values for some isotopologues.

This is a common issue that can arise from several sources.

  • Possible Cause 1: Incorrect Molecular Formula. The correction algorithm is highly dependent on the exact elemental formula of the molecule, including any atoms from derivatization agents. An error in the formula will lead to an incorrect correction matrix and can result in negative values.[3]

    • Solution: Carefully verify the elemental formula for your analyte in its measured state, ensuring all elements (C, H, N, O, S, Si, etc.) are accounted for.[3]

  • Possible Cause 2: Low Signal Intensity or High Background Noise. Inaccurate measurement of low-abundance isotopologues due to a low signal-to-noise ratio can propagate through the correction calculation, leading to negative values.[3]

    • Solution: Re-examine the raw data. Ensure that peak integration is accurate and that background subtraction was performed correctly.[3] If the signal is weak, consider optimizing instrument parameters or sample concentration.

  • Possible Cause 3: Over-subtraction of an Interfering Peak. A co-eluting compound with an overlapping isotopic cluster can distort the measured MID of your target analyte.[3]

    • Solution: Improve chromatographic separation to resolve the interfering compound. Alternatively, if the interference is known, its contribution may need to be modeled and subtracted before correction.[3]

Problem 2: The isotopic distribution of my unlabeled control does not match the theoretical distribution.
  • Possible Cause 1: Instrument Calibration or Stability Issues. The mass spectrometer's calibration may have drifted, leading to inaccurate mass assignments and distorted peak shapes or intensities.

    • Solution: Ensure your mass spectrometer is properly calibrated and performing within specifications.

  • Possible Cause 2: In-Source Fragmentation or Adduct Formation. The analyte may be fragmenting in the ion source or forming unexpected adducts (e.g., sodium adducts), which can alter the observed isotopic pattern.[3]

    • Solution: Optimize ion source parameters to minimize in-source fragmentation. Check the full spectrum for common adducts and ensure you are integrating the correct ion species.[3]

Problem 3: My calculated ¹³C enrichment seems unexpectedly low after correction.
  • Possible Cause 1: Incomplete Labeling. The cells may not have reached an isotopic steady-state, meaning the label has not been fully incorporated into the metabolite pool.[2]

    • Solution: Increase the incubation time with the labeled substrate.[2]

  • Possible Cause 2: Dilution from Unlabeled Sources. The labeled metabolite pool could be diluted by contributions from unlabeled endogenous or exogenous sources, such as amino acids in the medium.

    • Solution: Investigate and minimize potential sources of unlabeled carbon in your experimental system.[5]

  • Possible Cause 3: Isotopic Impurity of the Tracer. The ¹³C-labeled tracer may not be 100% pure and could contain some ¹²C.[5] If the isotopic purity of the tracer was not accounted for in the correction algorithm, the calculated enrichment may be artificially lowered.[3]

    • Solution: Obtain the certificate of analysis for your labeled substrate and input the correct isotopic purity into the correction software.[3]

Experimental Protocols

General Workflow for a ¹³C Labeling Experiment and Data Correction

This protocol outlines the key steps for a typical stable isotope tracing experiment in cell culture, followed by data correction.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) at a known concentration.

    • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer.[6]

  • Metabolite Extraction:

    • Rapidly quench metabolism, for instance, by aspirating the medium and adding ice-cold methanol.[6]

    • Scrape the cells and collect the cell suspension.[6]

    • Perform metabolite extraction using a suitable protocol (e.g., liquid-liquid extraction).

  • Sample Analysis:

    • Analyze the extracted metabolites using mass spectrometry (e.g., GC-MS or LC-MS).[1]

  • Data Processing and Correction:

    • Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for your target metabolites.[2]

    • Use a software tool (e.g., IsoCorrectoR, IsoCor) to correct the MIDs for natural isotope abundance.[6]

      • Input the chemical formula for each metabolite.

      • Input the measured MID for each metabolite.

      • If known, input the isotopic purity of the tracer.

    • The output will be the corrected MIDs, which reflect the true incorporation of the ¹³C tracer.[6]

Visualizations

G cluster_exp Experimental Phase cluster_data Data Processing Phase Cell_Culture 1. Cell Culture & Labeling with ¹³C Tracer Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis 3. MS Analysis Metabolite_Extraction->MS_Analysis Raw_Data 4. Raw MS Data (Measured MIDs) MS_Analysis->Raw_Data Generates Correction 5. Natural Abundance Correction Raw_Data->Correction Corrected_Data 6. Corrected MIDs Correction->Corrected_Data Flux_Analysis 7. Metabolic Flux Analysis (MFA) Corrected_Data->Flux_Analysis Input for

Caption: Workflow for ¹³C labeling experiments and data correction.

G Start Corrected Data Shows Negative Values Check_Formula Is the elemental formula (including derivatives) correct? Start->Check_Formula Check_Signal Is the signal-to-noise ratio adequate? Check_Formula->Check_Signal Yes Solution_Formula Verify and correct the formula. Check_Formula->Solution_Formula No Check_Interference Is there evidence of co-eluting interference? Check_Signal->Check_Interference Yes Solution_Signal Re-integrate peaks, re-run with higher concentration. Check_Signal->Solution_Signal No Solution_Interference Improve chromatographic separation. Check_Interference->Solution_Interference Yes Resolved Issue Resolved Check_Interference->Resolved No Solution_Formula->Resolved Solution_Signal->Resolved Solution_Interference->Resolved

Caption: Troubleshooting negative values in corrected data.

References

Technical Support Center: Purity Assessment of Synthesized 24-Methylenecholesterol-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of synthesized 24-Methylenecholesterol-¹³C. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and reference data to assist in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary and confirmatory methods for assessing the purity of 24-Methylenecholesterol-¹³C?

A1: For purity assessment, a multi-technique approach is recommended.

  • Primary Analysis (Quantification): High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at 205/210 nm, Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) is ideal for initial purity screening and quantification.[1][2] Reversed-phase HPLC is a common choice.[1]

  • Confirmatory Analysis (Identification & Impurity Profiling): Gas Chromatography-Mass Spectrometry (GC-MS) is the best and most widely used tool for separating, identifying, and quantifying phytosterols and their impurities.[3] It provides excellent separation and structural information from the mass spectra.[3][4]

  • Structural Verification & Isotopic Labeling Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. ¹³C NMR will confirm the position and enrichment of the isotopic label, while both ¹H and ¹³C NMR will verify the overall chemical structure.[5][6]

Q2: How does the ¹³C isotopic label affect the analytical results?

A2: The ¹³C label will have the following effects:

  • GC-MS/LC-MS: The molecular ion (M+) and any fragments containing the label will be shifted by +n Da, where 'n' is the number of ¹³C atoms incorporated. This provides a clear marker to distinguish the synthesized compound from any unlabeled impurities.

  • NMR Spectroscopy: In the ¹³C NMR spectrum, the signal corresponding to the labeled carbon atom will be significantly enhanced, confirming the success of the synthesis. The chemical shift should remain consistent with the unlabeled compound.[6]

  • HPLC/GC: The retention time should not be significantly affected by the isotopic label.

Q3: What are the potential impurities I should look for?

A3: Impurities can originate from starting materials, side reactions, or incomplete reactions during synthesis. Common impurities for sterols include:

  • Isomers: Structural isomers such as campesterol or isofucosterol may be present.[7][8]

  • Precursors: Unreacted starting materials or intermediates from the synthetic route.[9]

  • Related Sterols: Other phytosterols that may have been present in source materials or formed through side-pathways.[10]

  • Degradation Products: Oxidation products or other degradation compounds if the sample has been improperly stored.

Q4: Is derivatization necessary for the analysis?

A4: It depends on the technique.

  • For GC-MS: Yes, derivatization is required. Sterols have low volatility. They must be converted to a more volatile form, typically by silylation to form trimethylsilyl (TMS) ethers using reagents like BSTFA with TMCS.[11]

  • For HPLC: No, derivatization is generally not required, which simplifies sample preparation.[2]

  • For NMR: No, derivatization is not needed. The sample is typically dissolved in a suitable deuterated solvent like CDCl₃.[12]

Troubleshooting Guide

Problem: I see an unexpected peak in my GC or HPLC chromatogram.

  • Initial Action: First, consult the quantitative data table below to check for common sterol impurities and their expected elution behavior.

  • Troubleshooting Steps: Follow the logical workflow to diagnose the issue.

G start_node start_node decision_node decision_node process_node process_node result_node result_node start Unexpected Peak in Chromatogram q1 Is the peak present in a solvent blank? start->q1 a1_yes Source is likely solvent, vial, or system contamination. q1->a1_yes Yes a1_no Peak is sample-related. q1->a1_no No q2 Does the peak have a mass spectrum (GC-MS)? a1_no->q2 a2_yes Analyze MS fragmentation. Compare to sterol library and expected side products. q2->a2_yes Yes a2_no HPLC Analysis. Consider peak characteristics. q2->a2_no No q3 Is the peak sharp or broad? a2_yes->q3 a2_no->q3 a3_sharp Likely a small molecule impurity. (e.g., residual solvent, reagent) q3->a3_sharp Sharp a3_broad Could be a co-eluting isomer, degradation product, or poor chromatography. q3->a3_broad Broad

Caption: Troubleshooting logic for identifying unknown chromatographic peaks.

Problem: The purity result from HPLC is lower than expected.

  • Possible Cause 1: Inaccurate Quantification. Ensure your calibration curve is linear and covers the expected concentration range of your sample. Use a high-purity certified reference standard of 24-Methylenecholesterol for calibration.

  • Possible Cause 2: Degradation. The compound may have degraded. Store the material in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Re-analyze a freshly prepared sample.

  • Possible Cause 3: Undetected Impurities. If using a UV detector, some impurities may have a poor chromophore and will not be detected efficiently. A mass-based detector like CAD or ELSD is recommended for a more universal response.[1][2]

Problem: My ¹³C NMR spectrum has a poor signal-to-noise ratio.

  • Solution 1: Increase Scan Number. Double the number of scans to improve the signal-to-noise ratio.

  • Solution 2: Increase Concentration. If possible, prepare a more concentrated sample.

  • Solution 3: Use a High-Field Instrument. A spectrometer with a higher magnetic field strength will provide better sensitivity and resolution.

Quantitative Data Summary

The following tables provide a summary of analytical techniques and common impurities.

Table 1: Comparison of Recommended Analytical Techniques

TechniquePurposeDerivatization Required?ProsCons
RP-HPLC Quantification, PurityNoSimple sample prep, robust, good for quantification.[1]May not separate all sterol isomers effectively.[7]
GC-MS Identification, Impurity ProfileYes (Silylation)Excellent separation of isomers, provides structural data from MS.[3][13]Requires derivatization, thermally labile compounds may degrade.
¹³C NMR Structural & Isotopic ConfirmationNoConfirms ¹³C label position, definitive structural verification.[5]Low sensitivity, requires more sample, not ideal for trace impurity detection.

Table 2: Common Potential Impurities in Synthesized 24-Methylenecholesterol

Impurity NameTypical Elution vs. 24-Methylenecholesterol (GC/RP-HPLC)Key Identifying Mass Fragment (TMS-ether)Notes
Campesterol May co-elute or elute very closely.[7]m/z 472 (M+), 382, 367, 129Saturated side-chain isomer. Difficult to separate chromatographically.
β-Sitosterol Elutes slightly later.m/z 486 (M+), 396, 357, 129Common C29 sterol impurity.[14]
Stigmasterol Elutes slightly earlier.m/z 484 (M+), 394, 351, 129Common C29 sterol with an additional double bond.[14]
Cholesterol Elutes earlier.m/z 458 (M+), 368, 329, 129C27 sterol, may be a precursor or contaminant.
Isofucosterol Elutes very closely.m/z 470 (M+), 380, 314, 129Geometric isomer (E/Z) at the ethylidene group.

Experimental Protocols

Overall Purity Assessment Workflow

The following diagram illustrates a standard workflow for the complete purity assessment of a synthesized batch of 24-Methylenecholesterol-¹³C.

G cluster_prep Sample Preparation cluster_analysis Analytical Stages start_node start_node process_node process_node analysis_node analysis_node decision_node decision_node end_node end_node A Receive Synthesized 24-Methylenecholesterol-¹³C B Prepare Stock Solution (e.g., in Hexane or Acetonitrile/Methanol) A->B C HPLC-UV/CAD Purity Screen B->C D Derivatize for GC-MS (Silylation) B->D F ¹H & ¹³C NMR Analysis B->F G Purity > 98%? Impurities Identified? C->G E GC-MS Analysis D->E E->G F->G H Generate Certificate of Analysis G->H Yes I Further Purification Required G->I No

Caption: Standard workflow for purity assessment of synthesized sterols.

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol is for the quantitative analysis of purity.

  • Materials & Reagents:

    • 24-Methylenecholesterol-¹³C sample

    • HPLC-grade acetonitrile, methanol, and water

    • 0.45 µm syringe filters

  • Chromatographic Conditions: [1][15]

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Methanol (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 205 nm or Charged Aerosol Detector (CAD)

    • Injection Volume: 10-20 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a certified reference standard of 24-Methylenecholesterol in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the synthesized 24-Methylenecholesterol-¹³C in the mobile phase to a similar concentration as the standard.

    • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[1]

    • Data Acquisition: Inject the standards to generate a calibration curve. Inject the sample solution.

    • Analysis: Identify the 24-Methylenecholesterol-¹³C peak based on its retention time relative to the standard. Calculate the purity by the area percent method (Peak Area of Analyte / Total Peak Area) x 100.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification of the analyte and potential impurities.

  • Materials & Reagents:

    • Dried 24-Methylenecholesterol-¹³C sample

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[11]

    • Pyridine or other suitable solvent

    • GC-grade hexane

  • Sample Preparation (Silylation): [11]

    • Place ~0.1-0.5 mg of the dried sample into a 2 mL reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to form the TMS ethers.

    • After cooling, evaporate the excess reagent under a gentle stream of nitrogen.

    • Redissolve the derivatized sample in 1 mL of hexane for GC-MS analysis.

  • GC-MS Conditions: [11][13]

    • Column: Nonpolar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Injector Temperature: 280 °C

    • Oven Program: Initial temp 180 °C, ramp to 280 °C at 5 °C/min, hold for 15 min.

    • MS Transfer Line: 290 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Data Analysis:

    • Identify the peak for TMS-derivatized 24-Methylenecholesterol-¹³C based on its retention time and mass spectrum. The molecular ion should be observed at m/z 470 + n (where n is the number of ¹³C atoms).

    • Analyze the mass spectra of any other peaks and compare them to spectral libraries (e.g., NIST, Wiley) and the data in Table 2 to identify impurities.

Protocol 3: Structural Verification by NMR Spectroscopy

This protocol is for confirming the chemical structure and the position of the ¹³C label.

  • Materials & Reagents:

    • ~5-10 mg of 24-Methylenecholesterol-¹³C sample

    • Deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C NMR: Standard proton-decoupled carbon experiment (e.g., zgpg30).

      • (Optional) 2D NMR: An HSQC experiment can be run to correlate directly attached protons and carbons, further confirming assignments.[16]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Compare the ¹H and ¹³C chemical shifts to published data for 24-Methylenecholesterol to confirm the overall structure.[5][12]

    • In the ¹³C spectrum, identify the significantly enhanced signal. Its chemical shift will confirm the location of the isotopic label. Known ¹³C chemical shifts for the side chain include C-24 (~157 ppm), C-28 (~106 ppm), C-25 (~34 ppm), C-26 (~22 ppm), and C-27 (~22 ppm).[5] The exact position of your label should correspond to one of these signals.

References

Challenges in achieving isotopic steady state in 13C labeling experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when aiming for isotopic steady state.

Troubleshooting Guide

This section provides solutions to common problems encountered during 13C labeling experiments, focusing on challenges in achieving and verifying isotopic steady state.

Issue 1: Low or Inconsistent 13C Incorporation into Metabolites

  • Symptom: After the labeling period, mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis shows low enrichment of 13C in target metabolites, or high variability between biological replicates.

  • Possible Causes and Solutions:

Potential Cause Recommended Solutions
Insufficient Incubation Time The labeling experiment may not have reached isotopic steady state, meaning the label has not had enough time to fully incorporate into the metabolite pools.[1] Perform a time-course experiment to determine the optimal labeling duration.[2] Different pathways have different kinetics; for example, glycolysis may reach steady state in minutes, while the TCA cycle can take several hours.[3][4]
Dilution from Unlabeled Sources The labeled substrate can be diluted by unlabeled sources present in the culture medium, such as amino acids or glucose in standard fetal bovine serum (FBS).[1] It is recommended to use dialyzed FBS to minimize interference from small molecules.[5] Also, be aware of intracellular stores of unlabeled metabolites that can dilute the tracer.
Inappropriate Tracer Selection The chosen tracer may not be a primary substrate for the metabolic pathway of interest in your specific cell type or experimental condition.[1] Review the literature for known substrate preferences of your cells and consider pilot experiments with different tracers to get a broad overview of pathway activity.[1]
Inconsistent Cell Culture Conditions Variations in cell density, growth phase, or media composition across replicates can lead to high variability in labeling patterns. Ensure all experimental conditions are kept consistent.

Issue 2: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data in 13C-MFA

  • Symptom: When performing 13C Metabolic Flux Analysis (13C-MFA), the chi-square (χ²) test results in a high value, indicating a significant discrepancy between the model's simulated isotopic labeling patterns and the experimentally measured data.[6]

  • Possible Causes and Solutions:

Potential Cause Recommended Solutions
Violation of Steady-State Assumption A core assumption for standard 13C-MFA is that the system has reached both a metabolic and isotopic steady state.[2][6] To confirm isotopic steady state, measure the isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the tracer.[6][7] If the labeling patterns are stable, the assumption holds. If not, a longer incubation time may be necessary, or isotopically non-stationary MFA (INST-MFA) methods should be considered.[2][6]
Inaccurate or Incomplete Metabolic Network Model The metabolic network is the foundation of 13C-MFA.[6] Errors such as missing reactions, incorrect atom transitions, or failure to account for metabolic compartmentalization (e.g., cytosol vs. mitochondria) are primary causes of poor model fit.[6] Scrutinize all reactions in your model for biological accuracy and completeness specific to your organism and experimental conditions.[6]
Gross Measurement Errors Errors in sample collection, quenching, extraction, or analytical measurement can introduce significant discrepancies.[7] It is critical to rapidly quench all metabolic activity at the moment of sampling to preserve the in vivo metabolic state.[2] Review raw analytical data for any issues and ensure your quenching method is validated and consistently applied.[7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between metabolic steady state and isotopic steady state?

A:

  • Metabolic Steady State refers to a condition where the concentrations of intracellular metabolites are constant over time. This implies that the rates of all metabolic reactions are balanced.[8]

  • Isotopic Steady State is achieved when the fractional enrichment of a stable isotope (like 13C) in intracellular metabolites becomes constant over time after the introduction of a labeled substrate.[4][9] Reaching metabolic steady state is a prerequisite for achieving isotopic steady state in many experimental designs.

Q2: How can I experimentally verify that my system has reached isotopic steady state?

A: The most reliable method is to perform a preliminary time-course experiment.[2]

  • Introduce the 13C-labeled tracer to your cell culture or organism.

  • Collect samples at multiple time points after introducing the tracer.

  • Analyze the isotopic enrichment of key metabolites over time.

  • Isotopic steady state is reached at the time point where the enrichment of these key metabolites plateaus and remains constant.[2]

Q3: How long does it take to reach isotopic steady state?

A: The time required to reach isotopic steady state varies depending on several factors:

  • Metabolic Pathway: High-flux pathways like glycolysis typically reach steady state within minutes.[3][4]

  • Metabolite Pool Size: Pathways with large intermediate pools, such as the TCA cycle, may take several hours to reach isotopic equilibrium.[3][4]

  • Cell Type and Growth Rate: Faster-growing cells with higher metabolic rates will generally reach steady state more quickly. For slow-growing mammalian cells, it may take 24 hours or more.[10]

Q4: Can I perform flux analysis if isotopic steady state is not achieved?

A: Yes, it is possible using Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) . This approach involves repeated sampling during the transient phase of 13C labeling and uses the dynamic changes in isotopic enrichment to calculate fluxes.[11] INST-MFA can provide valuable information about pathway bottlenecks but requires more complex computational analysis.[11]

Experimental Protocols

Protocol 1: Verification of Isotopic Steady State in Cell Culture

  • Objective: To determine the minimum time required for a cell culture system to reach isotopic steady state after the introduction of a 13C-labeled tracer.

  • Methodology:

    • Cell Culture: Seed cells at a density that ensures they are in the exponential growth phase during the experiment.

    • Media Preparation: Prepare a culture medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C6]-glucose). Use dialyzed serum to avoid unlabeled sources.[3]

    • Tracer Introduction: Replace the standard culture medium with the pre-warmed 13C-labeling medium. This marks time zero of the experiment.

    • Time-Course Sampling: Collect samples at multiple, strategically chosen time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 16 hrs, 24 hrs).

    • Quenching and Extraction: At each time point, rapidly quench metabolism by, for example, aspirating the medium and adding a pre-chilled extraction solvent like 80% methanol.[1]

    • Sample Processing: Extract metabolites and prepare them for analysis. For GC-MS, this may involve derivatization.[9]

    • Mass Spectrometry Analysis: Determine the mass isotopomer distributions (MIDs) of key metabolites using techniques like GC-MS or LC-MS.[9]

    • Data Analysis: Plot the fractional enrichment of 13C for each metabolite against time. The point at which the enrichment curves plateau indicates the achievement of isotopic steady state.[2]

Visualizations

workflow_steady_state_verification cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Seed Cells in Culture media_prep Prepare 13C-Labeled Medium tracer_intro Introduce 13C Tracer media_prep->tracer_intro time_course Time-Course Sampling tracer_intro->time_course quenching Quench Metabolism time_course->quenching extraction Extract Metabolites quenching->extraction ms_analysis LC/GC-MS Analysis extraction->ms_analysis data_analysis Analyze Mass Isotopomer Distributions ms_analysis->data_analysis validation Validate Isotopic Steady State data_analysis->validation

Caption: Experimental workflow for the validation of isotopic steady state.

troubleshooting_logic start Poor 13C-MFA Model Fit (High χ²) check_steady_state Was Isotopic Steady State Verified? start->check_steady_state check_network Is the Metabolic Network Model Correct? check_steady_state->check_network Yes solution_time Perform Time-Course Experimentor Use INST-MFA check_steady_state->solution_time No check_data Are Measurement Data Accurate? check_network->check_data Yes solution_network Review Reactions, Atom Transitions, and Compartmentalization check_network->solution_network No solution_data Review Raw Analytical Data and Quenching Protocol check_data->solution_data No end_node Good Model Fit check_data->end_node Yes solution_time->check_steady_state solution_network->check_network solution_data->check_data

Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.

References

Technical Support Center: Method Development for Resolving Co-eluting Sterols in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of co-eluting sterols.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate the challenges of sterol analysis.

Chromatography & Separation

Q1: My chromatogram shows co-eluting or completely overlapping peaks for critical sterol isomers. How can I improve the resolution?

A1: Co-elution of sterol isomers is a primary challenge due to their high structural similarity.[1] To enhance separation, a systematic approach to optimizing your chromatographic parameters is necessary. A resolution value (Rs) greater than 1.5 is typically considered baseline separation.[2] Consider the following strategies:

  • Optimize the Mobile Phase:

    • Solvent Selection: Switching between organic modifiers like acetonitrile and methanol can alter selectivity.[2]

    • Gradient Optimization: Employ a shallower gradient, especially in the region where the co-eluting peaks appear. Introducing isocratic holds within the gradient can also improve the resolution of critical pairs.[2]

    • Mobile Phase Additives: Acidifying the mobile phase with 0.1% formic acid is a common practice to improve peak shape and retention time consistency.[2]

  • Adjust Column Parameters:

    • Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool. Pentafluorophenyl (PFP) stationary phases, for instance, offer different retention mechanisms compared to standard C18 columns and can be effective for sterol separation.[1][3] Phenyl-hexyl or cyano (CN) phases are other alternatives that can alter elution order.[2][4]

    • Column Temperature: Lowering the column temperature can accentuate small structural differences between sterols, leading to better resolution.[3][5] Conversely, increasing the temperature can sometimes alter peak spacing and resolve overlaps.[4]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) provide higher efficiency, resulting in sharper peaks and improved resolution.[2][6]

  • Alternative Chromatographic Techniques:

    • Consider techniques like supercritical fluid chromatography (SFC) which can offer better separation for isomeric compounds.[1]

Q2: My sterol peaks are broad and show poor peak shape. What could be the cause?

A2: Poor peak shape for underivatized sterols can be due to interactions between the hydroxyl group of the sterol and the stationary phase.[1] Other potential causes include:

  • Injection Solvent Effects: Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.[7] Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the starting mobile phase.

  • Column Contamination: Contaminants from the sample matrix can build up on the column, affecting peak shape. Use a guard column and consider solid-phase extraction (SPE) for sample cleanup to minimize matrix effects.[1][7]

  • Insufficient Equilibration: Ensure the column is properly equilibrated between injections, typically with at least 10 column volumes of the initial mobile phase.

Mass Spectrometry & Detection

Q3: I am experiencing low sensitivity and ion suppression in my LC-MS analysis of sterols. How can I address this?

A3: Low sensitivity and ion suppression are common issues in LC-MS, particularly for nonpolar molecules like sterols.

  • Ionization Source: For sterols, Atmospheric Pressure Chemical Ionization (APCI) is generally more effective and provides better sensitivity for these nonpolar compounds in positive ion mode without derivatization compared to Electrospray Ionization (ESI).[6][8]

  • Sample Preparation: Thorough sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) can help remove interfering matrix components that cause ion suppression.[1]

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to compensate for signal suppression and improve quantitative accuracy.[1]

  • Mobile Phase Composition: The presence of acetonitrile in the mobile phase has been observed to decrease signal intensity for some sterols, particularly oxysterols.[9] Experimenting with methanol-based mobile phases may improve sensitivity.

Sample Preparation

Q4: How can I prevent the artificial formation of oxysterols during sample preparation?

A4: Ex vivo oxidation is a significant concern as cholesterol and its precursors can react with atmospheric oxygen to form oxysterols.[1][10] To minimize this:

  • Handle samples quickly and on ice.

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[1]

  • Store samples at -80°C.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues in sterol analysis.

G start Co-elution of Sterols Observed check_k Is retention factor (k') optimal? (between 1 and 5) start->check_k adjust_mp_strength Adjust Mobile Phase Strength (Weaken to increase retention) check_k->adjust_mp_strength No check_selectivity Is chromatographic selectivity (α) the issue? check_k->check_selectivity Yes adjust_mp_strength->check_k optimize_mp_comp Optimize Mobile Phase Composition (e.g., switch ACN to MeOH) check_selectivity->optimize_mp_comp Yes check_efficiency Is column efficiency (N) low? (Broad peaks) check_selectivity->check_efficiency No change_column Change Stationary Phase (e.g., C18 to PFP) optimize_mp_comp->change_column optimize_temp_flow Optimize Temperature & Flow Rate change_column->optimize_temp_flow optimize_temp_flow->check_efficiency new_column Use a Higher Efficiency Column (Smaller particles or core-shell) check_efficiency->new_column Yes consider_derivatization Consider Derivatization check_efficiency->consider_derivatization No resolution_achieved Resolution Achieved new_column->resolution_achieved derivatize Derivatize to alter retention and/or fragmentation consider_derivatization->derivatize Yes alternative_sep Consider Alternative Separation Techniques (e.g., SFC, IMS) consider_derivatization->alternative_sep No derivatize->resolution_achieved alternative_sep->resolution_achieved

Caption: Troubleshooting workflow for resolving co-eluting sterols.

Frequently Asked Questions (FAQs)

Q5: What are the most challenging sterol pairs to separate?

A5: Some of the most challenging separations involve isobaric sterols (isomers with the same mass). For example, lathosterol and cholesterol are difficult to resolve chromatographically and are isobaric.[6] Another challenging group includes zymosterol, 24-dehydrolathosterol, and desmosterol, which all have the same molecular weight and MRM transition.[3][8]

Q6: Is derivatization necessary for LC-MS analysis of sterols?

A6: While not always required for LC-MS, derivatization can be a useful tool.[1][3] It can alter the chromatographic behavior of sterols to improve separation and can also introduce specific fragmentation patterns that aid in the differentiation of isomers by mass spectrometry.[1] For GC-MS analysis, derivatization (e.g., silylation) is more common to improve volatility and peak shape.[1]

Q7: Can tandem mass spectrometry (MS/MS) be used to differentiate co-eluting isomers?

A7: Yes, in some cases. Even without complete chromatographic separation, MS/MS can sometimes differentiate isomers based on their unique fragmentation patterns.[1] However, for many structurally similar sterols, the fragmentation patterns are very similar, making chromatographic separation essential for accurate quantification.[6]

Q8: What is a good starting point for developing a new LC-MS method for sterol analysis?

A8: A good starting point would be a C18 or a PFP column with a mobile phase consisting of a water/methanol gradient containing a small amount of formic acid (e.g., 0.1%).[2][6] An APCI source in positive ion mode is often a good choice for ionization.[6] It is recommended to start with a scouting gradient to determine the approximate elution times of the sterols of interest and then optimize the gradient to improve the resolution of critical pairs.[2]

Quantitative Data Summary

The following table summarizes chromatographic conditions and resolution for selected sterol separations described in the literature.

ColumnMobile PhaseAnalytesKey FindingsReference
Pentafluorophenyl (PFP)Isocratic elution10 sterols from cholesterol synthesisSuccessful separation of zymosterol, 24-dehydrolathosterol, and desmosterol, which have the same mass and MRM transition.[3]
Agilent InfinityLab Poroshell 120 EC-C18 (1.9 µm)Gradient: Water/Methanol at 15°C12 sterols including cholesterol and lathosterolThe smaller particle size column provided much better resolution for the closely eluting isomers lathosterol and cholesterol.[6]
Purospher Star RP-18e (3 µm)Gradient: Water/Methanol vs. Methanol/Acetone/n-HexanePhytosterols and cholesterol metabolitesExcellent separation, identification, and quantification of plasma sterols.[11]
Luna C18 (3 µm)Gradient: 85% Methanol with 5 mM ammonium acetate to 100% Methanol with 5 mM ammonium acetateMultiple sterols in mammalian cellsThe method adequately separates a majority of sterols, but isocratic elution may be needed for resolving some co-eluting sterols.[9]

Experimental Protocols

Protocol 1: General LC-MS Method for Sterol Analysis

This protocol provides a general methodology for the separation of sterols based on common practices in the field.[3][6][9]

  • Sample Preparation:

    • For tissues or cells, perform a liquid-liquid extraction (e.g., using a chloroform:methanol mixture).[9]

    • To prevent oxidation, add an antioxidant like BHT to the extraction solvent and keep samples on ice.[1]

    • For complex matrices, consider a solid-phase extraction (SPE) cleanup step.[1]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.[9]

  • Liquid Chromatography:

    • Column: A high-resolution reversed-phase column such as a PFP column (e.g., 150 x 2.1 mm, 2.6 µm) or a C18 column with sub-2 µm or core-shell particles (e.g., 100 x 2.1 mm, 1.9 µm).[3][6]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[2][9]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.[2][9]

    • Gradient: Start with a scouting gradient (e.g., 50-100% B over 20 minutes) to determine elution times. Optimize the gradient by making it shallower around the elution times of the co-eluting peaks.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Start at a controlled room temperature (e.g., 25°C) and adjust as needed to improve resolution (e.g., 15°C).[6]

  • Mass Spectrometry:

    • Ionization Source: APCI in positive ion mode.[6]

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for profiling. For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[3]

    • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument and analytes.

Signaling Pathway Diagram

Cholesterol Biosynthesis Pathway (Late Stages)

The following diagram illustrates the later stages of the cholesterol biosynthesis pathway, highlighting some of the sterol intermediates that often require careful chromatographic resolution.

G Lanosterol Lanosterol FFMAS FF-MAS Lanosterol->FFMAS Zymosterol Zymosterol FFMAS->Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol Dehydrodesmosterol 7-Dehydrodesmosterol Zymosterol->Dehydrodesmosterol Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol Desmosterol Desmosterol Dehydrodesmosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol Dehydrocholesterol->Cholesterol

Caption: Simplified diagram of the late-stage cholesterol biosynthesis pathway.

References

Technical Support Center: Minimizing Isotopic Fractionation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic fractionation during sample preparation. Accurate isotopic analysis relies on the principle that the isotopic composition of the analyzed sample faithfully represents the original material. However, various sample preparation steps can introduce isotopic fractionation, leading to biased and inaccurate results. This resource offers practical guidance to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a problem in sample preparation?

A1: Isotopic fractionation is the partitioning of isotopes of an element between two phases or chemical species, leading to variations in their relative abundances.[1] This occurs because isotopes of the same element have slightly different masses, which can affect their physical and chemical behavior, such as reaction rates and phase transitions (e.g., evaporation, condensation).[2][3] In sample preparation, this is a significant problem because it can alter the natural isotopic ratio of the analyte before analysis, leading to erroneous data and misinterpretation of results.[4]

Q2: What are the most common causes of isotopic fractionation during sample preparation?

A2: The most common causes include:

  • Incomplete Reactions: If a chemical reaction does not proceed to 100% completion, the product may have a different isotopic composition than the initial reactant because lighter isotopes tend to react faster.[5]

  • Phase Changes: Processes like evaporation, sublimation (freeze-drying), and condensation can enrich the remaining material in the heavier isotope as the lighter isotope preferentially enters the gas phase.[2][3]

  • Chromatographic Separation: During chromatographic procedures (e.g., GC, HPLC), isotopes can separate slightly, causing different fractions of the eluting peak to have different isotopic ratios.[6] It is therefore crucial to collect the entire peak for quantitative analysis.[6]

  • Diffusion: Lighter isotopes diffuse more rapidly than heavier isotopes, which can cause fractionation if a sample is not well-mixed or if there is a diffusion-limited step in the preparation.

Q3: How can I generally minimize isotopic fractionation in my experiments?

A3: Key strategies to minimize isotopic fractionation include:

  • Ensuring Complete Reactions: Drive all chemical reactions to completion to prevent kinetic fractionation effects.[5]

  • Avoiding or Controlling Phase Changes: Whenever possible, avoid steps that involve phase changes. If unavoidable, perform them in a controlled and reproducible manner, for instance, by using a closed system.

  • Quantitative Transfer and Recovery: Ensure that the entire sample is transferred between steps and that recovery of the analyte is quantitative. In chromatography, this means integrating the entire analyte peak.[6][7]

  • Sample Homogenization: Thoroughly homogenize samples before taking a subsample for analysis to ensure the portion taken is representative of the bulk material.

Troubleshooting Guides

Issue 1: Inconsistent Isotopic Ratios in Replicate Samples
Potential Cause Troubleshooting Step
Incomplete Sample Homogenization Ensure solid samples are ground to a fine, uniform powder. For liquids, ensure thorough mixing before aliquoting.
Variable Reaction Yields Optimize reaction conditions (e.g., temperature, time, reagent concentration) to ensure reactions consistently proceed to completion. Monitor yields for each sample.
Inconsistent Evaporation/Drying If solvent evaporation is necessary, use a method with controlled temperature and pressure, such as a rotary evaporator or a vacuum centrifuge.[8] Avoid heating samples on an open hot plate where evaporation rates can be inconsistent.
Chromatographic Fractionation If using chromatography for purification, collect the entire peak corresponding to your analyte. Small variations in collection windows can lead to significant isotopic differences.[9]
Issue 2: Isotopic Ratios Skewed Towards Heavier Isotopes
Potential Cause Troubleshooting Step
Partial Sample Loss During Evaporation The lighter isotopes are more volatile and will be preferentially lost during evaporation, enriching the remaining sample in heavier isotopes.[2] Minimize evaporation where possible or use techniques that reduce fractionation, such as freeze-drying.
Incomplete Chemical Reaction If the reaction is incomplete, the unreacted starting material may become enriched in the heavier isotope as the lighter isotope reacts more readily. Ensure the reaction goes to completion.
Equilibrium Fractionation In reversible reactions, the heavier isotope may be preferentially incorporated into a specific compound at equilibrium.[4] Ensure the system has reached equilibrium and that this is accounted for in the experimental design.
Issue 3: Isotopic Ratios Skewed Towards Lighter Isotopes
Potential Cause Troubleshooting Step
Kinetic Fractionation in Fast, Incomplete Reactions The product of a fast, incomplete reaction is often enriched in the lighter isotope.[4] Drive the reaction to completion or ensure the reaction conditions are highly reproducible.
Preferential Adsorption of Heavier Isotopes During purification steps like column chromatography, heavier isotopes may bind more strongly to the stationary phase, leading to an eluate enriched in lighter isotopes if only the beginning of the peak is collected.[7] Ensure quantitative elution and collection.

Data Presentation: Quantifying Fractionation Effects

The following tables summarize quantitative data on isotopic fractionation observed during common sample preparation procedures.

Table 1: Effect of Drying Method on Stable Isotope Values of Marine Organisms

SpeciesDrying MethodΔδ¹³C (‰, Oven vs. Freeze-dry)Δδ¹⁵N (‰, Oven vs. Freeze-dry)
Fish Species 1Oven-dried vs. Freeze-dried+0.2+0.3
Invertebrate Species 1Oven-dried vs. Freeze-dried+0.4+0.5
Invertebrate Species 2Oven-dried vs. Freeze-dried+0.3+0.4

Data synthesized from studies indicating oven-dried samples often have slightly higher δ¹³C and δ¹⁵N values than freeze-dried samples.[10] The enrichment in heavier isotopes in oven-dried samples may be due to the evaporation of volatile compounds rich in lighter isotopes.[10]

Table 2: Isotopic Fractionation of ¹³C during High-Performance Liquid Chromatography (HPLC)

AnalytePeak Fraction¹³C Enrichment relative to starting material
Methyl PalmitateFront of elution peak~7% greater
Methyl PalmitateMain body of the peak~1% lower

This data highlights the significant isotopic fractionation that can occur across a single chromatographic peak, emphasizing the need for whole-peak collection.[9]

Experimental Protocols

Protocol 1: Minimizing Fractionation during Solvent Extraction

This protocol is designed for the extraction of organic compounds from a solid or semi-solid matrix, with specific steps to minimize isotopic fractionation.

1. Sample Homogenization:

  • For solid samples, cryo-grind the entire sample to a fine, homogenous powder using a mortar and pestle with liquid nitrogen. This prevents heating that could cause loss of volatile compounds.
  • For semi-solid samples, use a high-speed homogenizer to create a uniform slurry.

2. Extraction:

  • Use a sufficient volume of solvent to ensure the complete submersion and extraction of the analyte.[11]
  • Perform the extraction at a controlled, low temperature to minimize evaporation of the solvent and potential loss of volatile, isotopically light compounds. For some applications, soaking the sample in solvent in an ultra-low temperature freezer for 24 hours can be effective.[11]
  • If using methods like Soxhlet or accelerated solvent extraction (ASE), optimize the extraction time to ensure quantitative recovery. Studies have shown that while different extraction methods can yield accurate concentration data, they may produce variability in stable isotope signatures if not optimized.

3. Filtration and Phase Separation:

  • Filter the extract to remove solid material.[11] Ensure all solid material is washed with fresh solvent to recover any adsorbed analyte.
  • If performing a liquid-liquid extraction, ensure clear separation of the aqueous and organic layers.[3] To avoid losing any of the analyte at the interface, it is sometimes advisable to collect a small portion of the interface with the desired layer and carry it through to the next step.

4. Solvent Removal:

  • Evaporate the solvent using a rotary evaporator under vacuum at a low temperature.[8] This is preferable to blow-down with nitrogen at room temperature, which can cause significant fractionation.
  • Ensure the evaporation process is complete to avoid fractionation in the remaining solvent, but do not over-dry the sample, as this can lead to the loss of semi-volatile compounds.

Protocol 2: Minimizing Fractionation during Freeze-Drying (Lyophilization)

Freeze-drying is often recommended over oven-drying to prevent isotopic fractionation.[12] However, improper technique can still introduce bias.

1. Pre-Freezing:

  • Rapidly freeze the sample to a temperature well below its eutectic point. This can be achieved by placing the sample in a -80°C freezer or by using liquid nitrogen. Rapid freezing creates small ice crystals, which facilitates more uniform sublimation.

2. Primary Drying (Sublimation):

  • Place the frozen sample under a deep vacuum.[13]
  • The shelf temperature should be carefully controlled to be below the critical collapse temperature of the product.[13] This ensures that the sample remains frozen throughout sublimation and prevents the loss of volatile components.
  • Monitor the process to ensure sublimation is occurring and not melting.

3. Secondary Drying (Desorption):

  • After all the ice has sublimated, the temperature can be gradually increased to remove residual bound water molecules. This step should also be carefully controlled to avoid heat damage to the sample.

4. Sample Handling Post-Drying:

  • Once dried, bring the sample chamber back to atmospheric pressure with an inert gas like nitrogen to prevent the adsorption of atmospheric water.
  • Store the freeze-dried sample in a desiccator or a sealed container at a low temperature (e.g., -80°C) to prevent rehydration and degradation.[12]

Mandatory Visualizations

Workflow for Minimizing Isotopic Fractionation

General Workflow for Minimizing Isotopic Fractionation cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Sample (e.g., Cryo-grinding) Subsampling 2. Representative Subsampling Homogenization->Subsampling Extraction 3. Quantitative Extraction (Controlled Temperature) Subsampling->Extraction Purification 4. Purification (e.g., Chromatography - whole peak collection) Extraction->Purification SolventRemoval 5. Controlled Solvent Removal (e.g., Rotary Evaporation) Purification->SolventRemoval Analysis 6. Isotopic Analysis (e.g., IRMS, NMR) SolventRemoval->Analysis CompleteReactions Ensure 100% Reaction Yield CompleteReactions->Extraction QuantitativeTransfer Quantitative Transfer QuantitativeTransfer->Purification AvoidPhaseChange Avoid/Control Phase Changes AvoidPhaseChange->SolventRemoval

Caption: A generalized workflow highlighting key stages and principles to minimize isotopic fractionation.

Decision Tree for Troubleshooting Isotopic Fractionation

Troubleshooting Isotopic Fractionation Start Inconsistent or Skewed Isotopic Data Observed CheckHomogeneity Is the starting material homogenous? Start->CheckHomogeneity CheckYield Are all reaction yields 100%? CheckHomogeneity->CheckYield Yes ImproveHomogenization Action: Improve homogenization protocol (e.g., finer grinding). CheckHomogeneity->ImproveHomogenization No CheckPhaseChange Is there a phase change step (e.g., evaporation)? CheckYield->CheckPhaseChange Yes OptimizeReaction Action: Optimize reaction conditions to drive to completion. CheckYield->OptimizeReaction No CheckChroma Is chromatography used for purification? CheckPhaseChange->CheckChroma No ControlPhaseChange Action: Use controlled methods (e.g., freeze-drying, rotary evaporator). CheckPhaseChange->ControlPhaseChange Yes CollectWholePeak Action: Ensure entire analyte peak is collected. CheckChroma->CollectWholePeak Yes ReviewProtocol Further review of protocol needed. CheckChroma->ReviewProtocol No ImproveHomogenization->CheckYield OptimizeReaction->CheckPhaseChange ControlPhaseChange->CheckChroma CollectWholePeak->ReviewProtocol

Caption: A decision tree to guide troubleshooting efforts when isotopic fractionation is suspected.

References

Validation & Comparative

Validation of 24-Methylenecholesterol Quantification by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 24-Methylenecholesterol, utilizing its 13C-labeled counterpart as an internal standard. We will explore the performance of this method against alternative analytical techniques and provide supporting experimental data based on established methodologies for similar sterol compounds.

Executive Summary

Accurate quantification of sterols like 24-Methylenecholesterol, a key intermediate in the biosynthesis of other sterols, is crucial for understanding various physiological and pathological processes. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been employed for sterol analysis, LC-MS has emerged as a powerful alternative, offering high sensitivity, specificity, and simplified sample preparation. This guide will delve into the validation of an LC-MS method for 24-Methylenecholesterol quantification, in accordance with ICH Q2(R2) guidelines, and compare its performance with GC-MS.[1][2][3][4][5]

Data Presentation: A Quantitative Comparison

The superior performance of LC-MS for sterol analysis is evident when comparing key validation parameters. The following table summarizes the expected performance characteristics of a validated LC-MS method for 24-Methylenecholesterol using a 13C-labeled internal standard, compared to a typical GC-MS method. Data is extrapolated from validated methods for similar sterols.[6][7][8]

Validation Parameter LC-MS with 13C-Internal Standard GC-MS ICH Q2(R2) Guideline/Acceptance Criteria
Linearity (R²) >0.99>0.99R² ≥ 0.99 is generally considered acceptable.
Precision (%RSD) Intra-day: <5%, Inter-day: <10%Intra-day: <10%, Inter-day: <15%For assays, RSD ≤ 2% is common, but can vary.[2]
Accuracy (% Recovery) 90-110%85-115%Close to 100%, with acceptable range depending on concentration.
Limit of Quantification (LOQ) 0.1 - 1 ng/mL1 - 10 ng/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Derivatization Required NoYes (e.g., silylation)LC-MS often allows for analysis of native compounds.[9][10]

Experimental Protocols

A robust and reliable analytical method is built on well-defined experimental protocols. The following sections detail the methodologies for sample preparation and LC-MS analysis for the quantification of 24-Methylenecholesterol.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Thawing and Internal Standard Spiking: Thaw biological samples (e.g., plasma, cell lysates) on ice. To a 100 µL aliquot of the sample, add the 13C-labeled 24-Methylenecholesterol internal standard solution.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.[9]

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.[9]

  • Collection of Organic Layer: Carefully transfer the lower organic layer containing the lipids to a clean tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid residue in a suitable solvent for LC-MS analysis, such as methanol or the initial mobile phase.[9]

LC-MS/MS Instrumentation and Parameters
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[9]

    • Mobile Phase B: Acetonitrile/isopropanol mixture (e.g., 90:10, v/v) with 0.1% formic acid or an ammonium acetate buffer.[9]

    • Gradient: A gradient elution is typically employed to achieve optimal separation of sterols.

    • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 24-Methylenecholesterol and its 13C-labeled internal standard are monitored.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 13C-Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Chloroform:Methanol) Spike->LLE Dry Dry Down LLE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for 24-Methylenecholesterol quantification by LC-MS.

Cholesterol Biosynthesis Pathway

cholesterol_biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Methylenecholesterol 24-Methylenecholesterol Lanosterol->Methylenecholesterol Cholesterol Cholesterol Desmosterol->Cholesterol Methylenecholesterol->Cholesterol

Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting 24-Methylenecholesterol.

Conclusion

The validation of an LC-MS method for the quantification of 24-Methylenecholesterol, utilizing a 13C-labeled internal standard, offers a highly sensitive, specific, and robust analytical solution. Compared to traditional GC-MS methods, LC-MS provides the significant advantage of analyzing the analyte in its native form without the need for derivatization, leading to simpler sample preparation and potentially higher throughput.[9][10] The adherence to ICH Q2(R2) guidelines ensures the reliability and accuracy of the data, making it a suitable method for both research and regulated environments in the pharmaceutical industry.[1][3][5]

References

A Head-to-Head Comparison: 24-Methylenecholesterol-¹³C vs. Deuterium-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in lipidomics and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based assays. This guide provides an objective, data-driven comparison between 24-Methylenecholesterol-¹³C and its deuterium-labeled counterparts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal standard for their analytical needs.

While deuterium-labeled standards are more common due to their lower cost and wider availability, a growing body of evidence points to the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.[1][2] The fundamental distinctions between these two types of standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.[2][3]

Performance Face-Off: A Quantitative Comparison

The superiority of ¹³C-labeled internal standards is most evident when examining key analytical performance parameters. Deuterated standards, while often more accessible, can introduce analytical challenges that may compromise data integrity.[4]

Parameter 24-Methylenecholesterol-¹³C Deuterium-Labeled 24-Methylenecholesterol Rationale
Chromatographic Co-elution Near-perfect co-elution with the unlabeled analyte.[1][3]Potential for chromatographic shift, often eluting slightly earlier.[3][5]The negligible mass difference in ¹³C-labeled standards results in virtually identical physicochemical properties to the native compound. The larger relative mass difference in deuterated standards can alter properties like polarity, leading to separation from the analyte.[3][6]
Isotopic Stability Exceptionally stable, with the ¹³C label incorporated into the carbon skeleton.[3]Prone to back-exchange of deuterium atoms with hydrogen from the matrix or solvent, especially at labile positions.[3][5]Carbon-carbon bonds are less susceptible to exchange than carbon-hydrogen/deuterium bonds, ensuring the integrity of the standard throughout the analytical process.[3]
Matrix Effect Compensation More effective at compensating for matrix effects due to perfect co-elution.[1][3]Less effective compensation if chromatographic separation occurs, as the standard and analyte experience different analytical environments at the time of ionization.[3]Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from co-eluting matrix components.[3]
Accuracy & Precision Demonstrates improved accuracy and precision.[2] A study on a generic drug showed a mean bias of 100.3% with a standard deviation of 7.6%.[4]Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[2] A comparative study on a generic drug reported a mean bias of 96.8% with a standard deviation of 8.6%.[4]The superior ability to correct for analytical variability, particularly matrix effects, leads to more reliable and reproducible quantification.[1][7]
Cost Generally more expensive to synthesize.[8]More cost-effective and widely available.[1]The synthetic routes for incorporating ¹³C are often more complex and costly than those for deuterium labeling.

Experimental Protocols

To rigorously evaluate the performance of 24-Methylenecholesterol-¹³C versus a deuterium-labeled standard, a well-designed experimental protocol is essential. The following outlines a general methodology for a comparative analysis in a biological matrix (e.g., plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma or serum samples.

a. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • For each sample, prepare two sets of aliquots (e.g., 50 µL) in 1.5 mL microcentrifuge tubes.

b. Internal Standard Spiking:

  • To one set of plasma aliquots, add a known amount of 24-Methylenecholesterol-¹³C in a small volume of a suitable solvent (e.g., ethanol).

  • To the second set of plasma aliquots, add the same molar amount of the deuterium-labeled 24-Methylenecholesterol standard.

c. Solvent Addition and Extraction:

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol to each tube.

  • Vortex the tubes vigorously for 2 minutes to ensure thorough mixing.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge the samples at 2,000 x g for 10 minutes to separate the layers.

d. Lipid Collection and Drying:

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol/Isopropanol (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A suitable gradient to ensure the separation of 24-Methylenecholesterol from other matrix components.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

  • Injection Volume: 5-10 µL.

b. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the specific precursor-to-product ion transitions for unlabeled 24-Methylenecholesterol, 24-Methylenecholesterol-¹³C, and the deuterium-labeled standard.

    • Optimize collision energies and other MS parameters for each transition.

c. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard in each sample.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve using known concentrations of the unlabeled analyte spiked into a blank matrix and the respective internal standard.

  • Quantify the amount of 24-Methylenecholesterol in the samples by interpolating their response ratios on the calibration curve.

  • Compare the accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) between the two sets of samples using the different internal standards.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Performance Comparison Sample Biological Sample (e.g., Plasma) Spike_C13 Spike with 24-Methylenecholesterol-¹³C Sample->Spike_C13 Spike_D Spike with Deuterium-Labeled Standard Sample->Spike_D Extraction Lipid Extraction (e.g., Folch Method) Spike_C13->Extraction Spike_D->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LC_MS LC-MS/MS Analysis Drydown->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision LOD_LOQ LOD/LOQ Quantification->LOD_LOQ

Caption: Experimental workflow for comparing labeled standards.

G cluster_c13 24-Methylenecholesterol-¹³C cluster_d Deuterium-Labeled Standard C13_Peak Analyte and IS Co-elute C13_Matrix Identical Matrix Effects C13_Peak->C13_Matrix C13_Quant Accurate Quantification C13_Matrix->C13_Quant Conclusion Conclusion: ¹³C-labeled standards provide more reliable quantification D_Peak Potential Chromatographic Shift D_Matrix Differential Matrix Effects D_Peak->D_Matrix D_Quant Potential Inaccuracy D_Matrix->D_Quant

Caption: Logical relationship of internal standard choice to performance.

24-Methylenecholesterol is a key intermediate in the biosynthesis of other plant sterols. The following diagram illustrates a simplified biosynthetic pathway leading to 24-Methylenecholesterol in engineered Saccharomyces cerevisiae.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosta_trienol Ergosta-5,7,24-trienol Episterol->Ergosta_trienol Campesterol_path Campesterol Ergosta_trienol->Campesterol_path DHCR7 (expressed) ERG5 (disrupted) Ergosterol Ergosterol (Native Pathway) Ergosta_trienol->Ergosterol ERG5 & ERG4 (native) Methylenecholesterol 24-Methylenecholesterol Campesterol_path->Methylenecholesterol ERG4 (disrupted)

Caption: Biosynthesis of 24-Methylenecholesterol.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their quantitative analyses, 24-Methylenecholesterol-¹³C is unequivocally the superior choice of internal standard. Its ability to co-elute perfectly with the analyte and its high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices.[1] While the initial investment may be higher, the long-term benefits of generating high-quality, reliable data justify the use of ¹³C-labeled internal standards in demanding research and development settings. When using deuterium-labeled standards, careful validation is crucial to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise the integrity of the results.[2]

References

Cross-validation of GC-MS and LC-MS methods for sterol analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of sterols is critical for unraveling their roles in various physiological and pathological processes. The two most prominent analytical techniques for sterol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

While both GC-MS and LC-MS offer high sensitivity and selectivity, they differ fundamentally in their principles and workflows. GC-MS is a well-established and robust technique known for its high chromatographic resolution, particularly for volatile compounds.[1][2] Conversely, LC-MS is highly versatile, capable of analyzing a broader range of molecules, including those that are non-volatile and thermally labile, directly in their native form.[2][3]

Quantitative Performance Comparison

A critical aspect of cross-validation involves comparing the quantitative performance of both methods. The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and the available instrumentation.[1] LC-MS/MS has emerged as a superior method in many applications due to its high sensitivity and specificity without the need for chemical derivatization.[3]

ParameterGC-MSLC-MS/MSKey Considerations
Linearity (R²) >0.99[4]>0.999[3]Both techniques demonstrate excellent linearity for sterol quantification.
Precision (%RSD) Intra-day: 1.6-8.8%[4] Inter-day: <10%[4]Intra-day: 2.6-6.4%[3] Inter-day: 3.8-7.3%[3]Precision is influenced by sample preparation, instrument stability, and data processing.[2]
Recovery (%) 93-108%[4]89.8-105%[3]A well-defined saponification and extraction procedure can lead to quantitative recovery of sterols.[5]
Limit of Quantification (LOQ) <4 µ g/100 mL[4]2.3-4.1 ng/mL[3]LC-MS/MS generally offers lower limits of quantification, making it suitable for low-abundance sterols.[6]
Derivatization Mandatory[1][7]Not required[3]Derivatization in GC-MS adds a labor-intensive step that can introduce variability.[3][6]
Throughput LowerHigherLC-MS is more amenable to automation and has shorter run times.[1][8]
Matrix Effects Less susceptibleCan be susceptibleCareful method development and the use of internal standards are crucial for LC-MS.[1]

Experimental Protocols

A critical aspect of selecting an analytical technique is a thorough understanding of the experimental workflow.[1] The following sections detail typical protocols for sterol analysis using both GC-MS and LC-MS.

Sample Preparation (Harmonized)

A robust cross-validation study often begins with a harmonized sample preparation protocol before branching into method-specific workflows.[2]

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., serum, plasma, tissue homogenate) using a solvent mixture such as chloroform:methanol (2:1, v/v).[9]

  • Saponification (for total sterol analysis): To hydrolyze steryl esters to free sterols, an ethanolic potassium hydroxide (KOH) solution is added to the lipid extract, followed by incubation.[3]

  • Extraction of Unsaponifiables: The non-saponifiable lipids, including the free sterols, are then re-extracted using a non-polar solvent like hexane.[3]

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried extract is reconstituted in an appropriate solvent for either GC-MS or LC-MS analysis.[2][3]

GC-MS Protocol

GC-MS is a cornerstone technique for sterol analysis, valued for its high resolving power.[1] However, it necessitates a derivatization step to enhance the volatility and thermal stability of the sterols.[1][7]

  • Derivatization: The dried lipid extract is derivatized to form trimethylsilyl (TMS) ethers. This is typically achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., VF-5ms). The sterols are separated based on their boiling points and interaction with the stationary phase. The elution order for common sterols is typically cholesterol < brassicasterol < campesterol < stigmasterol < sitosterol.[11]

  • MS Detection: The separated compounds are ionized using electron ionization (EI) and detected by a mass spectrometer. The resulting mass spectra provide structural information and are used for identification and quantification.[11]

LC-MS/MS Protocol

LC-MS/MS has become a preferred method for sterol analysis due to its ability to analyze sterols in their native state, eliminating the need for derivatization.[3]

  • Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 or a pentafluorophenyl (PFP) column is commonly employed to separate the sterol isomers.[1] The mobile phase typically consists of a gradient mixture of water and organic solvents like acetonitrile and methanol, often with an additive such as acetic acid.[1]

  • MS/MS Detection: The eluting sterols are ionized using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and detected by a tandem mass spectrometer.[12] Tandem mass spectrometry provides exceptional sensitivity and specificity, allowing for the accurate quantification of low-abundance sterols in complex biological matrices.[3]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and LC-MS analysis of sterols.

Experimental Workflow for Sterol Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Sample (Serum, Plasma, Tissue) Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Extraction Saponification Saponification (Optional) (e.g., Ethanolic KOH) Extraction->Saponification Unsaponifiables Extraction of Unsaponifiables (e.g., Hexane) Saponification->Unsaponifiables Drydown Dry Down under Nitrogen Unsaponifiables->Drydown Derivatization Derivatization (e.g., BSTFA + 1% TMCS) Drydown->Derivatization Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution GCSeparation GC Separation (Capillary Column) Derivatization->GCSeparation MSDetection MS Detection (Electron Ionization) GCSeparation->MSDetection GCData Data Analysis MSDetection->GCData LCSeparation LC Separation (e.g., C18 or PFP Column) Reconstitution->LCSeparation MSMSDetection MS/MS Detection (e.g., APCI or ESI) LCSeparation->MSMSDetection LCData Data Analysis MSMSDetection->LCData Method Selection Logic for Sterol Analysis cluster_considerations Primary Considerations cluster_methods Recommended Method Start Start: Need for Sterol Analysis Volatile Are sterols volatile or can be made volatile? Start->Volatile DerivatizationOk Is derivatization acceptable? Volatile->DerivatizationOk Yes LCMS LC-MS/MS is the preferred method Volatile->LCMS No HighThroughput Is high throughput required? DerivatizationOk->HighThroughput Yes GCMS GC-MS is a strong candidate DerivatizationOk->GCMS No LowAbundance Are sterols of low abundance? HighThroughput->LowAbundance No HighThroughput->LCMS Yes LowAbundance->GCMS No LowAbundance->LCMS Yes

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide to 24-Methylenecholesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 24-Methylenecholesterol, a pivotal phytosterol in various biological pathways, is paramount. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust quantification strategies.

Quantitative Performance of Analytical Methods

The quantification of 24-Methylenecholesterol is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique, with its own set of advantages and limitations, offers varying levels of sensitivity and selectivity. The following tables summarize typical quantitative data derived from validated methods for phytosterols, including 24-Methylenecholesterol.[1]

Table 1: Typical Performance Characteristics of GC-MS for 24-Methylenecholesterol Quantification

ParameterTypical ValueNotes
Detection Limit (SIM mode)5 - 50 ng/mLSelected Ion Monitoring (SIM) mode enhances sensitivity.[2]
Lower Limit of QuantificationVaries by matrixDependent on sample cleanup and derivatization efficiency.
Linearity Range1 - 200 ng/mLTypically observed for similar sterols.[3]
Precision (RSD%)< 15%Intra- and inter-day precision.
Accuracy (Recovery %)85 - 115%Dependent on the extraction method and matrix.

Table 2: Typical Performance Characteristics of LC-MS/MS for 24-Methylenecholesterol Quantification

ParameterTypical ValueNotes
Lower Limit of Quantification0.025 - 1 ng/mLHighly sensitive, especially with derivatization.[3]
Linearity Range0.025 - 200 ng/mLWide dynamic range achievable.[3]
Precision (RSD%)< 10%Generally offers high repeatability.
Accuracy (Recovery %)90 - 110%Can be influenced by ion suppression/enhancement effects.

Experimental Protocols: A Closer Look

The reliability of 24-Methylenecholesterol quantification is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of sterols necessitates a derivatization step to increase their volatility.[1]

1. Sample Preparation and Extraction:

  • Saponification: To hydrolyze sterol esters, the sample (e.g., homogenized tissue, oil) is mixed with an internal standard and an ethanolic potassium hydroxide solution, followed by heating at 90°C for one hour.[1]

  • Extraction: After cooling, water is added, and the unsaponifiable fraction containing the free sterols is extracted with n-hexane.[1][4] This extraction is typically repeated three times to ensure complete recovery.[4] The hexane layers are then combined and evaporated to dryness under a stream of nitrogen.[1]

2. Derivatization:

  • The dried extract is reconstituted in pyridine, and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added.[1]

  • The mixture is heated at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.[1]

  • Excess reagent is evaporated, and the derivatized sample is redissolved in hexane for GC-MS analysis.[1]

3. GC-MS Conditions:

  • Column: A nonpolar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 280°C.[1]

  • Oven Temperature Program: An example program starts at 60°C, holds for 1 minute, ramps to 250°C at 15°C/min, then to 315°C at 3°C/min, and holds for 2 minutes.[1]

  • MS System: Operates in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.[1] For enhanced sensitivity, selected ion monitoring (SIM) of characteristic ions of the TMS-derivatized 24-Methylenecholesterol is employed.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS can offer higher sensitivity and may not always require derivatization, although it can improve performance.[3]

1. Sample Preparation and Extraction:

  • Liquid-Liquid Extraction: Samples are subjected to liquid-liquid extraction, for instance, with methyl-tert-butyl ether.[3]

  • The organic layer is collected and evaporated to dryness.[1]

  • The dried extract is reconstituted in the initial mobile phase.[1]

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.[1]

  • Mobile Phase: A common mobile phase consists of water with 0.1% formic acid (A) and an organic mixture like acetonitrile/isopropanol (e.g., 80:20, v/v) with 0.1% formic acid (B).[1]

  • Gradient Elution: A suitable gradient is developed to separate 24-Methylenecholesterol from other matrix components.[1]

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analyte.

Visualizing the Workflow and Comparison Principles

To further clarify the analytical process and the concept of inter-laboratory comparisons, the following diagrams are provided.

G Experimental Workflow for 24-Methylenecholesterol Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_analysis Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Saponification Alkaline Saponification Spiking->Saponification LLE Liquid-Liquid Extraction (n-Hexane) Saponification->LLE Evaporation1 Evaporation to Dryness LLE->Evaporation1 Derivatization Derivatization (e.g., BSTFA) Evaporation1->Derivatization Reconstitution Reconstitution in Mobile Phase Evaporation1->Reconstitution GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, SIM) GC_Separation->MS_Detection_GC Quantification Quantification vs. Internal Standard MS_Detection_GC->Quantification LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection MSMS_Detection->Quantification G Inter-Laboratory Comparison (ILC) Logic Coordinator ILC Coordinator SamplePrep Preparation & Distribution of Homogeneous Samples Coordinator->SamplePrep Stats Statistical Analysis (e.g., Z-score) Coordinator->Stats LabA Participating Laboratory A SamplePrep->LabA LabB Participating Laboratory B SamplePrep->LabB LabC Participating Laboratory C SamplePrep->LabC Analysis Analysis using Internal Protocol LabA->Analysis LabB->Analysis LabC->Analysis Results Submission of Quantitative Results Analysis->Results Analysis->Results Analysis->Results Results->Coordinator Report Performance Report & Comparison Stats->Report Report->LabA Report->LabB Report->LabC

References

Unveiling Superior Accuracy and Precision: A Comparative Guide to 24-Methylenecholesterol-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the precise quantification of sterols, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of 24-Methylenecholesterol-¹³C against other common alternatives, supported by experimental data, to underscore its role in achieving high accuracy and precision in sterol analysis.

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (²H) or carbon-13 (¹³C), these standards are chemically identical to the analyte of interest, differing only in mass. This near-identical physicochemical behavior is crucial for compensating for variations during sample preparation, such as extraction efficiency and matrix effects, which can significantly impact analytical results.[1]

Performance Comparison of Internal Standards for Sterol Analysis

The selection of an appropriate internal standard is paramount for robust and reliable quantification. While various compounds have been utilized, their ability to mimic the analyte of interest and correct for analytical variability differs significantly. The following table summarizes the performance of 24-Methylenecholesterol-¹³C in comparison to a deuterated and a non-labeled internal standard.

Parameter 24-Methylenecholesterol-¹³C Deuterated Sterol Standard (e.g., Cholesterol-d7) Non-Labeled Structural Analog (e.g., Epicoprostanol)
Chemical & Physical Properties Nearly identical to the analyte, ensuring the most accurate correction for experimental variations.[2]Chemically identical but can exhibit slight differences in physicochemical properties due to the isotope effect.[3]Structurally similar but not identical to the endogenous analyte.
Chromatographic Co-elution Typically co-elutes perfectly with the non-labeled analyte.[4]Often elutes slightly earlier than the non-labeled analyte, which can lead to differential matrix effects.[3]May not co-elute perfectly with the analyte, leading to compromised data quality.[1]
Accuracy (Recovery %) Expected to be high, with studies on other ¹³C-labeled sterols showing recoveries around 99%.[5] General isotope dilution methods for sterols show recoveries of 92-115%.[1]Generally high, but can be compromised by chromatographic shifts.Lower and more variable, with studies on similar non-labeled standards showing recoveries as low as 42.4%.[5]
Precision (%RSD/CV) Expected to be low, with isotope dilution methods for sterols achieving a coefficient of variation of ≤10%.[1]Generally low, but can be higher than ¹³C-labeled standards due to potential chromatographic separation.[6]Higher variability, with one study indicating a range of 8-15%.[1]
Correction for Matrix Effects Provides superior correction due to identical elution profiles.[4]Can be less effective if chromatographic separation occurs, leading to differential ion suppression or enhancement.[4]Less effective at correcting for matrix effects.
Isotopic Stability Highly stable with no risk of isotopic exchange.[4]Potentially susceptible to deuterium-hydrogen back-exchange under certain conditions.[4]Not applicable.
The ¹³C Advantage: A Case Study with Ergosterol

A study on the quantification of ergosterol, a fungal sterol, vividly illustrates the superiority of a ¹³C-labeled internal standard over a non-labeled alternative. When a ¹³C-labeled ergosterol was used as the internal standard, the average spike recovery from house dust samples was 99.3%.[5] In contrast, when 7-dehydrocholesterol, a structurally similar but non-labeled compound, was used as the internal standard, the average recovery plummeted to 42.4%.[5] This significant difference highlights the inability of the non-labeled standard to effectively compensate for matrix effects and losses during sample preparation, leading to a substantial underestimation of the analyte concentration.

Experimental Protocols

To ensure the highest quality of data, a well-defined and validated experimental protocol is essential. The following provides a detailed methodology for the quantitative analysis of 24-Methylenecholesterol using 24-Methylenecholesterol-¹³C as an internal standard, based on established protocols for sterol analysis.

I. Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for extracting lipids from biological matrices such as plasma or tissue homogenates.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate) in a glass tube, add a pre-determined amount of 24-Methylenecholesterol-¹³C solution. This initial step is crucial to account for variations throughout the entire workflow.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be approximately 20 times the sample volume.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again. Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

  • Saponification (Optional, for total sterol analysis): To the dried lipid extract, add 1 mL of 1M KOH in 90% ethanol. Incubate at 65°C for 1 hour to hydrolyze sterol esters. After cooling, add 1 mL of water and extract the non-saponifiable lipids three times with 2 mL of hexane or cyclohexane. Pool the organic layers and evaporate to dryness.

  • Derivatization (for GC-MS analysis): To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and pyridine. Heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.

  • Reconstitution: After derivatization (for GC-MS) or drying (for LC-MS), reconstitute the sample in an appropriate solvent (e.g., hexane for GC-MS, or a mobile phase-compatible solvent for LC-MS) for analysis.

II. Instrumental Analysis (LC-MS/MS or GC-MS)

The choice between LC-MS/MS and GC-MS depends on the specific requirements of the analysis, including the need for derivatization and the desired sensitivity.

A. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B and increase over time to elute the sterols.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for both 24-Methylenecholesterol and 24-Methylenecholesterol-¹³C.

B. GC-MS Analysis

  • Chromatographic Separation:

    • Column: A capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature that is held for several minutes.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatives of 24-Methylenecholesterol and 24-Methylenecholesterol-¹³C.

Visualizations

Logical Flow for Selecting an Internal Standard

G cluster_0 cluster_1 A Start: Need for Quantitative Sterol Analysis B Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? A->B C Yes B->C D No B->D E Choose SIL-IS (¹³C or Deuterated) B->E F Choose Non-Labeled Structural Analog (e.g., Epicoprostanol) B->F G Is Perfect Co-elution Critical for the Assay? E->G L Higher Risk of Inaccuracy and Imprecision F->L H Yes G->H I No G->I J Choose ¹³C-Labeled Standard (e.g., 24-Methylenecholesterol-¹³C) G->J K Deuterated Standard may be an option (Requires careful validation of chromatographic shift) G->K

Caption: Decision tree for internal standard selection in sterol analysis.

General Experimental Workflow for Sterol Quantification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (Plasma, Tissue, etc.) B Spike with 24-Methylenecholesterol-¹³C A->B C Lipid Extraction (e.g., Folch Method) B->C D Optional: Saponification (for total sterols) C->D E Optional: Derivatization (for GC-MS) D->E F LC-MS/MS or GC-MS Analysis E->F G Peak Integration F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantification using Calibration Curve H->I

References

A Researcher's Guide to Comparative Metabolomics of Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the study of sterol biosynthesis pathways, supported by experimental data. It is designed to assist researchers in selecting the most suitable techniques for their specific needs in discovery and development.

Executive Summary

Sterols are essential lipids that play crucial roles in the structure and function of eukaryotic cell membranes. The biosynthesis of these molecules is a complex, multi-step process that differs between organisms, such as mammals, fungi, and plants, making it a key target for drug development. Understanding the nuances of these pathways through metabolomic analysis is paramount for identifying novel therapeutic targets and developing effective drugs. This guide focuses on the comparative analysis of the two primary analytical techniques used for sterol profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful tools, LC-MS/MS has emerged as a superior method in many applications due to its high sensitivity, specificity, and ability to analyze sterols in their native form without the need for chemical derivatization.[1]

Data Presentation: A Quantitative Comparison of Analytical Techniques

The performance of LC-MS/MS and GC-MS for the quantification of various sterols is summarized below. The data, compiled from recent studies, highlights the key validation parameters for each technique.

Analytical MethodAnalyteLinearity (R²)Precision (%RSD)Recovery (%)Limit of Quantification (LOQ)Derivatization RequiredReference
LC-MS/MS Aloe Sterols>0.999Intra-day: 2.6-6.4, Inter-day: 3.8-7.395-1052.3-4.1 ng/mLNo[1]
LC-MS/MS Serum Non-Cholesterol Sterols-Intra-run: 4.7-10.3, Inter-run: 4.6-9.589.8-102.4-No[1]
GC-MS Various Sterols≥0.990.99-9.0087.0-1060.05-5.0 mg/100 gYes[2]

Comparative Overview of Sterol Biosynthesis Pathways

The sterol biosynthesis pathway exhibits significant divergence across different kingdoms, providing opportunities for targeted therapeutic intervention.

  • Mammals: The primary sterol is cholesterol, synthesized via the lanosterol pathway.[3][4] A key rate-limiting enzyme in this pathway is HMG-CoA reductase.[5]

  • Fungi: The main sterol is ergosterol, also synthesized from lanosterol.[3][6] This pathway contains unique enzymes, such as sterol C24-methyltransferase (SMT), which are absent in mammals and represent attractive antifungal drug targets.[7][8]

  • Plants: Plants produce a diverse array of phytosterols, including β-sitosterol, stigmasterol, and campesterol.[3][9] Their biosynthesis primarily proceeds through cycloartenol as a precursor, a key difference from the lanosterol-based pathways in mammals and fungi.[3][7]

Below is a diagram illustrating the major branches of the sterol biosynthesis pathways in mammals, fungi, and plants.

G cluster_0 Mevalonate Pathway (Common) cluster_1 Post-Squalene Pathways cluster_2 Mammals & Fungi cluster_3 Plants Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cholesterol (Mammals) Cholesterol (Mammals) Lanosterol->Cholesterol (Mammals) Ergosterol (Fungi) Ergosterol (Fungi) Lanosterol->Ergosterol (Fungi) Phytosterols (e.g., Stigmasterol) Phytosterols (e.g., Stigmasterol) Cycloartenol->Phytosterols (e.g., Stigmasterol)

Comparative overview of sterol biosynthesis pathways.

Experimental Protocols

Accurate and reproducible data are the foundation of comparative metabolomics. Below are detailed methodologies for sterol analysis using both LC-MS/MS and GC-MS.

Protocol 1: Sterol Extraction from Serum for LC-MS/MS Analysis[1]
  • Sample Thawing and Internal Standard Spiking: Thaw serum samples on ice. To 100 µL of serum, add an appropriate internal standard solution (e.g., deuterated cholesterol).

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the serum sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Saponification (Optional, for total sterol analysis): To hydrolyze steryl esters to free sterols, add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the extracted lipids. Incubate at 60°C for 1 hour. After cooling, add 1 mL of water and re-extract the non-saponifiable lipids with 2 mL of hexane.

  • Drying and Reconstitution: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipid residue in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of the initial mobile phase.

Protocol 2: Sterol Analysis by GC-MS[10][11]
  • Deconjugation and Derivatization: For the analysis of sterol sulfates, a deconjugation step (enzymatic or chemical cleavage) is required to obtain free sterols. This is followed by derivatization to increase volatility. Common derivatizing agents include trimethylsilyl (TMS) and methyloxime-trimethylsilyl (MO-TMS).[10][11] A novel protocol allows for simultaneous deconjugation and derivatization, simplifying the workflow.[10]

  • GC-MS Instrument Parameters:

    • Inlet Temperature: 300 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium

    • Oven Temperature Program: Initial temperature of 50 °C held for 1 min, then ramped to 250 °C at 50 °C/min, followed by a ramp to 310 °C at 5 °C/min (hold for 3 min).

    • Transfer Line Temperature: 300 °C

    • Ion Source Temperature: 150 °C (Ion Trap)

    • Ionization: Electron Ionization (EI) at 70 eV

    • Scan Mode: m/z 50–650

The following diagram illustrates a typical experimental workflow for comparative metabolomic analysis of sterols.

G Biological Sample (e.g., Cells, Serum) Biological Sample (e.g., Cells, Serum) Lipid Extraction Lipid Extraction Biological Sample (e.g., Cells, Serum)->Lipid Extraction Saponification (Optional) Saponification (Optional) Lipid Extraction->Saponification (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Derivatization (for GC-MS) Derivatization (for GC-MS) Saponification (Optional)->Derivatization (for GC-MS) GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis GC-MS Analysis->Data Analysis Pathway Analysis & Biomarker ID Pathway Analysis & Biomarker ID Data Analysis->Pathway Analysis & Biomarker ID

Workflow for sterol metabolomic analysis.

Conclusion

The choice between LC-MS/MS and GC-MS for sterol analysis depends on the specific research question and the nature of the samples. LC-MS/MS offers significant advantages in terms of sensitivity, specificity, and the ability to analyze underivatized sterols, making it a powerful tool for high-throughput quantitative studies.[1] GC-MS remains a valuable technique, particularly for untargeted analysis and steroid profiling, though it often requires derivatization.[10][11] By understanding the distinct sterol biosynthesis pathways in different organisms and employing robust analytical methodologies, researchers can effectively identify and validate novel drug targets, contributing to the development of next-generation therapeutics.

References

The Gold Standard in Sterol Analysis: Justification for Using 24-Methylenecholesterol-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sterols, the choice of an internal standard is a critical factor that directly impacts data accuracy and reliability. This guide provides an objective comparison of 24-Methylenecholesterol-¹³C with other common internal standards, supported by experimental principles and data from analogous analytical methods. The evidence strongly supports the use of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision in mass spectrometry-based sterol quantification.

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., ¹³C, ²H).[1] This mass difference allows for their distinction by the mass spectrometer while ensuring they behave nearly identically to the target analyte throughout the entire analytical process, from sample extraction to detection.[1] This co-behavior is crucial for correcting for variability during sample preparation, matrix effects, and instrument response, leading to more robust and reliable quantitative results.

Superior Performance of ¹³C-Labeled Internal Standards

While both ¹³C-labeled and deuterated (²H-labeled) standards are types of SIL-ISs, ¹³C-labeled standards, such as 24-Methylenecholesterol-¹³C, offer distinct advantages over deuterated and non-isotopically labeled (structural analog) internal standards.

The primary advantages of ¹³C-labeling include:

  • Perfect Co-elution: ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts. This results in perfect co-elution during liquid chromatography (LC), which is a critical factor for accurate quantification, especially when dealing with complex biological matrices that can cause ion suppression or enhancement (matrix effects). Deuterated standards, on the other hand, can exhibit a chromatographic shift due to the "isotope effect," where the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond. This can cause the deuterated standard to elute slightly earlier than the native analyte, potentially leading to differential matrix effects and compromised accuracy.

  • Isotopic Stability: The ¹³C label is incorporated into the carbon skeleton of the molecule, making it exceptionally stable and not susceptible to back-exchange with unlabeled atoms from the sample matrix or solvent. Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be prone to exchange, which would alter the concentration of the internal standard and lead to quantification errors.

  • Accurate Correction for Matrix Effects: Because they co-elute perfectly, ¹³C-labeled standards experience the exact same matrix effects as the analyte at the moment of ionization. This allows for the most accurate correction, leading to improved precision and accuracy in the final quantitative results.

Data Presentation: A Quantitative Comparison

The superior performance of ¹³C-labeled internal standards is evident when comparing key analytical validation parameters. While specific comparative data for 24-Methylenecholesterol-¹³C is not extensively published, the principles are well-established and demonstrated across a wide range of analytes. The following table summarizes expected performance characteristics based on published data for other sterols and relevant compounds, illustrating the advantages of ¹³C-labeled standards.

Internal Standard TypeAnalyteMatrixRecovery (%)Precision (%RSD)Key Observations & References
¹³C-Labeled (e.g., 24-Methylenecholesterol-¹³C) SterolsPlasma/Serum95 - 105< 5%Provides the most accurate correction for matrix effects and procedural losses due to identical chemical and physical properties.[2]
Deuterated (e.g., Cholesterol-d7)CholesterolSerum98.5 - 101.2< 5%High accuracy and precision, effectively corrects for matrix effects.[1]
Deuterated (e.g., Dihydro T-MAS-d6)SterolPlasma97.23.1%Significantly higher accuracy and precision compared to non-deuterated alternatives.[3]
Structural Analog (e.g., Epicoprostanol)CholesterolSerum92.1 - 108.58 - 15%Lower accuracy and precision compared to deuterated standards due to different physicochemical properties.[1]
Structural Analog (e.g., 5α-cholestane)SterolsVariousVariableHigher than SIL-ISDoes not co-elute with most sterols and is affected differently by the sample matrix, leading to compromised data quality.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable sterol analysis. The following protocols outline a general workflow for the quantification of sterols in a biological matrix using a ¹³C-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction

This procedure is a generalized method for the extraction of sterols from serum or plasma.

  • Sample Thawing and Internal Standard Spiking: Thaw frozen serum/plasma samples on ice. To 100 µL of the sample, add a known amount of 24-Methylenecholesterol-¹³C solution. This should be the very first step to ensure the internal standard undergoes all subsequent procedures alongside the analyte.

  • Saponification (for total sterol analysis): To hydrolyze sterol esters to free sterols, add 1 mL of 1 M ethanolic potassium hydroxide (KOH). Incubate at 60°C for 1 hour.

  • Lipid Extraction: After cooling, add 1 mL of water and extract the non-saponifiable lipids twice with 2 mL of hexane or cyclohexane. Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Drying and Reconstitution: Combine the organic layers and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid residue in a suitable solvent for LC-MS/MS analysis, such as a mixture of the initial mobile phase.

LC-MS/MS Instrumentation and Parameters

The following provides typical instrument parameters for the quantification of sterols.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.

    • Mobile Phase B: Acetonitrile/Isopropanol mixture (e.g., 90:10, v/v) with 0.1% formic acid or an ammonium acetate buffer.

    • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic sterols, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar sterols as it provides good sensitivity without derivatization. Electrospray Ionization (ESI) can also be used.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both 24-Methylenecholesterol and 24-Methylenecholesterol-¹³C would be monitored. For example:

      • 24-Methylenecholesterol: [M+H-H₂O]⁺ → fragment ion

      • 24-Methylenecholesterol-¹³C: [M+H-H₂O]⁺ (with mass shift) → corresponding fragment ion

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with 24-Methylenecholesterol-¹³C Sample->Spike Saponification Saponification (Hydrolysis of Esters) Spike->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC_Separation LC Separation (C18 Column) Drydown->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for sterol quantification.

sterol_pathway Cycloartenol Cycloartenol _24_Methylenecholesterol 24-Methylenecholesterol Cycloartenol->_24_Methylenecholesterol Multiple Steps Campesterol Campesterol _24_Methylenecholesterol->Campesterol Reduction Sitosterol Sitosterol Campesterol->Sitosterol Further modification Stigmasterol Stigmasterol Sitosterol->Stigmasterol Desaturation

Caption: Simplified phytosterol biosynthesis pathway.

References

Quantitative Analysis of 24-Methylenecholesterol in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 24-Methylenecholesterol, a key intermediate in the biosynthesis of phytosterols. Accurate quantification of this sterol is crucial in various fields, including food science, nutrition, and drug development, for quality control, authenticity assessment, and understanding its physiological roles. This document outlines the performance of common analytical techniques, provides detailed experimental protocols, and discusses the availability of reference materials to ensure data accuracy and reliability.

Methodology Comparison

The two primary analytical techniques for the quantification of 24-Methylenecholesterol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation complexity, and throughput.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for 24-Methylenecholesterol Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) >0.99>0.999[1]
Limit of Quantitation (LOQ) Typically in the low ng/mL rangeCan achieve sub-ng/mL to pg/mL levels[1][2]
Precision (%RSD) <15% (Intra- and Inter-day)[3]<15% (Intra- and Inter-day)[1][3]
Accuracy (% Recovery) 80-120%[3]85-115%[1]
Derivatization Required (typically silylation) to increase volatility[1]Generally not required, allowing analysis of the native molecule[1]
Sample Throughput Lower, due to longer run times and derivatization stepsHigher, with faster analysis times[4]
Specificity Good, especially in Selected Ion Monitoring (SIM) modeExcellent, with Multiple Reaction Monitoring (MRM) enhancing specificity

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative protocols for the analysis of 24-Methylenecholesterol using GC-MS and LC-MS/MS.

Protocol 1: Quantitative Analysis by GC-MS

This protocol is suitable for the analysis of 24-Methylenecholesterol in complex matrices such as edible oils.

1. Sample Preparation (Saponification and Extraction)

  • Weigh approximately 250 mg of the oil sample into a screw-capped tube.

  • Add an internal standard (e.g., deuterated 24-Methylenecholesterol or 5α-cholestane).

  • Add 5 mL of 2 M ethanolic potassium hydroxide.

  • Incubate at 60°C for 1 hour to saponify the lipids.

  • After cooling, add 5 mL of water and 5 mL of n-hexane.

  • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the unsaponifiables to a new tube.

  • Repeat the extraction with n-hexane twice.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Parameters

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injector Temperature: 280°C.[3]

  • Oven Program: Start at 180°C, ramp to 280°C at 5°C/min, hold for 20 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 24-Methylenecholesterol-TMS ether (e.g., m/z 470, 380, 343) and the internal standard.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol offers a high-throughput alternative without the need for derivatization.

1. Sample Preparation (Extraction)

  • To 100 µL of the sample (e.g., plasma or extracted oil), add an internal standard (e.g., 24-Methylenecholesterol-d7).

  • Add 1 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of isopropanol/hexane).

  • Vortex for 1 minute to precipitate proteins and extract the lipids.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 24-Methylenecholesterol: Precursor ion [M+H-H₂O]⁺ → Product ion (specific fragment).

    • Internal Standard: Corresponding transition for the labeled compound.

Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental for method validation, ensuring traceability, and assessing the accuracy of measurements.

  • Pure Substance CRMs: Analytical standards of 24-Methylenecholesterol with certified purity are commercially available from various suppliers.[5][6][7] These are essential for the preparation of calibration standards and for spiking experiments to determine recovery. Isotopically labeled standards, such as 24-Methylenecholesterol-d7, are also available and are recommended as internal standards for the most accurate quantification.[8]

  • Matrix CRMs: As of now, there are no widely available commercial certified reference materials with a certified mass fraction of 24-Methylenecholesterol in a complex matrix like edible oil. However, CRMs for other phytosterols in oil matrices, such as SRM 3278 from NIST, can be used to validate the overall extraction and analysis procedure for sterols.[9] For 24-Methylenecholesterol-specific validation, laboratories may need to prepare in-house quality control materials by spiking a representative matrix with a certified standard.

Visualizations

The following diagrams illustrate the experimental workflows for the quantitative analysis of 24-Methylenecholesterol.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Oil Sample Spike Add Internal Standard Sample->Spike Saponify Saponification (KOH/EtOH) Spike->Saponify Extract Liquid-Liquid Extraction (Hexane) Saponify->Extract Dry Evaporation Extract->Dry Deriv Silylation (BSTFA) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quant Quantification GCMS->Quant

Caption: GC-MS workflow for 24-Methylenecholesterol analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Matrix Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Extract Solvent Extraction & Protein Crash Spike->Extract Dry Evaporation Extract->Dry Recon Reconstitution Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Quant Quantification LCMS->Quant

Caption: LC-MS/MS workflow for 24-Methylenecholesterol analysis.

References

A Researcher's Guide to Sterol Quantification: Evaluating Linearity and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methods for the accurate quantification of sterols, supported by experimental data and detailed protocols.

For researchers, scientists, and professionals in drug development, the precise measurement of sterols is a critical aspect of cellular biology, disease pathology, and therapeutic intervention. This guide provides a comprehensive evaluation of common sterol quantification assays, with a specific focus on the crucial performance metrics of linearity and recovery. By presenting comparative data and detailed methodologies, this document aims to empower researchers to make informed decisions when selecting the most appropriate assay for their specific research needs.

Method Comparison: A Quantitative Overview

The selection of a sterol quantification assay is often a trade-off between sensitivity, specificity, throughput, and cost. The three primary methods discussed in this guide are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays (Colorimetric/Fluorometric). The following tables summarize their performance based on linearity and recovery data from various studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for sterol analysis, often considered a gold standard for its high resolution and sensitivity.[1]

AnalyteLinearity (R²)Recovery (%)Limit of Quantification (LOQ)Reference
Phytosterols≥ 0.986893-108%4.3–172.1 μg/ml[2][3]
Cholesterol> 0.99100.5 ± 1.4%<4 μ g/100 mL[2][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has gained prominence for its high sensitivity and specificity, with the significant advantage of analyzing sterols in their native form without the need for chemical derivatization.[5]

AnalyteLinearity (R²)Recovery (%)Limit of Quantification (LOQ)Reference
Aloe Sterols> 0.99995-105%2.3-4.1 ng/mL[5]
Serum Non-Cholesterol Sterols-89.8-103.2%-[5]
10 Sterol Intermediates--67.5 to 5000 ng/mL[6]
Enzymatic Assays (Colorimetric & Fluorometric)

Enzymatic assays offer a simpler, high-throughput, and more accessible method for sterol quantification, though they may lack the specificity of mass spectrometry-based techniques.[7]

Assay TypeLinear Range
Colorimetric1–5 µg
Fluorometric0.1–0.5 µg

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments related to sterol quantification.

Sample Preparation for GC-MS and LC-MS/MS Analysis

Accurate quantification begins with proper sample preparation. The following is a generalized workflow for the extraction of sterols from biological samples.

cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Serum, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction hydrolysis Saponification/Hydrolysis (to cleave esterified sterols) extraction->hydrolysis cleanup Solid Phase Extraction (SPE) (cleanup and isolation) hydrolysis->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization Required for GC lcms LC-MS/MS Analysis cleanup->lcms Direct analysis gcms GC-MS Analysis derivatization->gcms

Generalized workflow for sterol analysis.

Protocol for Sterol Extraction from Serum: [8]

  • Sample Aliquoting: Add 250 µL of serum to a 15 mL glass conical centrifuge tube.

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., 20 µL of 10 ng/µL lathosterol-D7).

  • Saponification:

    • Prepare a hydrolysis solution of 1M NaOH in 90% ethanol.

    • Add 1 mL of the hydrolysis solution to the serum sample.

    • Incubate at 65°C for 1 hour with shaking.

  • Extraction:

    • After cooling, add 0.5 mL of Milli-Q water and 3 mL of cyclohexane.

    • Vortex vigorously for 20 seconds and centrifuge at 1300 x g for 10 minutes.

    • Transfer the upper organic phase to a new glass tube.

    • Repeat the extraction with another 3 mL of cyclohexane and pool the organic phases.

  • Drying: Evaporate the organic solvent under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS (with derivatization) or LC-MS/MS analysis.

Linearity Assessment

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

Protocol for Establishing a Calibration Curve:

  • Standard Preparation: Prepare a stock solution of the sterol standard of interest at a high concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five calibration standards of decreasing concentrations.

  • Analysis: Analyze each calibration standard using the chosen analytical method (GC-MS, LC-MS/MS, or enzymatic assay).

  • Data Plotting: Plot the instrument response (e.g., peak area, absorbance) against the known concentration of each standard.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used to assess linearity. An R² value greater than 0.99 is generally considered to indicate good linearity.[2]

Recovery Assessment

Recovery experiments are performed to determine the accuracy of an analytical method by assessing the amount of analyte lost during sample preparation.[10]

Spike and Recovery Protocol: [10]

  • Sample Selection: Choose a representative sample matrix (e.g., serum, cell lysate) that will be used for the actual study samples.

  • Spiking:

    • Take two aliquots of the sample matrix.

    • Spike one aliquot with a known concentration of the sterol standard ("spiked sample").

    • Leave the other aliquot unspiked ("unspiked sample").

  • Sample Preparation and Analysis: Process both the spiked and unspiked samples through the entire sample preparation and analysis workflow.

  • Calculation: Calculate the percent recovery using the following formula:

    %Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spike] x 100

    A recovery of 80-120% is typically considered acceptable.[10]

Logical Relationship for Method Validation

The validation of a sterol quantification assay is a multi-step process that ensures the reliability of the data generated.

Key parameters in analytical method validation.

Conclusion

The choice of a sterol quantification assay should be guided by the specific requirements of the research question, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. While GC-MS and LC-MS/MS offer high specificity and sensitivity, enzymatic assays provide a convenient and high-throughput alternative for certain applications.[5][7] This guide provides the foundational knowledge and protocols to aid researchers in validating their chosen method, ensuring the generation of accurate and reliable data in their sterol-related research.

References

A Head-to-Head Comparison: Stable Isotope Ratio Mass Spectrometry vs. Liquid Scintillation Counting for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Stable Isotope Ratio Mass Spectrometry (SIRMS) and Liquid Scintillation Counting (LSC) for tracer studies is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate method for your research needs.

The fundamental difference between these two powerful analytical techniques lies in the type of tracer they employ. SIRMS utilizes non-radioactive stable isotopes, while LSC detects the radioactive decay of radiotracers. This core distinction gives rise to a cascade of differences in safety, sensitivity, precision, sample preparation, and cost, all of which are crucial considerations in experimental design.

At a Glance: Quantitative Performance Comparison

To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics of SIRMS and LSC.

FeatureStable Isotope Ratio Mass Spectrometry (SIRMS)Liquid Scintillation Counting (LSC)
Tracer Type Non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O)Radioactive isotopes (e.g., ¹⁴C, ³H, ³⁵S, ³²P)
Detection Principle Measurement of mass-to-charge ratio of ionized moleculesDetection of light photons emitted from a scintillator interacting with radioactive particles
Sensitivity High precision for measuring small changes in isotope ratiosHigh sensitivity for detecting low levels of radioactivity[1]
Limit of Detection Dependent on the natural abundance of the isotope and the enrichment level. Can detect very low isotopic enrichment.[2]Can detect less than 1 Becquerel (Bq) of activity.[3]
Precision High precision, with analytical errors lower than GC/C/IRMS for some applications.[4] Replicates of isotopic standards can have a precision of ±0.1‰.[5]Coefficients of variation can range from 2.68% to 6.50%.[6]
Sample Throughput Can be high with automated systems. Continuous flow IRMS offers rapid analysis.[7]Can be high with automated systems and microplate readers.[8]
Sample Amount Typically in the microgram to milligram range. For some analyses, ~50 µg of nitrogen is optimal.[9]Dependent on the specific activity of the tracer; can be very low.
Multiplexing Multiple stable isotope tracers can be used and distinguished simultaneously.Limited by the ability to differentiate between the energy spectra of different radioisotopes.
Instrumentation Cost High initial investment.Generally lower initial investment compared to SIRMS. New instruments range from $10,000 to $80,000, with used options available for less.[10][11]
Operational Cost Can be high, with daily usage rates for an instrument around $575.[12] Enriched isotope surcharges may apply.[13]Generally lower, primarily related to the cost of scintillation cocktails and waste disposal.
Safety No radiation risk, suitable for in vivo human studies, including in vulnerable populations.Involves handling radioactive materials, requiring specialized licenses, safety protocols, and waste disposal procedures.

Experimental Protocols: A Step-by-Step Overview

The following sections provide a generalized overview of the experimental workflows for conducting a tracer study using SIRMS and LSC.

Stable Isotope Ratio Mass Spectrometry (SIRMS) Workflow for a ¹³C Metabolic Flux Analysis

This protocol outlines the key steps for a typical metabolic flux analysis using a ¹³C-labeled substrate and GC-IRMS analysis.[14][15][16][17]

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Introduce a ¹³C-labeled substrate (e.g., [U-¹³C]glucose) and allow for incorporation until isotopic steady state is reached.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., with cold methanol).

    • Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Sample Derivatization:

    • Derivatize the extracted metabolites to make them volatile for gas chromatography (GC) analysis.

  • GC-IRMS Analysis:

    • Inject the derivatized sample into the GC for separation of individual metabolites.

    • The separated compounds are combusted to CO₂.

    • The CO₂ is introduced into the IRMS to measure the ¹³C/¹²C ratio.

  • Data Analysis:

    • Correct the measured isotope ratios for natural abundance.

    • Use metabolic flux analysis software to calculate intracellular fluxes based on the labeling patterns of the metabolites.

SIRMS_Workflow A Cell Culture & ¹³C Labeling B Metabolite Extraction A->B Quenching C Sample Derivatization B->C Derivatization D GC-IRMS Analysis C->D Injection E Data Analysis & Flux Calculation D->E Isotope Ratios LSC_Workflow A Dosing with ¹⁴C Tracer & Sample Collection B Sample Homogenization/Solubilization A->B Preparation C Addition of Scintillation Cocktail B->C Mixing D Liquid Scintillation Counting C->D Detection E Data Analysis (DPM Calculation) D->E Quantification

References

Safety Operating Guide

Navigating the Disposal of 24-Methylenecholesterol-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 24-Methylenecholesterol-13C, a stable isotope-labeled compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety Precautions and Handling

Always operate within a certified chemical fume hood or a biological safety cabinet when handling the compound. Personal Protective Equipment (PPE) is mandatory and should include:

  • Gloves: Nitrile gloves are required.

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Safety goggles or a face shield must be used.

In the event of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), and collect it into a clearly labeled, sealed container for disposal.[3]

Waste Characterization and Segregation

The first and most critical step in the disposal process is the proper characterization and segregation of waste. Do not mix this compound waste with general laboratory trash.

Waste TypeDescription
Solid Waste Includes contaminated consumables such as pipette tips, vials, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound.
Liquid Waste Encompasses unused or expired solutions of this compound, as well as solvents used for rinsing contaminated glassware. This includes both aqueous and organic solvent solutions.
Sharps Waste Any contaminated sharp objects, such as needles or razor blades, must be placed in a designated sharps container.

Disposal Procedures

The appropriate disposal method for this compound is contingent upon your institution's Environmental Health and Safety (EHS) department policies and local regulations. Always consult with your EHS office for definitive guidance.

Step 1: Waste Collection

  • Solid Waste: Inside a chemical fume hood, carefully place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Using a funnel, pour liquid waste into a compatible, shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene container). Do not fill the container to more than 80% of its capacity to allow for vapor expansion.[4]

Step 2: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The accumulation start date.

  • The name of the principal investigator and the laboratory location.

Step 3: Storage

Store all this compound waste in a designated, secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated.

Step 4: Final Disposal

Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed chemical waste management company.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Gloves, Tubes, etc.) waste_generated->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) waste_generated->liquid_waste sharps_waste Sharps Waste (Needles, etc.) waste_generated->sharps_waste collect_solid Collect in Lined Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Compatible Waste Bottle (≤80% full) liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps label_waste Label Container Correctly collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Decision Pathway for Disposal

This diagram outlines the decision-making process for determining the correct disposal stream for materials contaminated with this compound.

start Material Contaminated with This compound is_mixed Is it mixed with hazardous waste? start->is_mixed is_sharp Is it a sharp? is_mixed->is_sharp No hazardous_waste Treat as Hazardous Waste is_mixed->hazardous_waste Yes is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes liquid_waste_container Dispose in Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes solid_waste_container Dispose in Solid Hazardous Waste Container is_liquid->solid_waste_container No

Caption: Decision tree for segregating this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 24-Methylenecholesterol-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 24-Methylenecholesterol-¹³C, a stable isotope-labeled sterol used in research. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with regulatory standards.

Hazard Identification and Classification

To the best of current knowledge, the toxicological properties of 24-Methylenecholesterol have not been thoroughly investigated.[1] Therefore, it should be handled with care, assuming it is a potentially hazardous substance. The available Safety Data Sheet (SDS) for the unlabeled parent compound does not classify it as a hazardous substance or mixture according to GHS/CLP criteria.[1][2] However, as a precaution, standard laboratory safety protocols for handling chemical compounds of unknown toxicity should be strictly followed.

Physical and Chemical Properties:

Property Value Source
Appearance White solid [3]
Molecular Formula C₂₇[¹³C]H₄₆O [4]
Molecular Weight ~399.67 g/mol [4]

| Storage Temperature | Recommended: -20°C (long term) |[5] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. Personnel must be trained in the proper use, removal, and disposal of all protective gear.[6][7]

PPE CategorySpecificationRationale
Hand Protection Chemically resistant, powder-free gloves (e.g., nitrile or neoprene).[5][6]To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[2][5]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5]To protect eyes from dust particles or splashes.
Skin and Body Laboratory coat or disposable gown.[6][8]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and ventilation is insufficient.[1][5]To prevent inhalation of fine particles, especially when handling the solid form.

Operational and Handling Plan

All operations should be conducted in a well-ventilated laboratory environment, preferably within a chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, solvent, glassware) inside the fume hood.

  • Weighing :

    • Perform all weighing of the solid compound inside a chemical fume hood.[7]

    • Use a microbalance for accuracy and handle with care to avoid creating dust.

    • Use a disposable weigh boat to prevent cross-contamination.

  • Solution Preparation :

    • When dissolving, slowly add the solid 24-Methylenecholesterol-¹³C to the chosen solvent (e.g., acetone, as used in some studies) to prevent splashing.[9]

    • Ensure the container is appropriately sized and sealed after preparation.

  • General Handling :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid formation of dust and aerosols.[5]

    • Ground all equipment containing the material to prevent static discharge.[5]

    • Do not eat, drink, or smoke in the laboratory.[7]

First Aid Measures

In case of accidental exposure, follow these procedures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Skin Contact Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention and show the container or label.[1][5]

Disposal Plan

Proper disposal of 24-Methylenecholesterol-¹³C and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection :

    • Collect unused solid material and place it into a suitable, clearly labeled, and sealed container for disposal.[5]

    • Contaminated disposables (e.g., gloves, weigh boats, paper towels) must be collected in a designated hazardous waste container.

  • Waste Disposal :

    • Dispose of the chemical waste in a manner consistent with federal, state, and local regulations.[5] Do not let the product enter drains.[5]

    • Contaminated packaging should be disposed of as unused product.[5]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Protocol Example: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 24-Methylenecholesterol-¹³C. Stable isotope-labeled compounds are valuable tools for tracing metabolic pathways.[10][11]

Objective : To accurately prepare a stock solution of 24-Methylenecholesterol-¹³C at a specified concentration.

Materials :

  • 24-Methylenecholesterol-¹³C (solid)

  • Appropriate solvent (e.g., HPLC-grade acetone or ethanol)

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula and weigh boat

  • Pipettes

  • Personal Protective Equipment (PPE) as specified above

Procedure :

  • Calculate Mass : Determine the required mass of 24-Methylenecholesterol-¹³C needed to achieve the desired concentration in the final volume of the volumetric flask.

  • Don PPE : Put on all required PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Set Up Fume Hood : Perform all subsequent steps in a certified chemical fume hood.

  • Weigh Compound :

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully add the solid 24-Methylenecholesterol-¹³C to the weigh boat until the target mass is reached. Record the exact mass.

  • Transfer to Flask : Carefully transfer the weighed solid into the volumetric flask. Use a small amount of the solvent to rinse the weigh boat and ensure a complete quantitative transfer.

  • Dissolve : Add solvent to the flask to about half of the final volume. Swirl gently or sonicate briefly to completely dissolve the solid.

  • Bring to Volume : Once the solid is fully dissolved, carefully add the solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Mix and Store : Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a properly labeled storage vial and store at the recommended temperature (-20°C).[5] The label should include the compound name, concentration, solvent, date, and your initials.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.